molecular formula CaI2O6 B1148404 Calcium iodate monohydrate CAS No. 10031-32-0

Calcium iodate monohydrate

Cat. No.: B1148404
CAS No.: 10031-32-0
M. Wt: 389.88
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Description

Calcium Iodate Monohydrate (Ca(IO₃)₂·H₂O, 10031-32-0) is a white to off-white crystalline powder valued in research for its stability and role as an iodine source . It is characterized by a high assay percentage, typically >99%, and a molecular weight of 407.90 g/mol . Its key physical properties include a melting point of approximately 540 °C and a density of 4.52 g/cm³, and it decomposes upon boiling . The compound is slightly soluble in water (0.24 g/100 mL at 20°C) and soluble in nitric acid, but insoluble in ethanol . In industrial and scientific research, its primary application is as a stable iodine supplement in animal feed formulations to prevent iodine deficiency and support metabolic health . It also serves as an oxidant and active ingredient in the manufacture of disinfectants, antiseptic lotions, and deodorants . Furthermore, it acts as a key reagent and precursor in chemical synthesis processes, including novel production methods from alternative sources . The product is classified as Hazard Category H272, H315, H319, H335, indicating that it is an oxidizing agent and may cause skin, eye, and respiratory irritation . It must be stored at ambient temperatures . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

IUPAC Name

calcium;diiodate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ca.2HIO3.H2O/c;2*2-1(3)4;/h;2*(H,2,3,4);1H2/q+2;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJRUHLVRPQAJF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]I(=O)=O.[O-]I(=O)=O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CaH2I2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10031-32-0
Record name Calcium iodate monohydrate
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Foundational & Exploratory

Synthesis of Calcium Iodate Monohydrate for Laboratory Use: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of calcium iodate (B108269) monohydrate, a compound of significant interest in various scientific and pharmaceutical applications. This document details established synthesis protocols, presents key quantitative data in a structured format, and outlines the expected characterization of the final product.

Introduction

Calcium iodate monohydrate (Ca(IO₃)₂·H₂O) is an inorganic salt that serves as a stable source of iodine. Its applications range from its use as a dietary iodine supplement and dough conditioner to its role as an analytical reagent. In the laboratory, the synthesis of high-purity this compound is crucial for ensuring the accuracy and reproducibility of experimental results. This guide focuses on precipitation methods, which are widely employed for their reliability and scalability in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula Ca(IO₃)₂·H₂O[1]
Molecular Weight 407.90 g/mol [1]
Appearance White crystalline powder[2]
Melting Point 540 °C (decomposes)[1][3]
Density 4.519 g/cm³ at 15 °C[3]
Solubility in Water See Table 2[3][4]

Synthesis Methodologies

The laboratory synthesis of this compound is primarily achieved through precipitation reactions. Two common and effective methods are detailed below.

Method 1: Reaction of Calcium Nitrate (B79036) with Potassium Iodate

This method involves the double displacement reaction between aqueous solutions of calcium nitrate and potassium iodate, leading to the precipitation of the sparingly soluble calcium iodate.

Reaction: Ca(NO₃)₂(aq) + 2KIO₃(aq) → Ca(IO₃)₂(s) + 2KNO₃(aq)

A detailed experimental protocol is provided below, adapted from established laboratory procedures.[5]

Experimental Protocol:

  • Preparation of Reactant Solutions:

    • Prepare a 0.2 M solution of potassium iodate (KIO₃) by dissolving the appropriate amount of solid KIO₃ in deionized water.

    • Prepare a 1 M solution of calcium nitrate (Ca(NO₃)₂) by dissolving the appropriate amount of solid Ca(NO₃)₂ in deionized water.

  • Precipitation:

    • In a suitable beaker, mix 50 mL of the 0.2 M KIO₃ solution with 20 mL of the 1 M Ca(NO₃)₂ solution.[5]

    • Stir the mixture and allow it to stand for approximately 5 minutes to ensure complete precipitation.[5]

  • Isolation and Purification:

    • Separate the solid calcium iodate precipitate from the supernatant by filtration.

    • Wash the precipitate with deionized water to remove any soluble impurities.

    • Dry the purified this compound in a drying oven at a temperature below 40°C to avoid the loss of water of hydration.

A patent for a similar process specifies controlling the pH of the reaction system to be between 6 and 7 and stirring for 30 minutes.[6] This process is reported to yield a product with a purity of over 99.3% and a yield exceeding 90%.[6]

Method 2: Reaction of a Calcium Salt with Iodic Acid

An alternative synthesis route involves the direct reaction of a soluble calcium salt, such as calcium chloride, with iodic acid.

Reaction: CaCl₂(aq) + 2HIO₃(aq) → Ca(IO₃)₂(s) + 2HCl(aq)

The industrial preparation of calcium iodate often utilizes the reaction between calcium chloride and iodic acid, where the iodic acid is produced by oxidizing iodine with chlorine in an aqueous solution.[2]

Quantitative Data

Solubility Data

The solubility of calcium iodate in water is temperature-dependent. This property is crucial for both the synthesis (precipitation) and purification (washing) steps.

Temperature (°C)Solubility ( g/100 mL)Reference
150.20[3]
200.24[4]
300.38[4]
400.52[4]
600.65[4]
800.66[4]
900.67[3][4]
Reaction Parameters and Yield
ParameterMethod 1 (Patent Data)
Reactants Calcium salt and a solution of iodate
Molar Ratio (Iodate:Calcium) 2:1
pH 6-7
Reaction Time 30 minutes
Purity > 99.3%
Yield > 90%

Characterization of this compound

The synthesized product should be characterized to confirm its identity and purity. The primary techniques used for this purpose are X-ray Diffraction (XRD) and Fourier-Transform Infrared (FTIR) Spectroscopy.

  • X-ray Diffraction (XRD): Powder XRD analysis is used to confirm the crystalline nature and structure of the synthesized this compound.[7][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the water of hydration (O-H stretching and H-O-H bending) and the iodate group (I-O stretching).[9][10] Specifically, bands due to O-H stretching are observed in the range of 3390-3470 cm⁻¹, and bands for H-O-H bending are in the range of 1590-1610 cm⁻¹, confirming the monohydrated form.[10]

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of this compound via precipitation.

SynthesisWorkflow cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_purification Purification cluster_product Final Product prep_ca Prepare Calcium Salt Solution mix Mix Reactant Solutions prep_ca->mix prep_io3 Prepare Iodate Source Solution prep_io3->mix precipitate Precipitation of Ca(IO₃)₂·H₂O mix->precipitate Stirring filter Filtration precipitate->filter wash Washing with Deionized Water filter->wash dry Drying wash->dry product Calcium Iodate Monohydrate dry->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

Calcium iodate is an oxidizing agent and may intensify fire.[7] It can cause skin and serious eye irritation, as well as respiratory irritation.[7] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

This guide provides a foundational understanding of the laboratory synthesis of this compound. For specific applications, further optimization of the described protocols may be necessary to achieve the desired product specifications.

References

A Technical Guide to the Characterization of Calcium Iodate Monohydrate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium iodate (B108269), an inorganic compound with the formula Ca(IO₃)₂, is a source of iodine and has applications ranging from dough conditioning to use as an antiseptic.[1][2] The monohydrate form, Ca(IO₃)₂·H₂O, is a stable crystalline solid.[2] In recent years, the synthesis of materials at the nanoscale has opened new avenues for their application, owing to properties like high surface-area-to-volume ratios.[3] Calcium iodate monohydrate nanoparticles are being explored for novel applications, including as catalysts in organic synthesis.[4]

The development of these nanoparticles for advanced applications, particularly in the pharmaceutical and drug development sectors, necessitates a thorough and precise characterization of their physicochemical properties. This guide provides a comprehensive overview of the key analytical techniques and experimental protocols used to characterize this compound nanoparticles, ensuring reproducibility and reliability in research and development settings.

Synthesis of Calcium Iodate Nanoparticles

A common method for synthesizing calcium iodate nanoparticles is through chemical precipitation, often enhanced by ultrasonic irradiation to control particle size and morphology.[4]

Experimental Protocol: Chemical Precipitation with Ultrasonic Irradiation

This protocol is adapted from a method used for synthesizing nano-Ca(IO₃)₂.[4]

  • Reactant Preparation:

    • Prepare an aqueous solution of calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O). For example, dissolve 2.36 g (1 mmol) in 10 ml of distilled water.

    • Prepare a separate aqueous solution of potassium iodate (KIO₃). For example, dissolve 4.28 g (2 mmol) in distilled water.

  • Precipitation:

    • Add the KIO₃ solution to the Ca(NO₃)₂ solution in a beaker.

    • Immediately place the beaker in an ultrasonic bath and sonicate the mixture for approximately 10 minutes.

  • Reaction and Particle Formation:

    • After sonication, stir the reaction mixture at room temperature for 2 hours. A white precipitate of calcium iodate will form.

  • Isolation and Purification:

    • Filter the white precipitate from the solution.

    • Wash the collected solid with distilled water to remove any unreacted ions.

    • Dry the purified precipitate in an oven at 110 °C.

  • Nanosizing (Optional Post-treatment):

    • To further ensure nanosized particles, the dried calcium iodate powder can be suspended in a suitable solvent and subjected to further ultrasonic irradiation for an extended period (e.g., 1 hour).[4]

Physicochemical Characterization Techniques

A multi-technique approach is essential for a comprehensive understanding of the nanoparticles' properties. Key techniques include X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), electron microscopy, Dynamic Light Scattering (DLS), Zeta Potential analysis, and thermal analysis.[5]

X-Ray Diffraction (XRD)

XRD is a primary technique for determining the crystalline structure, phase purity, and average crystallite size of the nanoparticles.[5]

  • Sample Preparation: A small amount of the dried nanoparticle powder is finely ground and mounted onto a sample holder.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). A typical range for analysis is 20-80°.[6]

  • Data Analysis:

    • The resulting diffraction peaks are compared to standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the crystalline phase (e.g., orthorhombic or monoclinic).[4][7]

    • The average crystallite size (D) can be estimated using the Debye-Scherrer equation: D = Kλ / (β cosθ) Where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of a diffraction peak, and θ is the Bragg angle.[4]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the sample, confirming the presence of iodate ions and water of hydration.[8]

  • Sample Preparation: The nanoparticle sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The sample is placed in an FTIR spectrometer, and an infrared spectrum is recorded, usually in the range of 4000–400 cm⁻¹.[8]

  • Data Analysis: The absorption bands in the spectrum are assigned to specific molecular vibrations. For this compound, key bands include those for O-H stretching and bending (from water), and symmetric and asymmetric stretching and bending of the iodate (IO₃⁻) ion.[4][8]

Dynamic Light Scattering (DLS) and Zeta Potential

DLS measures the hydrodynamic diameter of the nanoparticles in a liquid suspension, while Zeta Potential analysis provides a measure of their surface charge and colloidal stability.[9][10]

  • Sample Preparation: A dilute, homogenous suspension of the nanoparticles is prepared in a suitable dispersant, typically deionized water. The suspension may require brief sonication to break up agglomerates.

  • DLS Measurement: The suspension is placed in a cuvette inside the DLS instrument. A laser illuminates the particles, and the instrument measures the intensity fluctuations of the scattered light caused by the Brownian motion of the particles.[11] These fluctuations are analyzed to calculate the particle size distribution.[12]

  • Zeta Potential Measurement: The same instrument, equipped with electrodes, applies an electric field to the suspension. The velocity of the particles under this field (electrophoretic mobility) is measured via laser Doppler velocimetry. This mobility is then used to calculate the zeta potential.[13]

  • Data Analysis: DLS provides the mean hydrodynamic diameter and a polydispersity index (PDI). Zeta potential is reported in millivolts (mV). A value more positive than +30 mV or more negative than -30 mV generally indicates good colloidal stability.[14]

Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of the nanoparticles and characterize decomposition processes, such as the loss of water of hydration.[7][15]

  • Sample Preparation: A small, precisely weighed amount of the nanoparticle powder is placed in a crucible (e.g., alumina).

  • Data Acquisition: The sample is heated in a TGA/DTA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate. The instrument simultaneously records the sample's mass change (TGA) and the temperature difference between the sample and a reference (DTA).[15]

  • Data Analysis: The TGA curve shows mass loss as a function of temperature, indicating decomposition or dehydration events. The DTA curve shows endothermic or exothermic peaks corresponding to phase transitions or reactions.[16]

Data Presentation: Summary of Characterization Data

The following tables summarize typical quantitative data obtained from the characterization of calcium iodate.

Table 1: X-Ray Diffraction Data for Calcium Iodate Nanoparticles

2θ Angle (°) Corresponding Crystal Plane (hkl) Crystal System Reference
32.28 (111) (representative) Orthorhombic [4][17]
46.10 (200) (representative) Orthorhombic [4]
54.80 (202) (representative) Orthorhombic [4]
57.48 (311) (representative) Orthorhombic [4]
67.40 (222) (representative) Orthorhombic [4]
Estimated Size ~50 nm (from Scherrer's equation) [4]

Note: The crystal system for calcium iodate can also be reported as monoclinic.[2][7]

Table 2: FTIR Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Vibrational Assignment Reference
~3463 O-H Stretching (Hydrogen-bonded H₂O) [4]
~3371 O-H Stretching (H₂O) [4]
~1608 H-O-H Bending (H₂O) [4][8]
818.83 Asymmetric Stretching (γ₃) of IO₃⁻ [7][8]
759.15 Symmetric Stretching (γ₁) of IO₃⁻ [7][8]
396.77 Symmetric Bending (γ₂) of IO₃⁻ [7][8]

| 335.04 | Asymmetric Bending (γ₄) of IO₃⁻ |[7][8] |

Table 3: Physical and Colloidal Properties

Parameter Typical Value Technique Reference
Hydrodynamic Diameter Varies with synthesis & dispersion DLS [9]
Zeta Potential Varies with pH and dispersant Zeta Potential Analysis [14]
Morphology Prismatic, Pyramidal (crystals) SEM/TEM [7]

Note: Specific DLS and Zeta Potential data for this compound nanoparticles are not widely reported in the reviewed literature. Values are highly dependent on the synthesis method and suspension conditions.

Visualization of Workflows

Diagrams created using Graphviz help to visualize the logical flow of synthesis and characterization processes.

G cluster_reactants Reactant Preparation cluster_process Synthesis Process cluster_purification Purification Ca_Nitrate Ca(NO₃)₂ Solution Mix Mix Reactants Ca_Nitrate->Mix K_Iodate KIO₃ Solution K_Iodate->Mix Sonicate Ultrasonic Irradiation (10 min) Mix->Sonicate Stir Stir at RT (2 hours) Sonicate->Stir Filter Filter Precipitate Stir->Filter Wash Wash with H₂O Filter->Wash Dry Dry at 110°C Wash->Dry Final_NP Ca(IO₃)₂·H₂O Nanoparticles Dry->Final_NP

Caption: Workflow for the synthesis of calcium iodate nanoparticles.

G cluster_primary Primary Structural & Compositional Analysis cluster_secondary Morphological & Colloidal Analysis Start Synthesized Ca(IO₃)₂·H₂O Nanoparticle Powder XRD XRD Analysis Start->XRD FTIR FTIR Spectroscopy Start->FTIR SEM_TEM SEM / TEM Start->SEM_TEM DLS_Zeta DLS & Zeta Potential Start->DLS_Zeta TGA Thermal Analysis (TGA/DTA) Start->TGA Data_XRD Crystal Structure Phase Purity Crystallite Size XRD->Data_XRD Data_FTIR Functional Groups (Iodate, H₂O) FTIR->Data_FTIR Data_Microscopy Morphology Particle Size SEM_TEM->Data_Microscopy Data_DLS Hydrodynamic Size Colloidal Stability DLS_Zeta->Data_DLS Data_TGA Thermal Stability Decomposition Profile TGA->Data_TGA

Caption: Overall workflow for nanoparticle characterization.

G cluster_analysis Analysis Start Nanoparticle Powder Dispersion Disperse in Deionized H₂O Start->Dispersion Sonication Brief Sonication (break agglomerates) Dispersion->Sonication Dilution Prepare Dilute Suspension Sonication->Dilution Instrument Load into DLS/Zeta Instrument Dilution->Instrument DLS Measure Light Scattering Fluctuations Instrument->DLS Zeta Measure Electrophoretic Mobility Instrument->Zeta Data_DLS Hydrodynamic Size Polydispersity Index (PDI) DLS->Data_DLS Data_Zeta Zeta Potential (mV) Stability Assessment Zeta->Data_Zeta

Caption: Detailed workflow for DLS and Zeta Potential analysis.

References

Navigating the Solubility Landscape of Calcium Iodate Monohydrate in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of calcium iodate (B108269) monohydrate (Ca(IO₃)₂·H₂O) in organic solvents, a critical parameter for researchers, scientists, and professionals in drug development. Due to a notable scarcity of quantitative data in publicly available literature, this document focuses on providing a robust experimental framework for determining this solubility, alongside a summary of existing qualitative information.

Executive Summary

Calcium iodate monohydrate, an important iodine source and oxidizing agent, is frequently utilized in various research and development applications. Understanding its solubility in organic solvents is paramount for reaction chemistry, purification processes, and formulation development. This guide consolidates the limited available solubility data and presents a detailed, step-by-step experimental protocol to enable researchers to generate reliable quantitative solubility data for their specific applications.

Solubility Profile of this compound

Current literature and supplier specifications offer limited insight into the quantitative solubility of this compound in organic solvents. The available information is predominantly qualitative, indicating low to negligible solubility in common organic solvents. A summary of this information is presented in the table below.

SolventFormulaQualitative SolubilityQuantitative Solubility ( g/100 mL)Temperature (°C)
Water H₂OSlightly Soluble0.2420
0.5 - 0.620
0.6790
Ethanol C₂H₅OHInsoluble[1][2][3]Data Not AvailableNot Specified
Alcohol ROHInsoluble[4]Data Not AvailableNot Specified
Acetone C₃H₆OSlightly Soluble[1]Data Not AvailableNot Specified
Diethyl Ether (C₂H₅)₂OSlightly Soluble[1]Data Not AvailableNot Specified
Toluene C₇H₈Slightly Soluble[1]Data Not AvailableNot Specified
Tetrahydrofuran (THF) C₄H₈OSlightly Soluble[1]Data Not AvailableNot Specified
Nitric Acid HNO₃Slightly Soluble[1]Data Not AvailableNot Specified

Note: The qualitative descriptions are based on literature and supplier data sheets. The lack of quantitative data underscores the necessity for experimental determination.

Experimental Protocol for Determining Solubility

The following protocol provides a generalized yet detailed methodology for the quantitative determination of this compound solubility in a target organic solvent. This method is based on the principle of equilibrating a supersaturated solution and subsequently quantifying the dissolved solute.

Materials and Equipment
  • This compound (Ca(IO₃)₂·H₂O), analytical grade

  • Organic solvent of interest, HPLC or analytical grade

  • Volumetric flasks

  • Thermostatically controlled shaker or magnetic stirrer with heating plate

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Analytical balance

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Potassium iodide (KI)

  • Hydrochloric acid (HCl), standardized solution

  • Starch indicator solution

Experimental Workflow Diagram

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_solvent Prepare Solvent prep_mixture Combine Solid and Solvent prep_solvent->prep_mixture prep_solid Weigh Excess Ca(IO3)2·H2O prep_solid->prep_mixture equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours) prep_mixture->equilibrate sample Withdraw Aliquot equilibrate->sample filter Filter through Syringe Filter sample->filter dilute Dilute Sample filter->dilute add_reagents Add KI, HCl, and Starch dilute->add_reagents spectro Measure Absorbance (UV-Vis Spectrophotometer) add_reagents->spectro calculate Calculate Concentration spectro->calculate G Logical Dependencies in Solubility Measurement node1 Accurate Temperature Control node2 Sufficient Equilibration Time node1->node2 node3 Effective Removal of Undissolved Solids node2->node3 node4 Precise Volumetric Measurements node3->node4 node5 Validated Analytical Method node4->node5 node6 Reliable Solubility Data node5->node6

References

A Technical Guide to the Thermal Decomposition of Calcium Iodate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of calcium iodate (B108269) monohydrate (Ca(IO₃)₂·H₂O). The document outlines the sequential breakdown of the compound, supported by quantitative data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA). Detailed experimental protocols, reaction pathways, and a comprehensive summary of the decomposition process are presented to support research and development activities in relevant scientific fields.

Introduction

Calcium iodate monohydrate is an inorganic compound with applications in various fields, including as a source of iodine in animal feed and as a dough conditioner. A thorough understanding of its thermal stability and decomposition pathway is crucial for its safe handling, storage, and application in processes involving elevated temperatures. This guide details the thermal behavior of this compound, focusing on the distinct stages of its decomposition.

Thermal Decomposition Analysis

The thermal decomposition of this compound is a multi-stage process that begins with dehydration, followed by the decomposition of the anhydrous salt into calcium oxide, iodine, and oxygen. The primary techniques used for this analysis are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Data from Thermogravimetric and Differential Thermal Analysis

The following tables summarize the quantitative data obtained from the analysis of TGA and DTA curves for undoped this compound.

Table 1: Thermogravimetric Analysis (TGA) Data

Decomposition StageTemperature Range (°C)Mass Loss (%)Volatile Product(s)Solid Residue
DehydrationAmbient - ~250~4.4H₂OCa(IO₃)₂
Decomposition Step 1~550 - 680~60.8I₂, O₂Intermediate(s)
Decomposition Step 2~680 - 750~11.5O₂CaO
Total Mass Loss ~76.7

Table 2: Differential Thermal Analysis (DTA) Data

Thermal EventPeak Temperature (°C)Type of ReactionAssociated Process
Endotherm 1~150EndothermicDehydration
Exotherm 1~600ExothermicDecomposition of Anhydrous Salt
Exotherm 2~700ExothermicFurther Decomposition

Decomposition Pathway

The thermal decomposition of this compound proceeds through a series of well-defined steps. The following diagram illustrates the logical relationship of this process.

DecompositionPathway CaIO3_H2O Ca(IO₃)₂·H₂O (s) CaIO3 Ca(IO₃)₂ (s) CaIO3_H2O->CaIO3 Δ (-H₂O) H2O H₂O (g) CaIO3_H2O->H2O Intermediate Intermediate Products CaIO3->Intermediate Δ (-I₂, -O₂) I2_O2 I₂ (g) + O₂ (g) CaIO3->I2_O2 CaO CaO (s) Intermediate->CaO Δ (-O₂) O2 O₂ (g) Intermediate->O2 ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing weigh Weigh Sample load Load Sample into Crucible weigh->load instrument Place Crucible in TGA/DTA load->instrument program Set Experimental Parameters (Temp. Range, Heating Rate, Atmosphere) instrument->program run Run Analysis program->run acquire Acquire TGA/DTA Curves run->acquire analyze Analyze Curves for Mass Loss, Peak Temperatures acquire->analyze report Generate Report analyze->report

Spectroscopic Fingerprinting of Calcium Iodate Monohydrate: An In-depth Technical Guide to FT-IR and Raman Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of calcium iodate (B108269) monohydrate (Ca(IO₃)₂·H₂O) using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. This document details the experimental protocols, presents quantitative data in a structured format, and offers visual representations of the analytical workflow, serving as a vital resource for researchers in materials science, pharmaceuticals, and analytical chemistry.

Introduction

Calcium iodate monohydrate is an inorganic compound with applications in various fields, including as an oxidizing agent, a dough conditioner, and an iodine supplement in animal feed. Its hydrated nature and the presence of the iodate ion (IO₃⁻) give rise to a unique vibrational signature that can be effectively characterized by FT-IR and Raman spectroscopy. These non-destructive techniques provide complementary information on the molecular vibrations, allowing for detailed structural elucidation and quality control.

Experimental Protocols

Precise and reproducible experimental procedures are paramount for obtaining high-quality spectroscopic data. The following sections outline the methodologies for the FT-IR and Raman analysis of this compound powder.

FT-IR Spectroscopy

The FT-IR spectrum of solid this compound is typically acquired using the potassium bromide (KBr) pellet method. This technique involves intimately mixing a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent pellet.

Instrumentation: A Perkin-Elmer Spectrum-2000 FT-IR spectrophotometer or an equivalent instrument is suitable for this analysis.

Sample Preparation:

  • Grind a small amount of this compound to a fine powder using an agate mortar and pestle.

  • Add approximately 100-200 mg of spectroscopic grade KBr powder to the mortar.

  • Thoroughly mix the sample and KBr in a ratio of approximately 1:100 (sample:KBr).

  • Transfer the mixture to a pellet die and press under vacuum at approximately 8-10 tons of pressure for several minutes to form a transparent or semi-transparent pellet.

  • Place the resulting KBr pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of a pure KBr pellet should be collected under the same conditions and subtracted from the sample spectrum.

Raman Spectroscopy

FT-Raman spectroscopy is a suitable technique for analyzing this compound, as it minimizes fluorescence interference that can occur with visible laser excitation.

Instrumentation: A Bio-Rad FTS 175C FT-Raman spectrometer equipped with a Raman accessory or a similar instrument is recommended.

Sample Preparation:

  • Place a small amount of the this compound powder into a sample holder, such as a glass capillary tube or a well on a microscope slide.

  • No further sample preparation is typically required.

Data Acquisition:

  • Excitation Source: Nd:YAG laser (1064 nm)

  • Laser Power: 100-300 mW at the sample

  • Spectral Range: 3500 - 100 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: A sufficient number of scans should be accumulated to achieve an adequate signal-to-noise ratio, typically ranging from 128 to 512 scans.

Quantitative Spectroscopic Data

The following tables summarize the key vibrational bands observed in the FT-IR and Raman spectra of this compound, along with their corresponding assignments.

FT-IR Spectral Data
Wavenumber (cm⁻¹)AssignmentVibrational ModeReference
~3400 - 3500 (broad)O-H stretchingν(O-H) of H₂O[1]
~1600 - 1620H-O-H bendingδ(H-O-H) of H₂O[1]
818.83Asymmetric I-O stretchingν₃(IO₃⁻)[1]
759.15Symmetric I-O stretchingν₁(IO₃⁻)[1]
396.77Symmetric O-I-O bendingν₂(IO₃⁻)[1]
335.04Asymmetric O-I-O bendingν₄(IO₃⁻)[1]
Raman Spectral Data
Wavenumber (cm⁻¹)AssignmentVibrational ModeReference
~770 - 790Symmetric I-O stretchingν₁(IO₃⁻)
~740 - 760Asymmetric I-O stretchingν₃(IO₃⁻)
~350 - 380Bending modesν₂(IO₃⁻), ν₄(IO₃⁻)
< 300Lattice modes-

Note: Specific, experimentally verified Raman peak assignments for this compound are not widely available in the reviewed literature. The provided ranges are based on the fundamental vibrations of the iodate ion and are expected to be Raman active.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis start Start grind Grind Ca(IO3)2·H2O start->grind mix Mix with KBr grind->mix press Press into Pellet mix->press load Load Pellet into Spectrometer press->load bg Acquire Background Spectrum load->bg sample Acquire Sample Spectrum bg->sample process Process Data (Baseline Correction, etc.) sample->process end End process->end

Caption: Experimental workflow for FT-IR analysis of this compound.

Raman_Workflow cluster_prep Sample Preparation cluster_analysis Raman Analysis start Start place_sample Place Powder in Holder start->place_sample load Load Sample into Spectrometer place_sample->load align Align Laser load->align acquire Acquire Raman Spectrum align->acquire process Process Data (Cosmic Ray Removal, etc.) acquire->process end End process->end

Caption: Experimental workflow for Raman analysis of this compound.

Discussion of Vibrational Modes

The vibrational spectra of this compound are dominated by the internal modes of the iodate ion (IO₃⁻) and the water molecule (H₂O), along with external lattice modes at lower frequencies.

  • Iodate Ion (IO₃⁻): The pyramidal IO₃⁻ ion belongs to the C₃ᵥ point group and has four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄). All four modes are both IR and Raman active. The stretching vibrations (ν₁ and ν₃) appear at higher wavenumbers than the bending vibrations (ν₂ and ν₄).

  • Water Molecule (H₂O): The water of hydration gives rise to characteristic O-H stretching bands in the 3000-3600 cm⁻¹ region and an H-O-H bending mode around 1600-1650 cm⁻¹. The broadness of the O-H stretching band is indicative of hydrogen bonding within the crystal lattice.

The complementary nature of FT-IR and Raman spectroscopy is evident in the analysis of this compound. While the polar O-H and I-O bonds lead to strong absorptions in the FT-IR spectrum, the symmetric vibrations of the iodate ion are often more prominent in the Raman spectrum.

Conclusion

This technical guide provides a foundational understanding of the FT-IR and Raman spectroscopic analysis of this compound. The detailed experimental protocols and tabulated spectral data serve as a practical reference for researchers. The visualization of the analytical workflows offers a clear and concise overview of the experimental process. By utilizing both FT-IR and Raman spectroscopy, a comprehensive vibrational characterization of this compound can be achieved, which is essential for its quality control and further application in various industries.

References

A Technical Deep Dive: Comparative Analysis of the Hygroscopic Properties of Calcium Iodate Monohydrate and Anhydrous Calcium Iodate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hygroscopic properties of calcium iodate (B108269) monohydrate (Ca(IO₃)₂·H₂O) and anhydrous calcium iodate (Ca(IO₃)₂). Understanding the moisture sorption behavior of these compounds is critical in various applications, including pharmaceutical formulations, animal feed production, and chemical manufacturing, where stability and handling characteristics are paramount. This document outlines the fundamental differences in their physical and chemical properties, presents a detailed examination of their hygroscopic nature, and provides standardized experimental protocols for their characterization.

Introduction to Calcium Iodate and its Hydration States

Calcium iodate is an inorganic salt that exists in two primary forms: a monohydrate and an anhydrous crystalline structure. The presence of a water molecule in the crystal lattice of the monohydrate form significantly influences its physicochemical properties, most notably its interaction with atmospheric moisture. Anhydrous calcium iodate, lacking this bound water, exhibits distinct characteristics that can be advantageous in specific applications.

The choice between the monohydrate and anhydrous forms often depends on the desired stability, flowability, and iodine content for a particular application. For instance, in the pharmaceutical and animal feed industries, the tendency of a substance to absorb moisture can lead to caking, degradation, and altered bioavailability.

Physicochemical Properties: A Comparative Overview

The fundamental differences in the physical and chemical properties of calcium iodate monohydrate and its anhydrous counterpart are summarized in the table below. These differences form the basis for their varying hygroscopic behaviors.

PropertyThis compoundAnhydrous Calcium Iodate
Chemical Formula Ca(IO₃)₂·H₂OCa(IO₃)₂
Molecular Weight ~407.90 g/mol ~389.88 g/mol
Appearance White crystalline powderWhite to off-white crystalline powder
Iodine Content ~62.2%~65.1%
Water Solubility (20°C) Slightly solubleSparingly soluble
Thermal Stability Dehydrates upon heatingMore stable at higher temperatures
Hygroscopicity More hygroscopicLess hygroscopic

Hygroscopic Properties: A Detailed Comparison

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This property is a critical consideration in the handling, storage, and formulation of solid materials.

Qualitative Comparison:

Anhydrous calcium iodate is widely recognized as being less hygroscopic than this compound.[1] The compact crystal structure of the anhydrous form presents fewer sites for water molecules to adsorb onto the surface.[1] Conversely, the monohydrate, with its incorporated water molecule, is inherently more interactive with atmospheric moisture. This difference has practical implications; for example, the lower hygroscopicity of anhydrous calcium iodate makes it less prone to caking and improves its flow properties, which is a significant advantage in manufacturing processes.[1]

Quantitative Comparison (Representative Data):

Relative Humidity (%)Expected Water Uptake (% w/w) - this compoundExpected Water Uptake (% w/w) - Anhydrous Calcium Iodate
10< 0.1< 0.05
200.1 - 0.2< 0.1
300.2 - 0.40.1 - 0.2
400.4 - 0.60.2 - 0.3
500.6 - 0.80.3 - 0.4
600.8 - 1.20.4 - 0.6
701.2 - 2.00.6 - 0.9
802.0 - 4.00.9 - 1.5
90> 4.0 (potential for deliquescence)1.5 - 2.5

Note: This data is illustrative and represents the typical behavior of a monohydrate salt versus its anhydrous form. Actual values for calcium iodate may vary and should be determined experimentally.

Experimental Protocols for Hygroscopicity Determination

Accurate characterization of hygroscopic properties requires standardized experimental procedures. The following are detailed methodologies for two common techniques.

Dynamic Vapor Sorption (DVS) Analysis

Objective: To determine the water vapor sorption and desorption isotherms of the material, providing a detailed profile of its interaction with moisture at different relative humidities.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of the test substance (either this compound or anhydrous calcium iodate) is accurately weighed into a DVS sample pan.

  • Drying: The sample is dried in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved ( dm/dt ≤ 0.002%/min). This establishes the dry mass of the sample.

  • Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample is allowed to equilibrate until a stable weight is reached. The mass change at each RH step is recorded.

  • Desorption Phase: Following equilibration at the highest RH, the humidity is decreased in a similar stepwise manner back to 0% RH. The mass change during desorption is recorded at each step.

  • Data Analysis: The percentage change in mass at each RH step is plotted against the relative humidity to generate the sorption and desorption isotherms.

Gravimetric Analysis (Desiccator Method)

Objective: To determine the equilibrium moisture content of the material at a specific high-humidity condition.

Methodology:

  • Sample Preparation: Approximately 1 gram of the test substance is accurately weighed into a pre-weighed, shallow weighing dish.

  • Drying: The sample is dried to a constant weight in an oven at an appropriate temperature (e.g., 105°C) and then cooled in a desiccator containing a suitable desiccant. The initial dry weight is recorded.

  • Exposure to Humidity: The weighing dish with the dried sample is placed in a controlled humidity chamber or a desiccator containing a saturated salt solution that maintains a specific relative humidity (e.g., a saturated solution of sodium chloride provides approximately 75% RH at 25°C).

  • Equilibration and Weighing: The sample is stored in the humidity chamber at a constant temperature (e.g., 25°C) and weighed periodically until a constant weight is achieved, indicating that equilibrium has been reached.

  • Calculation: The percentage of water absorbed is calculated using the following formula:

Visualizing the Process and Logic

Experimental Workflow for Hygroscopicity Testing

The following diagram illustrates the typical workflow for determining the hygroscopic properties of a substance using both DVS and gravimetric methods.

G cluster_0 Sample Preparation cluster_1 Dynamic Vapor Sorption (DVS) cluster_2 Gravimetric Analysis start Start sample Weigh Sample start->sample dvs_dry Dry at 0% RH sample->dvs_dry DVS Path grav_dry Dry to Constant Weight sample->grav_dry Gravimetric Path dvs_sorption Increase RH in Steps dvs_dry->dvs_sorption dvs_desorption Decrease RH in Steps dvs_sorption->dvs_desorption dvs_isotherm Generate Isotherm dvs_desorption->dvs_isotherm end End dvs_isotherm->end Results grav_expose Expose to Constant RH grav_dry->grav_expose grav_weigh Weigh to Equilibrium grav_expose->grav_weigh grav_calc Calculate Water Uptake grav_weigh->grav_calc grav_calc->end Results

Caption: Workflow for Hygroscopicity Analysis.

Relationship Between Hydration State and Hygroscopicity

The hydration state of calcium iodate is directly linked to its hygroscopic behavior. The following diagram illustrates this logical relationship.

G cluster_properties Resulting Properties anhydrous Anhydrous Calcium Iodate (Ca(IO₃)₂) monohydrate This compound (Ca(IO₃)₂·H₂O) anhydrous->monohydrate Hydration (Exposure to Moisture) low_hygro Lower Hygroscopicity (More Stable) anhydrous->low_hygro monohydrate->anhydrous Dehydration (Heating) high_hygro Higher Hygroscopicity (Less Stable) monohydrate->high_hygro

Caption: Hydration State and Hygroscopicity.

Conclusion

The hygroscopic properties of calcium iodate are fundamentally dictated by its hydration state. Anhydrous calcium iodate is demonstrably less hygroscopic than its monohydrate counterpart, a critical factor for consideration in applications where moisture sensitivity is a concern. The lower water uptake of the anhydrous form contributes to enhanced stability, reduced caking, and improved handling characteristics. For researchers, scientists, and drug development professionals, a thorough understanding and experimental characterization of the hygroscopicity of both forms are essential for optimizing formulation, manufacturing processes, and ensuring product quality and shelf-life. The experimental protocols provided herein offer a standardized approach to obtaining this critical data.

References

"CAS number and molecular weight of calcium iodate monohydrate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of calcium iodate (B108269) monohydrate, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines its fundamental chemical properties, detailed experimental protocols for its synthesis and analysis, and its emerging role in catalysis.

Core Chemical and Physical Data

Calcium iodate monohydrate is an inorganic compound with the chemical formula Ca(IO₃)₂·H₂O. It is a white, crystalline solid that is sparingly soluble in water. The following table summarizes its key quantitative data.

PropertyValueReferences
CAS Number 10031-32-0[1][2][3][4]
Molecular Weight 407.90 g/mol [1][2][4][5]
Molecular Formula Ca(IO₃)₂·H₂O[2][4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound via Precipitation

This protocol describes the preparation of this compound by reacting potassium iodate with calcium nitrate (B79036).

Materials:

  • 0.2 M Potassium iodate (KIO₃) solution

  • 1 M Calcium nitrate (Ca(NO₃)₂) solution

  • Distilled water

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

Procedure:

  • In a beaker, combine 50 mL of 0.2 M KIO₃ solution with 20 mL of 1 M Ca(NO₃)₂ solution.

  • Allow the mixture to stand for approximately 5 minutes to ensure complete precipitation of calcium iodate.

  • Separate the solid calcium iodate precipitate from the solution by filtration.

  • Wash the collected solid with distilled water to remove any soluble impurities.

  • To prepare a saturated solution for further experiments, take approximately half of the synthesized solid and add it to 100 mL of distilled water.

  • Stir the solution continuously for at least 30 minutes to ensure it reaches saturation.

Determination of Iodate Concentration by Titration

This analytical procedure is used to determine the concentration of iodate ions in a solution, which is a key step in calculating the solubility product constant (Ksp) of calcium iodate.

Materials:

  • Saturated calcium iodate solution (prepared as described above)

  • Solid potassium iodide (KI)

  • 2 M Hydrochloric acid (HCl)

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Starch indicator solution

  • Buret, pipettes, and flasks

Procedure:

  • Accurately pipette a known volume (e.g., 25.00 mL) of the clear, saturated calcium iodate solution into an Erlenmeyer flask.

  • Add approximately 0.5 g of solid potassium iodide and 1 mL of 2 M HCl to the flask. The solution will turn a yellowish-brown color due to the formation of iodine.

  • Titrate the solution with a standardized sodium thiosulfate solution until the yellowish-brown color of the iodine has nearly disappeared.

  • Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears and the solution becomes colorless. This is the endpoint of the titration.

  • Record the volume of sodium thiosulfate solution used.

  • Repeat the titration with additional samples of the saturated calcium iodate solution to ensure accuracy.

  • The concentration of iodate can then be calculated based on the stoichiometry of the reactions involved.

Catalytic Activity in Organic Synthesis

Recent research has highlighted the potential of calcium iodate as a catalyst in the synthesis of heterocyclic compounds. The catalytic mechanism is believed to involve the Lewis acidity of the calcium ion and the oxidizing nature of the iodate ion.

Catalytic_Cycle diketone 1,2-Diketone intermediate_A Intermediate A (Activated Carbonyl) diketone->intermediate_A Activation amine Amine Substituent amine->intermediate_A Nucleophilic Attack CaIO3 Ca(IO₃)₂ CaIO3->intermediate_A schiff_base Schiff Base B intermediate_A->schiff_base Oxidation & Dehydration heterocycle Heterocyclic Product schiff_base->heterocycle Intramolecular Nucleophilic Attack & Oxidative Elimination H2O_1 H₂O schiff_base->H2O_1 H2O_2 H₂O heterocycle->H2O_2

References

Methodological & Application

Application of Calcium Iodate Monohydrate in Analytical Chemistry Titrations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium iodate (B108269) monohydrate, Ca(IO₃)₂·H₂O, is a stable, non-hygroscopic oxidizing agent with a high molecular weight, making it an excellent primary standard in analytical chemistry.[1][2] Its primary application in titrimetry is for the accurate standardization of sodium thiosulfate (B1220275) (Na₂S₂O₃) solutions. Standardized sodium thiosulfate is a versatile reducing agent used in numerous iodometric titrations for the quantitative analysis of various substances, including many pharmaceutical compounds. This application note provides a detailed protocol for the standardization of sodium thiosulfate using calcium iodate monohydrate and a subsequent protocol for the determination of ascorbic acid (Vitamin C) in a pharmaceutical preparation using the standardized thiosulfate solution.

Principle of the Method

The standardization process is based on a redox reaction. A precisely weighed amount of primary standard this compound is dissolved and treated with an excess of potassium iodide (KI) in an acidic solution. The iodate ions (IO₃⁻) oxidize the iodide ions (I⁻) to iodine (I₂).

Reaction 1: Liberation of Iodine IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)

The liberated iodine is then titrated with the sodium thiosulfate solution to be standardized. The endpoint is detected using a starch indicator, which forms a deep blue complex with iodine. The disappearance of the blue color marks the endpoint of the titration.

Reaction 2: Titration of Iodine I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

By knowing the initial mass of this compound, the exact molarity of the sodium thiosulfate solution can be calculated.

Application: Standardization of Sodium Thiosulfate Solution

This protocol outlines the procedure for the accurate determination of the molarity of a sodium thiosulfate solution using this compound as a primary standard.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound (Ca(IO₃)₂·H₂O)Primary Standard Grade (≥99.5%)Major Chemical Supplier
Sodium Thiosulfate Pentahydrate (Na₂S₂O₃·5H₂O)ACS Reagent GradeMajor Chemical Supplier
Potassium Iodide (KI)ACS Reagent GradeMajor Chemical Supplier
Hydrochloric Acid (HCl), concentratedACS Reagent GradeMajor Chemical Supplier
Starch Indicator Solution1% (w/v), freshly preparedIn-house preparation
Deionized WaterType IIn-house water purification system
Experimental Protocol

3.2.1. Preparation of ~0.1 M Sodium Thiosulfate Solution

  • Boil approximately 1 L of deionized water for 5 minutes to sterilize it and remove dissolved CO₂.

  • Allow the water to cool to room temperature.

  • Weigh approximately 25 g of sodium thiosulfate pentahydrate and dissolve it in the cooled, boiled water in a 1 L volumetric flask.

  • Add 0.1 g of anhydrous sodium carbonate (Na₂CO₃) to stabilize the solution.

  • Dilute to the mark with the cooled, boiled deionized water and mix thoroughly.

  • Store the solution in a tightly stoppered, dark glass bottle and allow it to stand for at least 24 hours before standardization.

3.2.2. Standardization Procedure

  • Accurately weigh, by difference, approximately 0.12-0.15 g of primary standard this compound into a 250 mL Erlenmeyer flask. Record the exact mass.

  • Dissolve the this compound in 75 mL of deionized water.

  • Add 2 g of potassium iodide (KI) to the solution and swirl to dissolve.

  • Carefully add 5 mL of 2 M hydrochloric acid (HCl) to the flask. The solution will turn a deep yellow-brown due to the liberation of iodine.

  • Immediately begin titrating with the ~0.1 M sodium thiosulfate solution from a 50 mL burette.

  • Continue the titration until the solution becomes a pale yellow color.

  • Add 2 mL of freshly prepared starch indicator solution. The solution will turn a deep blue-black.

  • Continue the titration dropwise, with constant swirling, until the blue color completely disappears, leaving a colorless solution.

  • Record the final volume of the sodium thiosulfate solution used.

  • Repeat the titration at least two more times with fresh portions of this compound.

Data Presentation and Calculation

Table 1: Standardization of Sodium Thiosulfate Solution

TrialMass of Ca(IO₃)₂·H₂O (g)Final Burette Reading (mL)Initial Burette Reading (mL)Volume of Na₂S₂O₃ (mL)Molarity of Na₂S₂O₃ (M)
1
2
3
Average
Standard Deviation

Calculation of Sodium Thiosulfate Molarity:

  • Moles of Ca(IO₃)₂·H₂O: Moles = Mass of Ca(IO₃)₂·H₂O / Molar Mass of Ca(IO₃)₂·H₂O (407.90 g/mol )

  • Moles of I₂ liberated: From the stoichiometry of Reaction 1, 1 mole of IO₃⁻ produces 3 moles of I₂. Since 1 mole of Ca(IO₃)₂ contains 2 moles of IO₃⁻, 1 mole of Ca(IO₃)₂ produces 6 moles of I₂. Moles of I₂ = Moles of Ca(IO₃)₂·H₂O × 6

  • Moles of Na₂S₂O₃ reacted: From the stoichiometry of Reaction 2, 2 moles of S₂O₃²⁻ react with 1 mole of I₂. Moles of Na₂S₂O₃ = Moles of I₂ × 2

  • Molarity of Na₂S₂O₃: Molarity = Moles of Na₂S₂O₃ / Volume of Na₂S₂O₃ (L)

Experimental Workflow Diagram

StandardizationWorkflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_titration Titration cluster_calc Calculation prep_Na2S2O3 Prepare ~0.1 M Na₂S₂O₃ Solution titrate_initial Titrate with Na₂S₂O₃ until pale yellow prep_Na2S2O3->titrate_initial prep_CaIO3 Weigh Primary Standard Ca(IO₃)₂·H₂O dissolve_CaIO3 Dissolve Ca(IO₃)₂·H₂O in DI Water prep_CaIO3->dissolve_CaIO3 add_KI Add excess KI dissolve_CaIO3->add_KI acidify Acidify with HCl to liberate I₂ add_KI->acidify acidify->titrate_initial add_starch Add Starch Indicator titrate_initial->add_starch titrate_final Titrate to colorless endpoint add_starch->titrate_final record_volume Record Volume of Na₂S₂O₃ titrate_final->record_volume calculate_molarity Calculate Molarity of Na₂S₂O₃ record_volume->calculate_molarity

Caption: Workflow for the standardization of sodium thiosulfate.

Application: Determination of Ascorbic Acid in a Pharmaceutical Product

This protocol describes the use of the standardized sodium thiosulfate solution to determine the amount of ascorbic acid (Vitamin C) in a tablet.

Principle

A known mass of a Vitamin C tablet is dissolved, and an excess of a standard iodine solution (generated in situ from potassium iodate and potassium iodide) is added. The ascorbic acid is oxidized by the iodine. The excess, unreacted iodine is then back-titrated with the previously standardized sodium thiosulfate solution.

Reaction 3: Oxidation of Ascorbic Acid C₆H₈O₆ (Ascorbic Acid) + I₂ → C₆H₆O₆ (Dehydroascorbic Acid) + 2I⁻ + 2H⁺

Materials and Reagents
Reagent/MaterialGradeSupplier
Standardized Sodium Thiosulfate Solution~0.1 M (from Part 3)In-house preparation
Potassium Iodate (KIO₃)ACS Reagent GradeMajor Chemical Supplier
Potassium Iodide (KI)ACS Reagent GradeMajor Chemical Supplier
Sulfuric Acid (H₂SO₄), concentratedACS Reagent GradeMajor Chemical Supplier
Starch Indicator Solution1% (w/v), freshly preparedIn-house preparation
Vitamin C TabletPharmaceutical GradeCommercial Pharmacy
Deionized WaterType IIn-house water purification system
Experimental Protocol

4.3.1. Preparation of Standard 0.02 M Potassium Iodate Solution

  • Dry a sample of potassium iodate at 110°C for 1 hour and cool in a desiccator.

  • Accurately weigh approximately 4.28 g of the dried KIO₃.

  • Quantitatively transfer the KIO₃ to a 1 L volumetric flask, dissolve in deionized water, and dilute to the mark. Mix thoroughly. Calculate the exact molarity.

4.3.2. Sample Preparation and Titration

  • Weigh one Vitamin C tablet and then crush it into a fine powder using a mortar and pestle.

  • Accurately weigh a portion of the powdered tablet equivalent to approximately 100-150 mg of ascorbic acid into a 250 mL Erlenmeyer flask.

  • Dissolve the powder in 50 mL of 1 M sulfuric acid.

  • Pipette exactly 50.00 mL of the standard 0.02 M KIO₃ solution into the flask.

  • Add 2 g of KI and swirl to dissolve. A brown color of iodine will appear.

  • Allow the reaction to proceed for 5 minutes in a stoppered flask, away from direct sunlight.

  • Titrate the excess iodine with your standardized ~0.1 M sodium thiosulfate solution until the solution is a pale yellow.

  • Add 2 mL of starch indicator and continue the titration until the blue color disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration by repeating steps 3-8 without the Vitamin C sample.

Data Presentation and Calculation

Table 2: Determination of Ascorbic Acid

DeterminationMass of Tablet Powder (g)Volume of Standardized Na₂S₂O₃ (mL)
Sample 1
Sample 2
Sample 3
BlankN/A

Calculation of Ascorbic Acid Content:

  • Total moles of I₂ generated (from blank titration): Moles of I₂ (total) = (Volume of Na₂S₂O₃ for blank (L) × Molarity of Na₂S₂O₃) / 2

  • Moles of excess I₂ (from sample titration): Moles of I₂ (excess) = (Volume of Na₂S₂O₃ for sample (L) × Molarity of Na₂S₂O₃) / 2

  • Moles of I₂ reacted with Ascorbic Acid: Moles of I₂ (reacted) = Moles of I₂ (total) - Moles of I₂ (excess)

  • Moles of Ascorbic Acid: From the stoichiometry of Reaction 3, 1 mole of ascorbic acid reacts with 1 mole of I₂. Moles of Ascorbic Acid = Moles of I₂ (reacted)

  • Mass of Ascorbic Acid in sample: Mass = Moles of Ascorbic Acid × Molar Mass of Ascorbic Acid (176.12 g/mol )

  • Percentage of Ascorbic Acid in tablet: % (w/w) = (Mass of Ascorbic Acid in sample / Mass of tablet powder) × 100

Logical Relationship Diagram

AscorbicAcidAnalysis cluster_reactants Reactants cluster_reaction_vessel Reaction Vessel cluster_titration_step Back-Titration cluster_result Result ascorbic_acid Ascorbic Acid Sample reaction_mixture Reaction: KIO₃ + KI → I₂ (in excess) I₂ + Ascorbic Acid → Products ascorbic_acid->reaction_mixture kio3_soln Standard KIO₃ Solution kio3_soln->reaction_mixture ki_reagent Excess KI ki_reagent->reaction_mixture h2so4 H₂SO₄ h2so4->reaction_mixture excess_i2 Excess I₂ Remaining reaction_mixture->excess_i2 titration Titrate Excess I₂ with Na₂S₂O₃ excess_i2->titration std_na2s2o3 Standardized Na₂S₂O₃ Solution std_na2s2o3->titration calculation Calculate Moles of Reacted I₂ titration->calculation final_result Determine Mass of Ascorbic Acid calculation->final_result

Caption: Logical flow for ascorbic acid determination.

Conclusion

This compound serves as an excellent primary standard for the standardization of sodium thiosulfate solutions due to its high purity and stability. The protocols detailed in this application note provide a robust and accurate method for this standardization and its subsequent application in the quality control analysis of pharmaceutical products, such as the determination of ascorbic acid in Vitamin C tablets. The principles of iodometric titration are widely applicable in pharmaceutical analysis for various active ingredients and excipients that possess oxidizing or reducing properties.

References

Calcium Iodate Monohydrate: Application Notes for Oxidative Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium iodate (B108269) monohydrate (Ca(IO₃)₂·H₂O) is a stable, inexpensive, and environmentally benign inorganic salt. While its primary applications have traditionally been in animal nutrition and as a dough conditioner, its utility as an oxidizing agent in organic synthesis is an area of growing interest. The iodate ion (IO₃⁻), with iodine in the +5 oxidation state, is a powerful oxidant. Coupled with the Lewis acidity of the calcium ion, calcium iodate presents a unique catalytic and oxidative potential for a variety of organic transformations.

This document provides detailed application notes and protocols for the use of calcium iodate monohydrate as an oxidizing agent in organic synthesis, with a focus on its application in the synthesis of nitrogen-containing heterocyclic compounds.

Physicochemical Properties and Safety Information

This compound is a white, crystalline powder. It is sparingly soluble in water and insoluble in alcohol. As an oxidizing agent, it can intensify fires and should be kept away from combustible materials. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be followed when handling this reagent.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 10031-32-0
Molecular Formula Ca(IO₃)₂·H₂O
Molecular Weight 407.90 g/mol
Appearance White crystalline powder
Solubility in Water 0.24 g/100 mL at 20 °C[1]
Melting Point 540 °C (decomposes)[1]

Applications in Organic Synthesis

The primary reported application of calcium iodate in organic synthesis is as a catalyst in the one-pot synthesis of quinoxalines, pyridopyrazines, and 2,3-dicyano pyrazines.[2][3] In this context, calcium iodate exhibits a dual role: the calcium ion acts as a Lewis acid to activate the carbonyl group of a 1,2-dicarbonyl compound, while the iodate ion acts as an oxidizing agent to facilitate the cyclization and aromatization to the final heterocyclic product.

Catalytic Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry. The synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. Calcium iodate nanoparticles have been shown to be a highly efficient, eco-friendly, and recyclable catalyst for this transformation, providing excellent yields in short reaction times at ambient temperature.[2][3]

General Reaction Scheme:

Proposed Catalytic Cycle:

The proposed mechanism highlights the dual functionality of calcium iodate. The Ca²⁺ ion activates the carbonyl group, facilitating nucleophilic attack by the diamine. The iodate ion then acts as an oxidant in the subsequent cyclization and aromatization steps.

Catalytic_Cycle cluster_0 Catalytic Cycle Reactants o-Phenylenediamine + 1,2-Dicarbonyl Compound Intermediate1 Activated Carbonyl (Lewis Acid Activation) Reactants->Intermediate1 Ca²⁺ CaIO3 Ca(IO₃)₂ CaIO3->Intermediate1 Intermediate2 Condensation Intermediate Intermediate1->Intermediate2 Nucleophilic Attack Product Quinoxaline Intermediate2->Product Oxidative Cyclization (IO₃⁻ oxidant) Reduced_Iodine Reduced Iodine Species Intermediate2->Reduced_Iodine Reduced_Iodine->CaIO3 Re-oxidation (presumed)

Proposed catalytic cycle for quinoxaline synthesis.

Table 2: Synthesis of Quinoxaline Derivatives using Calcium Iodate Nanoparticles [2]

Entryo-Phenylenediamine (R¹)1,2-Dicarbonyl (R²)Time (min)Yield (%)
1HBenzil397
24-MethylBenzil398
34-ChloroBenzil595
44-NitroBenzil1092
5H4,4'-Dimethylbenzil496
6H4,4'-Dichlorobenzil694
7HFuril593
8H1,2-Cyclohexanedione1588

Experimental Protocol: General Procedure for the Synthesis of Quinoxaline Derivatives [2]

  • Preparation of Calcium Iodate Nanoparticles:

    • To a 50 mL beaker containing 10 mL of distilled water and Ca(NO₃)₂·4H₂O (2.36 g, 1 mmol), add an aqueous solution of KIO₃ (4.28 g, 2 mmol).

    • Subject the mixture to ultrasonication for 10 minutes.

    • Stir the reaction mixture for 2 hours at room temperature until a white precipitate of calcium iodate forms.

    • Filter the precipitate, wash with water, and dry at 110 °C.

    • Suspend 1 g of the obtained Ca(IO₃)₂ in a suitable solvent and subject it to ultrasonic irradiation for 1 hour to generate nanosized particles. The nanocatalyst can be used without further purification.

  • Synthesis of Quinoxalines:

    • To a mixture of the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in ethanol (B145695) (5 mL), add calcium iodate nanoparticles (3 mol%).

    • Stir the reaction mixture at room temperature for the time specified in Table 2 (typically 3-20 minutes).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the catalyst.

    • Add cold water to the filtrate to precipitate the product.

    • Filter the product and wash with a cold ethanol/water mixture to afford the pure quinoxaline derivative.

    • If necessary, the crude product can be further purified by recrystallization from ethanol or a methanol/acetic acid mixture.

Experimental Workflow:

Experimental_Workflow cluster_0 Experimental Protocol Start Start Reactants Mix o-phenylenediamine, 1,2-dicarbonyl, and Ca(IO₃)₂ catalyst in ethanol Start->Reactants Stirring Stir at Room Temperature Reactants->Stirring TLC Monitor by TLC Stirring->TLC Filtration1 Filter to remove catalyst TLC->Filtration1 Reaction Complete Precipitation Add cold water to filtrate Filtration1->Precipitation Filtration2 Filter to collect product Precipitation->Filtration2 Washing Wash with cold ethanol/water Filtration2->Washing Drying Dry the pure product Washing->Drying End End Drying->End

Workflow for quinoxaline synthesis.

Other Potential Oxidative Applications

While detailed protocols are limited, the inherent oxidizing nature of the iodate ion suggests potential for this compound in other oxidative transformations. These areas warrant further investigation and methods development.

Oxidation of Alcohols to Aldehydes and Ketones

The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis. While no specific and detailed protocols using this compound for this purpose were found in the reviewed literature, other iodate and periodate (B1199274) reagents are known to effect this transformation. It is plausible that calcium iodate, possibly in the presence of an acid co-catalyst to enhance its oxidizing potential, could be a viable reagent for this purpose.

Hypothetical Reaction Scheme:

Oxidation of Sulfides to Sulfoxides

The selective oxidation of sulfides to sulfoxides is another important reaction, particularly in the synthesis of pharmaceuticals. Hypervalent iodine reagents are well-established for this transformation. The potential of this compound in this context remains an area for exploration.

Hypothetical Reaction Scheme:

Conclusion

This compound is an emerging, cost-effective, and environmentally friendly oxidizing agent and catalyst for organic synthesis. Its application in the synthesis of quinoxalines is well-documented, offering high yields under mild conditions. While its potential in other oxidative transformations such as the oxidation of alcohols and sulfides is yet to be fully explored with detailed protocols, its inherent properties make it a promising candidate for future research and development in the field of green chemistry. The development of new methodologies utilizing this readily available reagent could provide valuable alternatives to existing, often more hazardous or expensive, oxidation protocols.

References

Application Notes and Protocols: Calcium Iodate Monohydrate in Dough Conditioning Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium iodate (B108269) monohydrate (Ca(IO₃)₂·H₂O) is a fast-acting oxidizing agent used in the baking industry as a dough conditioner.[1][2] Its primary function is to strengthen the gluten network in dough, which enhances dough handling properties, improves gas retention, and results in baked goods with increased volume and a finer, more uniform crumb structure. These application notes provide a detailed protocol for researchers to systematically evaluate the effects of calcium iodate monohydrate on dough properties.

Mechanism of Action: The strengthening effect of calcium iodate is attributed to its role as an oxidizing agent. During dough mixing, it facilitates the formation of disulfide bonds (-S-S-) from sulfhydryl groups (-SH) present in the gluten-forming proteins (gliadin and glutenin). This cross-linking creates a more robust and elastic gluten matrix.[3][4]

Safety Precautions

Calcium iodate is a strong oxidizer and should be handled with care.[5] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of the powder by working in a well-ventilated area or under a fume hood.[5] Store this compound away from combustible materials, reducing agents, and moisture.

Experimental Protocols

Standardized methods from organizations such as the AACC International (Cereals & Grains Association) provide a framework for dough analysis.[3][4][6][7][8] The following protocols are based on these established methods and are adapted for the study of this compound.

Materials and Equipment
  • Flour: A control flour with known characteristics (e.g., protein content, ash content) should be used throughout the study.

  • This compound: Reagent-grade Ca(IO₃)₂·H₂O.

  • Other Ingredients: Distilled water, salt (NaCl), yeast, sugar.

  • Equipment:

    • Analytical balance

    • Farinograph

    • Extensograph

    • Proofing cabinet

    • Test baking oven

    • Loaf volume meter

Sample Preparation
  • Control Dough: Prepare a control dough sample without the addition of this compound according to the chosen standard method (e.g., AACC Method 54-21 for Farinograph).[9]

  • Test Doughs: Prepare a series of dough samples with varying concentrations of this compound. Suggested concentrations for initial studies range from 5 to 50 ppm (parts per million) based on flour weight.

  • Incorporation: this compound should be pre-blended with the flour to ensure uniform distribution before the addition of water.

Rheological Analysis

The Farinograph measures the water absorption of flour and the mixing characteristics of the dough.[9][10]

  • Procedure:

    • Determine the water absorption of the control flour to achieve a dough consistency of 500 Farinograph Units (FU).

    • For each test sample, use the same water absorption as the control.

    • Mix the dough in the Farinograph bowl at a constant temperature (e.g., 30°C) and speed (e.g., 63 rpm).[11]

    • Record the Farinogram.

  • Parameters to Measure:

    • Water Absorption (%): The amount of water required to reach 500 FU.

    • Dough Development Time (DDT) (min): The time to reach peak consistency.

    • Stability (min): The time the dough maintains its peak consistency.

    • Mixing Tolerance Index (MTI) (FU): The drop in consistency after a specified time from the peak.

The Extensograph measures the dough's resistance to extension and its extensibility.[2][12][13]

  • Procedure:

    • Prepare dough samples as for the Farinograph, typically with the addition of salt.

    • After mixing, round and mold the dough into a cylinder.

    • Rest the dough for specific periods (e.g., 45, 90, and 135 minutes) in a controlled environment (e.g., 30°C).

    • After each rest period, stretch the dough on the Extensograph until it ruptures.

  • Parameters to Measure:

    • Resistance to Extension (R) (EU): The maximum height of the curve, indicating dough strength.

    • Extensibility (E) (mm): The length of the curve, indicating how far the dough can be stretched.

    • Ratio Number (R/E): The ratio of resistance to extensibility, indicating the balance of dough properties.

    • Area under the curve (Energy) (cm²): Represents the overall dough strength and baking potential.

Test Baking (AACC Method 10-10.03)

Test baking provides the ultimate assessment of a dough conditioner's performance.[14]

  • Procedure:

    • Prepare doughs with and without this compound.

    • Divide, round, and mold the dough into loaves.

    • Proof the loaves in a cabinet at a controlled temperature and humidity (e.g., 37°C, 85% RH) until they reach a specific height.[4]

    • Bake the loaves at a specified temperature and time (e.g., 215°C for 25 minutes).

  • Parameters to Measure:

    • Loaf Volume (cm³): Measured using a loaf volume meter.

    • Specific Volume (cm³/g): Loaf volume divided by loaf weight.

    • Crumb Structure: Evaluated visually or using digital imaging analysis for cell size, uniformity, and texture.

    • Crust Color: Assessed visually or with a colorimeter.

Data Presentation

The following tables present hypothetical data to illustrate the expected effects of this compound on dough properties. Actual results will vary depending on the flour type and experimental conditions.

Table 1: Effect of this compound on Farinograph Parameters

Calcium Iodate (ppm)Water Absorption (%)Dough Development Time (min)Stability (min)Mixing Tolerance Index (FU)
0 (Control)62.55.010.530
1062.54.512.025
2062.54.214.520
3062.54.016.018

Table 2: Effect of this compound on Extensograph Parameters (at 90 min rest)

Calcium Iodate (ppm)Resistance to Extension (EU)Extensibility (mm)Ratio Number (R/E)Energy (cm²)
0 (Control)4501503.0100
105001453.4110
205801404.1125
306501354.8135

Table 3: Effect of this compound on Baking Performance

Calcium Iodate (ppm)Loaf Volume (cm³)Specific Volume (cm³/g)Crumb Structure
0 (Control)8504.5Open, slightly coarse
109004.7Finer, more uniform
209505.0Fine and uniform
309204.8Slightly tight

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Rheological Analysis cluster_baking 3. Baking & Evaluation A Control Flour C Pre-blending A->C B Calcium Iodate Monohydrate B->C D Dough Mixing (Control & Test Samples) C->D E Farinograph Analysis (AACC 54-21) D->E Dough Samples F Extensograph Analysis (AACC 54-10) D->F Dough Samples G Test Baking (AACC 10-10.03) D->G Dough Samples H Loaf Volume & Crumb Structure Analysis G->H

Caption: Experimental workflow for evaluating this compound in dough.

mechanism_of_action Gluten Gluten Proteins (with -SH groups) Mixing Dough Mixing Gluten->Mixing Iodate Calcium Iodate (Oxidizing Agent) Iodate->Mixing Disulfide Strengthened Gluten Network (with -S-S- bonds) Mixing->Disulfide Oxidation ImprovedDough Improved Dough Properties (Elasticity, Gas Retention) Disulfide->ImprovedDough

Caption: Mechanism of action of calcium iodate in dough strengthening.

References

Application Notes and Protocols: Calcium Iodate Monohydrate as a Catalyst in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium iodate (B108269) monohydrate (Ca(IO₃)₂·H₂O) is emerging as a highly efficient, inexpensive, and environmentally benign catalyst for the synthesis of various heterocyclic compounds. Its utility is attributed to the dual functionality of the calcium ion acting as a Lewis acid and the iodate ion serving as a mild oxidizing agent.[1][2] This catalytic system offers several advantages, including high product yields, short reaction times, operational simplicity, and catalyst recyclability.[1][2] These application notes provide detailed protocols for the synthesis of quinoxalines, 5,6-dicyano pyrazines, and pyrido[2,3-b]pyrazines using calcium iodate monohydrate as a catalyst.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various heterocyclic compounds catalyzed by this compound nanoparticles. The optimal conditions were found to be 3 mol% of the catalyst in ethanol (B145695) at room temperature.[1]

Table 1: Synthesis of Quinoxaline Derivatives

Entry1,2-Diamine1,2-DiketoneTime (min)Yield (%)
1o-PhenylenediamineBenzil397
2o-Phenylenediamine4,4'-Dimethylbenzil595
3o-Phenylenediamine4,4'-Dimethoxybenzil694
4o-Phenylenediamine4,4'-Dichlorobenzil496
54,5-Dimethyl-1,2-phenylenediamineBenzil495
64-Nitro-1,2-phenylenediamineBenzil792

Reaction Conditions: 1,2-Diamine (1 mmol), 1,2-Diketone (1 mmol), Ca(IO₃)₂·H₂O nanoparticles (3 mol%), Ethanol (5 mL), Room Temperature.[1]

Table 2: Synthesis of 5,6-Dicyano Pyrazine and Pyrido[2,3-b]pyrazine Derivatives

EntryDiamine1,2-DiketoneTime (min)Yield (%)
12,3-DiaminomaleonitrileBenzil1093
22,3-Diaminomaleonitrile4,4'-Dimethylbenzil1590
32,3-Diaminomaleonitrile4,4'-Dimethoxybenzil1888
42,3-DiaminopyridineBenzil894
52,3-Diaminopyridine4,4'-Dichlorobenzil1291

Reaction Conditions: Diamine (1 mmol), 1,2-Diketone (1 mmol), Ca(IO₃)₂·H₂O nanoparticles (3 mol%), Ethanol (5 mL), Room Temperature.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles

This protocol describes the synthesis of this compound nanoparticles via a modified precipitation reaction under ultrasonic irradiation.[1]

Materials:

  • Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Potassium iodate (KIO₃)

  • Distilled water

  • Ultrasonic bath

Procedure:

  • In a 50 mL beaker, dissolve 2.36 g (10 mmol) of calcium nitrate tetrahydrate in 10 mL of distilled water.

  • In a separate beaker, dissolve 4.28 g (20 mmol) of potassium iodate in distilled water.

  • Add the potassium iodate solution to the calcium nitrate solution under stirring.

  • Place the resulting mixture in an ultrasonic bath and irradiate for 10 minutes.

  • Continue stirring the reaction mixture for 2 hours at room temperature. A white precipitate of calcium iodate will form.

  • Filter the precipitate, wash thoroughly with distilled water, and dry at 110 °C.

  • To obtain nanosized particles, suspend 1 g of the dried calcium iodate in a suitable solvent and subject it to ultrasonic irradiation for 1 hour.[1]

Protocol 2: General Procedure for the Synthesis of Quinoxalines, 5,6-Dicyano Pyrazines, and Pyrido[2,3-b]pyrazines

This protocol outlines the one-pot condensation reaction for the synthesis of the target heterocyclic compounds.[1]

Materials:

  • Appropriate 1,2-diamine (e.g., o-phenylenediamine, 2,3-diaminomaleonitrile, 2,3-diaminopyridine)

  • Appropriate 1,2-diketone (e.g., benzil, 4,4'-dimethylbenzil)

  • This compound nanoparticles (catalyst)

  • Ethanol

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • In a round-bottom flask, combine the 1,2-diamine (1 mmol), 1,2-diketone (1 mmol), and this compound nanoparticles (0.03 mmol, 3 mol%).

  • Add 5 mL of ethanol to the flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (refer to Tables 1 and 2 for approximate reaction times), filter the reaction mixture to recover the catalyst.

  • To the filtrate, add cold water to precipitate the product.

  • Filter the solid product and wash with a cold ethanol/water mixture.

  • The pure product is obtained after drying. If necessary, further purification can be achieved by recrystallization from ethanol or a methanol/acetic acid mixture.[1]

Mandatory Visualization

experimental_workflow cluster_reagents Reactant Preparation cluster_reaction One-Pot Synthesis cluster_workup Product Isolation 1_2_Diamine 1,2-Diamine Reaction_Mixture Combine Reactants & Catalyst in Ethanol 1_2_Diamine->Reaction_Mixture 1_2_Diketone 1,2-Diketone 1_2_Diketone->Reaction_Mixture Catalyst Ca(IO3)2·H2O Nanoparticles Catalyst->Reaction_Mixture Stirring Stir at Room Temperature Reaction_Mixture->Stirring TLC_Monitoring Monitor by TLC Stirring->TLC_Monitoring Filtration_Catalyst Filter to Recover Catalyst TLC_Monitoring->Filtration_Catalyst Precipitation Add Cold Water to Filtrate Filtration_Catalyst->Precipitation Filtration_Product Filter Product Precipitation->Filtration_Product Washing Wash with Cold Ethanol/Water Filtration_Product->Washing Drying Dry Pure Product Washing->Drying reaction_mechanism Diketone 1,2-Diketone Intermediate_A Intermediate A (Activated Carbonyl) Diketone->Intermediate_A Lewis Acid Activation Diamine 1,2-Diamine Diamine->Intermediate_A Nucleophilic Attack Ca_ion Ca²⁺ Ca_ion->Diketone Intermediate_B Schiff Base (B) Intermediate_A->Intermediate_B Product Heterocyclic Product (Quinoxaline, etc.) Intermediate_B->Product Intramolecular Nucleophilic Attack H2O_1 - H₂O Intermediate_B->H2O_1 H2O_2 - H₂O Product->H2O_2 IO3_ion IO₃⁻ (Oxidation) IO3_ion->Intermediate_B Catalytic Oxidation

References

Application Notes and Protocols: Calcium Iodate Monohydrate in Animal Feed Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine is an essential trace mineral critical for the synthesis of thyroid hormones, which regulate metabolism, growth, and development in animals.[1] Inadequate iodine intake leads to deficiency disorders such as goiter, impaired reproduction, reduced growth rates, and weakened immune response.[1] Calcium iodate (B108269) monohydrate (Ca(IO₃)₂·H₂O) is a stable and widely used source of iodine in animal feed formulations, ensuring optimal health and productivity in livestock, poultry, and aquaculture.[2] Its superior stability compared to other sources like potassium iodide (KI), especially during feed processing and storage, makes it a preferred choice for feed manufacturers.[1]

These application notes provide detailed information on the properties, mechanism of action, and use of calcium iodate monohydrate in animal nutrition. Furthermore, this document outlines key experimental protocols for its evaluation and quantification in feed formulations.

Application Notes

Chemical and Physical Properties

Calcium iodate is available in two primary forms for feed applications: monohydrate and anhydrous. The monohydrate form contains one molecule of water within its crystal structure, which influences its properties.[3]

PropertyThis compoundCalcium Iodate AnhydrousReference
Chemical Formula Ca(IO₃)₂·H₂OCa(IO₃)₂[3][4]
Molecular Weight ~407.9 g/mol ~389.9 g/mol [3][5]
Typical Iodine Content ~61-63% by weight~63.5-65% by weight[3][6]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder[3][7]
Solubility in Water (20°C) ~0.5-0.6 g / 100 mL~0.24-0.4 g / 100 mL[3][8]
Stability Good; may lose water upon heating. Requires storage in cool, dry conditions to prevent caking.Excellent; superior thermal stability, making it ideal for high-temperature feed processing (e.g., pelleting).[1][3]
Bioavailability (Poultry) High (approx. 95%)High[9]
Mechanism of Action: Thyroid Hormone Synthesis

The essential function of iodine is to serve as a substrate for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), in the thyroid gland.[9]

  • Ingestion and Absorption: Calcium iodate from the feed is ingested. In the gastrointestinal tract, iodate (IO₃⁻) is reduced to iodide (I⁻).[10]

  • Uptake: Iodide is absorbed into the bloodstream and actively transported into the follicular cells of the thyroid gland by the Sodium-Iodide Symporter (NIS).[1][10]

  • Oxidation and Organification: Inside the follicular lumen, the enzyme thyroid peroxidase (TPO) oxidizes iodide back into a reactive form of iodine.[7] This iodine then binds to tyrosine residues on a large glycoprotein (B1211001) called thyroglobulin (Tg), forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).[1]

  • Coupling: TPO catalyzes the coupling of these iodotyrosine molecules. The coupling of two DIT molecules forms T4, while the coupling of one MIT and one DIT molecule forms T3.[3]

  • Release: Thyroglobulin, now containing T3 and T4, is stored as a colloid. When needed, it is brought back into the follicular cell, where enzymes release T3 and T4 into the bloodstream for transport to target tissues throughout the body.[11]

ThyroidHormoneSynthesis Simplified Pathway of Iodine in Thyroid Hormone Synthesis cluster_Feed Gastrointestinal Tract cluster_Blood Bloodstream cluster_Thyroid Thyroid Follicular Cell Feed Ca(IO₃)₂·H₂O in Feed Iodide_GI Iodide (I⁻) Feed->Iodide_GI Reduction Iodide_Blood Iodide (I⁻) Iodide_GI->Iodide_Blood Absorption Iodide_Cell Iodide (I⁻) Iodide_Blood->Iodide_Cell Uptake (NIS) Iodine_Lumen Reactive Iodine Iodide_Cell->Iodine_Lumen Oxidation (TPO) MIT_DIT MIT & DIT (on Thyroglobulin) Iodine_Lumen->MIT_DIT Organification T3_T4 T3 & T4 (on Thyroglobulin) MIT_DIT->T3_T4 Coupling (TPO) T3_T4->Iodide_Blood Release to Body

Caption: Simplified Pathway of Iodine in Thyroid Hormone Synthesis.

Applications in Animal Species

Calcium iodate is approved for use in all animal species.[9] Recommended inclusion levels are designed to meet the animals' physiological requirements without causing toxicity. The European Food Safety Authority (EFSA) has provided opinions on maximum iodine content in complete feed.

Animal SpeciesEFSA Recommended Max. Total Iodine (mg/kg of complete feed)Key Benefits of Iodine SupplementationReference
Dairy Cows 2 mg/kgSupports thyroid function, improves reproductive performance, increases milk yield, and ensures adequate iodine transfer to milk.[12]
Laying Hens 3 mg/kgImproves egg production rates, increases egg iodine content, and supports immune function.[12]
Horses 3 mg/kgPrevents deficiency and supports metabolic health.[12]
Dogs 4 mg/kgEssential for metabolic regulation and prevention of hypothyroidism.[12]
Cats 5 mg/kg (provisional)Supports overall health and metabolic function.[12]
Swine 10 mg/kgPromotes optimal growth and weight gain, improves reproductive efficiency, and reduces deficiency disorders.[11][13]
Fish 20 mg/kgRegulates metabolic processes, enhances immune function, and supports tissue development. The lower solubility of calcium iodate is beneficial in aquafeeds to prevent leaching.[3][13]
Comparison with Other Iodine Sources
FeatureCalcium Iodate (Monohydrate/Anhydrous)Potassium Iodide (KI)
Stability High. Especially stable during heat treatment (pelleting) and in mineral premixes.Low. Unstable and can be lost due to oxidation, especially in the presence of moisture, heat, and trace minerals.
Hygroscopicity Low (non-hygroscopic).High (hygroscopic).
Reactivity Low. Does not react with other feed components.High. Can act as a pro-oxidant, potentially destroying vitamins A, D, and E.
Handling Good flow properties, less prone to caking.Can be difficult to handle due to moisture absorption.
Regulatory and Safety Considerations
  • Status: Calcium iodate is considered a safe and effective source of iodine for all animal species when used within the authorized maximum levels.[9][12]

  • Handling: While generally safe, calcium iodate powder can be an irritant to the eyes, skin, and respiratory tract. Appropriate personal protective equipment (PPE), such as gloves, goggles, and respiratory protection, should be used during handling and mixing.[12][14]

  • Toxicity: The margin between iodine requirement and toxicity can be narrow. Over-supplementation can lead to health issues and may result in excessive iodine levels in animal products (milk, eggs), posing a potential risk to human consumers.[12][13] Adherence to regulatory limits is crucial.

Experimental Protocols

Protocol 1: Quantification of Total Iodine in Animal Feed

This protocol is based on the principles of alkaline digestion followed by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), a widely accepted and sensitive method for trace element analysis (e.g., AOAC Official Method 2012.15).[8][15]

Objective: To accurately determine the total iodine concentration in a complete animal feed or premix sample.

Materials:

  • ICP-MS instrument

  • Microwave digestion system or high-temperature oven

  • Analytical balance (accurate to 0.0001 g)

  • Volumetric flasks and pipettes

  • Digestion vessels (Teflon or quartz)

  • Reagents: Potassium hydroxide (B78521) (KOH) solution (e.g., 5%), stabilizer solution (e.g., tetramethylammonium (B1211777) hydroxide), certified iodine standard solution, internal standard (e.g., praseodymium), high-purity deionized water.

Methodology:

  • Sample Preparation:

    • Grind the feed sample to a fine, homogenous powder (e.g., to pass through a 1 mm screen).

    • Accurately weigh approximately 0.2-0.5 g of the ground sample into a clean, dry digestion vessel.

    • Prepare a method blank by using an empty digestion vessel.

  • Alkaline Digestion:

    • Add a precise volume of KOH solution (e.g., 5 mL of 5% KOH) to the sample in the vessel.

    • Gently swirl to ensure the entire sample is wetted.

    • Oven Method: Place the vessels in an oven and heat at a controlled temperature (e.g., 90-100°C) for several hours (e.g., 8-12 hours or overnight) until digestion is complete.

    • Microwave Method: Place vessels in the microwave digestion system and run a program with controlled temperature and pressure ramps suitable for the feed matrix.

  • Final Solution Preparation:

    • Allow the vessels to cool completely to room temperature.

    • Carefully add a stabilizer solution and an internal standard.

    • Quantitatively transfer the digestate to a volumetric flask (e.g., 50 mL) and dilute to volume with deionized water.

    • Mix thoroughly.

    • Filter or centrifuge an aliquot of the solution to remove any particulate matter before analysis.

  • ICP-MS Analysis:

    • Prepare a series of calibration standards from the certified iodine stock solution, matching the matrix of the samples (i.e., containing the same concentration of KOH, stabilizer, and internal standard).

    • Set up the ICP-MS instrument to monitor the appropriate mass for iodine (m/z 127).

    • Aspirate the blank, calibration standards, and prepared samples into the instrument.

    • Generate a calibration curve from the standards.

  • Calculation:

    • The instrument software will calculate the iodine concentration in the sample solutions based on the calibration curve.

    • Calculate the final iodine concentration in the original feed sample using the following formula: Iodine (mg/kg) = (C × V) / W

      • Where:

        • C = Concentration from ICP-MS (mg/L)

        • V = Final diluted volume (L)

        • W = Initial sample weight (kg)

Protocol 2: Evaluating Calcium Iodate in a Laying Hen Performance Study

Objective: To assess the effects of varying dietary inclusion levels of this compound on laying hen performance, egg quality, and iodine deposition in eggs.

Experimental Design:

  • Animals: A sufficient number of laying hens of the same strain and age (e.g., 240 hens, 32 weeks of age) to ensure statistical power.

  • Housing: Hens are housed in identical cages under controlled environmental conditions (lighting, temperature, ventilation).

  • Treatments: A basal diet (control) deficient in iodine is formulated. Treatment groups receive the basal diet supplemented with graded levels of iodine from this compound.

    • T1: Control (basal diet, e.g., 0.74 mg I/kg)

    • T2: Basal diet + CI (e.g., 3.0 mg I/kg)

    • T3: Basal diet + CI (e.g., 5.5 mg I/kg)

    • T4: Basal diet + CI (e.g., 8.0 mg I/kg)

  • Randomization: Hens are randomly assigned to treatment groups, with multiple replicates per treatment (e.g., 5 replicates of 8 hens each).

  • Duration: The trial should last for a representative period of the laying cycle, e.g., 12 weeks.

ExperimentalWorkflow Workflow for a Laying Hen Feeding Trial cluster_setup Phase 1: Setup & Acclimation cluster_trial Phase 2: Experimental Period (12 Weeks) cluster_analysis Phase 3: Analysis & Interpretation A Animal Selection (240 Hens, 32 wks) B Randomization into Treatment Groups A->B C Acclimation Period (1-2 weeks) B->C D Feed Experimental Diets (Control & Graded CI Levels) C->D E Daily/Weekly Data Collection D->E F Sample Collection (Eggs, Blood) D->F G Performance Analysis (FI, FCR, Egg Prod.) E->G H Egg Quality Analysis (Weight, Shell Strength) F->H I Biochemical Analysis (Blood Parameters, Egg Iodine) F->I J Statistical Analysis & Conclusion G->J H->J I->J

Caption: Workflow for a Laying Hen Feeding Trial.

Methodology:

  • Acclimation: Allow hens a 1-2 week acclimation period on the basal diet before the trial begins.

  • Feeding and Management: Provide feed and water ad libitum. Record daily feed intake per replicate. Monitor bird health daily.

  • Data Collection (Performance):

    • Egg Production: Record the number of eggs laid per replicate daily. Calculate hen-day egg production (%).

    • Egg Weight: Weigh all eggs produced on a specific day each week to determine average egg weight.

    • Feed Intake (FI): Measure feed consumption per replicate weekly.

    • Feed Conversion Ratio (FCR): Calculate FCR as kg of feed consumed per kg of eggs produced.

  • Data Collection (Egg Quality - collected periodically, e.g., every 4 weeks):

    • Select a sample of eggs from each replicate.

    • Shell Strength: Measure breaking strength using an eggshell strength tester.

    • Shell Thickness: Measure at three points (air cell, equator, sharp end) using a micrometer.

    • Haugh Unit: Measure albumen height and egg weight to calculate the Haugh unit, an indicator of internal egg quality.

  • Sample Collection and Analysis:

    • Egg Iodine Content: At the end of the trial, collect eggs, homogenize the edible portion (yolk and albumen), and analyze for total iodine content using the method described in Protocol 1.

    • Blood Samples: At the end of the trial, collect blood samples from a subset of birds in each replicate. Analyze serum for relevant biochemical indices, such as T3 and T4 levels, to assess thyroid status.

  • Statistical Analysis:

    • Analyze the collected data using Analysis of Variance (ANOVA) appropriate for a completely randomized design.

    • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to compare treatment means.

    • Set the level of significance at P < 0.05.

Summary of Benefits and Considerations

BenefitsConsiderations Benefits vs. Considerations of Calcium Iodate Use cluster_benefits Benefits cluster_considerations Considerations center_node Calcium Iodate Monohydrate b1 Excellent Stability (Heat & Storage) center_node->b1 b2 High Bioavailability center_node->b2 b3 Prevents Iodine Deficiency center_node->b3 b4 Improves Animal Performance & Health center_node->b4 b5 Good Handling Properties center_node->b5 c1 Precise Dosing Required center_node->c1 c2 Risk of Toxicity if Over-supplemented center_node->c2 c3 Regulatory Limits Must Be Followed center_node->c3 c4 Handling Safety (Dust Inhalation) center_node->c4

Caption: Benefits vs. Considerations of Calcium Iodate Use.

References

Application Note: Determination of Iodine Content in Calcium Iodate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium iodate (B108269) monohydrate, with the chemical formula Ca(IO₃)₂·H₂O, is a stable and reliable source of iodine.[1][2] It is frequently utilized as an iodine supplement in animal feed and in food fortification programs, such as iodized salt, to prevent iodine deficiency disorders.[1][2][3] Accurate determination of the iodine content in this compound is crucial for quality control in manufacturing and to ensure its efficacy and safety in nutritional applications. This application note details a robust and widely used iodometric titration method for the precise quantification of iodine in calcium iodate monohydrate.

The principle of this method involves the reaction of iodate ions (IO₃⁻) from the sample with an excess of potassium iodide (KI) in an acidic medium. This reaction liberates a stoichiometric amount of free iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator to detect the endpoint.[4][5][6]

The key chemical reactions are as follows:

  • Liberation of Iodine: IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)

  • Titration with Thiosulfate: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

Experimental Protocol

This protocol provides a step-by-step procedure for the determination of iodine content in a sample of this compound.

1. Materials and Reagents:

  • This compound (Ca(IO₃)₂·H₂O) sample

  • Potassium Iodide (KI), solid

  • Standardized 0.1 M Sodium Thiosulfate (Na₂S₂O₃) solution

  • 2 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Starch indicator solution (0.5%)

  • Deionized water

  • Analytical balance

  • Volumetric flasks (250 mL)

  • Erlenmeyer flasks (250 mL)

  • Burette (50 mL)

  • Pipette (25.00 mL)

  • Graduated cylinders

2. Preparation of Solutions:

  • Calcium Iodate Sample Solution: Accurately weigh approximately 0.2 g of this compound into a 250 mL volumetric flask. Dissolve in and dilute to the mark with deionized water. Mix thoroughly.

  • Starch Indicator Solution (0.5%): Make a paste of 0.5 g of soluble starch in a small amount of cold deionized water. Pour this paste into 100 mL of boiling deionized water with constant stirring. Allow the solution to cool before use.[5] Prepare this solution fresh daily for the best results.

3. Titration Procedure:

  • Pipette 25.00 mL of the calcium iodate sample solution into a 250 mL Erlenmeyer flask.

  • Add approximately 1 g of solid potassium iodide (KI) and 10 mL of 2 M HCl to the flask.[4][7] Swirl the flask to dissolve the KI. The solution will turn a yellow-brown color due to the liberation of iodine.[5]

  • Allow the reaction mixture to stand for about 5 minutes in a dark place to ensure the complete liberation of iodine.[6]

  • Titrate the liberated iodine with the standardized 0.1 M sodium thiosulfate solution.[4] Continue the titration until the yellow-brown color of the iodine fades to a pale yellow.[5][8]

  • At this point, add 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.[8]

  • Continue the titration dropwise with the sodium thiosulfate solution while swirling the flask. The endpoint is reached when the blue color disappears, and the solution becomes colorless.[4][8]

  • Record the final volume of the sodium thiosulfate solution used.

  • Repeat the titration at least two more times with fresh aliquots of the calcium iodate solution to ensure concordant results (titers agreeing within 0.1 mL).[5]

Data Presentation

The following table summarizes representative data from the titration of a this compound sample.

ParameterTrial 1Trial 2Trial 3
Mass of Ca(IO₃)₂·H₂O (g)0.20150.20150.2015
Volume of Ca(IO₃)₂·H₂O Solution (mL)250.0250.0250.0
Aliquot Volume (mL)25.0025.0025.00
Concentration of Na₂S₂O₃ (M)0.10000.10000.1000
Initial Burette Reading (mL)0.500.200.80
Final Burette Reading (mL)25.2524.9025.45
Volume of Na₂S₂O₃ Used (mL) 24.75 24.70 24.65
Average Volume of Na₂S₂O₃ (mL) \multicolumn{3}{c}{24.70 }

Calculations

  • Moles of Thiosulfate:

    • Moles of S₂O₃²⁻ = Molarity of Na₂S₂O₃ × Average Volume of Na₂S₂O₃ (in L)

  • Moles of Iodine (I₂):

    • From the stoichiometry of the titration reaction (2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻), the mole ratio of S₂O₃²⁻ to I₂ is 2:1.

    • Moles of I₂ = (Moles of S₂O₃²⁻) / 2

  • Moles of Iodate (IO₃⁻):

    • From the stoichiometry of the liberation reaction (IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O), the mole ratio of IO₃⁻ to I₂ is 1:3.

    • Moles of IO₃⁻ in aliquot = (Moles of I₂) / 3

  • Mass of Iodine in the Original Sample:

    • Moles of IO₃⁻ in original solution = Moles of IO₃⁻ in aliquot × (Total volume of solution / Aliquot volume)

    • Since 1 mole of Ca(IO₃)₂ contains 2 moles of IO₃⁻, and each mole of IO₃⁻ contains 1 mole of iodine (I), the total moles of iodine in the original sample is twice the moles of iodate.

    • Mass of Iodine = (Moles of IO₃⁻ in original solution) × 2 × Molar Mass of Iodine (126.90 g/mol )

  • Percentage of Iodine (%):

    • % Iodine = (Mass of Iodine / Mass of Ca(IO₃)₂·H₂O sample) × 100

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_titration Titration cluster_analysis Analysis weigh_sample Weigh Ca(IO₃)₂·H₂O Sample prepare_solution Prepare 250 mL Sample Solution weigh_sample->prepare_solution take_aliquot Pipette 25.00 mL Aliquot prepare_solution->take_aliquot add_reagents Add KI and Acid take_aliquot->add_reagents liberate_iodine Liberate Iodine (I₂) add_reagents->liberate_iodine titrate_pale Titrate with Na₂S₂O₃ until Pale Yellow liberate_iodine->titrate_pale add_starch Add Starch Indicator (Blue-Black Color) titrate_pale->add_starch titrate_endpoint Titrate to Colorless Endpoint add_starch->titrate_endpoint record_volume Record Volume of Na₂S₂O₃ titrate_endpoint->record_volume calculate Calculate Iodine Content record_volume->calculate

Caption: Workflow for the iodometric titration of this compound.

Conclusion

The iodometric titration method described provides a reliable and accurate means of determining the iodine content in this compound. The sharp, distinct color change at the endpoint, facilitated by the starch indicator, allows for high precision. This protocol is essential for quality assurance in the pharmaceutical, food, and animal feed industries, ensuring that products meet regulatory standards and deliver the specified amount of iodine for nutritional purposes. Proper technique and the use of freshly prepared reagents are critical for obtaining accurate results.

References

Application Notes and Protocols: Calcium Iodate Monohydrate in Thyroid Blocking Experimental Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

In the event of a nuclear accident or incident involving the release of radioactive iodine (radioiodine), the thyroid gland is particularly susceptible to accumulating these harmful isotopes, which can lead to an increased risk of thyroid cancer. Thyroid blocking is a crucial prophylactic measure that involves the administration of stable iodine compounds to saturate the thyroid gland and competitively inhibit the uptake of radioiodine. While potassium iodide (KI) and potassium iodate (B108269) (KIO₃) are the most commonly used thyroid blocking agents, research has explored other stable iodine compounds, such as calcium iodate [Ca(IO₃)₂], as potentially effective alternatives.[1][2] This document provides detailed application notes and protocols based on experimental studies investigating the use of calcium iodate monohydrate for thyroid blocking.

Quantitative Data Summary

Experimental studies in animal models have demonstrated that calcium iodate is an effective agent for blocking the thyroidal uptake of radioiodine.[1][2] The efficacy of calcium iodate has been shown to be comparable to that of potassium iodate (KIO₃) and potassium iodide (KI).[1][2] The primary mechanism of action is the saturation of the thyroid gland with stable iodine, thereby reducing the uptake of radioactive iodine isotopes.

While detailed dose-response data from publicly available literature is limited, the key findings from a pivotal preclinical study are summarized below.

Compound Animal Model Dosage Timing of Administration Observed Efficacy Reference
Calcium Iodate [Ca(IO₃)₂]RatNot specified in abstract2 hours post-¹³¹I administrationEquipotent to KIO₃ in blocking radioiodine uptake.[1][2]
Potassium Iodate (KIO₃)RatNot specified in abstract2 hours post-¹³¹I administrationEffective in blocking radioiodine uptake.[1][2]

Note: The referenced study concluded that calcium iodate is as equipotent as potassium iodate/potassium iodide in protecting the thyroid gland, based on whole-body retention of ¹³¹I monitored for 14 days.[1][2]

Experimental Protocols

The following is a detailed protocol for an in vivo experiment to evaluate the efficacy of this compound for thyroid blocking, based on methodologies described in the literature.[1][2]

Objective: To determine the effectiveness of this compound in reducing the thyroidal uptake of radioiodine (¹³¹I) in a rat model.

Materials:

  • This compound (Ca(IO₃)₂·H₂O)

  • Potassium Iodate (KIO₃) (for comparison)

  • Radioiodine-¹³¹I (as Sodium Iodide in a suitable buffer)

  • Wistar Rats (male, age and weight-matched)

  • Oral gavage needles

  • Whole-body gamma counter or a gamma spectrometer with a thyroid uptake probe

  • Animal housing and handling facilities compliant with institutional guidelines

  • Saline solution (0.9% NaCl) for vehicle control

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment to allow for acclimatization. Provide standard chow and water ad libitum.

  • Animal Grouping: Divide the rats into at least three groups:

    • Control Group: Receives vehicle (saline).

    • Calcium Iodate Group: Receives this compound.

    • Potassium Iodate Group: Receives potassium iodate (positive control).

  • Administration of Radioiodine: Administer a tracer dose of ¹³¹I to all rats via intraperitoneal (IP) injection or oral gavage. The dose should be sufficient for accurate detection but as low as reasonably achievable.

  • Administration of Blocking Agents:

    • Two hours after the administration of ¹³¹I, administer the blocking agents or vehicle to the respective groups via oral gavage.

    • Prepare solutions of this compound and potassium iodate in saline. The dose of stable iodine should be equivalent across the treatment groups.

  • Monitoring of Radioiodine Uptake:

    • At 24 hours post-¹³¹I administration, measure the whole-body retention (WBR) of ¹³¹I in all animals using a whole-body gamma counter.

    • Alternatively, measure the ¹³¹I uptake specifically in the thyroid gland using a gamma spectrometer with a shielded probe placed over the neck region of the anesthetized rat.

    • Continue to monitor WBR or thyroid uptake at regular intervals (e.g., daily) for up to 14 days to assess the biological half-life of the radioiodine in the presence and absence of the blocking agents.

  • Data Analysis:

    • Calculate the percentage of the administered ¹³¹I dose retained in the whole body or taken up by the thyroid at each time point for all groups.

    • Compare the radioiodine uptake in the calcium iodate and potassium iodate groups to the control group.

    • Calculate the percentage of thyroid blocking using the following formula:

    • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed differences between the groups.

Visualizations

Signaling Pathway and Mechanisms

The primary mechanism by which stable iodine compounds block the uptake of radioiodine is known as the Wolff-Chaikoff effect . This involves the inhibition of thyroid hormone synthesis when there is an excess of circulating iodide.

WolffChaikoffEffect cluster_blood Bloodstream cluster_thyroid Thyroid Follicular Cell Radioiodine Radioiodine NIS NIS (Sodium-Iodide Symporter) Radioiodine->NIS Stable_Iodide Stable Iodide (from Calcium Iodate) Stable_Iodide->NIS High Concentration Organification Iodide Organification (TPO) Stable_Iodide->Organification Inhibition (Wolff-Chaikoff Effect) NIS->Organification Iodide Transport Hormone_Synthesis Thyroid Hormone Synthesis Organification->Hormone_Synthesis

Caption: The Wolff-Chaikoff Effect: Mechanism of Thyroid Blocking by Stable Iodide.

Experimental Workflow

The following diagram illustrates the workflow for the experimental protocol described above.

ExperimentalWorkflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_monitoring Data Collection cluster_analysis Analysis Acclimatization Animal Acclimatization (Wistar Rats) Grouping Group Assignment (Control, Ca(IO3)2, KIO3) Acclimatization->Grouping Radioiodine_Admin Administer Radioiodine (131I) Grouping->Radioiodine_Admin Blocking_Agent_Admin Administer Blocking Agents (2 hours post-131I) Radioiodine_Admin->Blocking_Agent_Admin WBR_24h Measure Whole-Body Retention (24 hours) Blocking_Agent_Admin->WBR_24h WBR_14d Monitor Whole-Body Retention (up to 14 days) WBR_24h->WBR_14d Data_Analysis Calculate % Thyroid Blocking & Statistical Analysis WBR_14d->Data_Analysis

Caption: Experimental Workflow for Evaluating Thyroid Blocking Efficacy.

References

Preparation of Standard Solutions of Calcium Iodate Monohydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium iodate (B108269) monohydrate (Ca(IO₃)₂·H₂O) is a stable, oxidizing inorganic salt that serves as an excellent primary standard for the preparation of solutions with a known concentration of iodate ions (IO₃⁻).[1][2][3] These standard solutions are crucial in various analytical applications, particularly in redox titrations for the standardization of sodium thiosulfate (B1220275) solutions.[4][5][6][7] The low but appreciable solubility of calcium iodate in water allows for the preparation of saturated solutions which, at a given temperature, have a constant and known concentration of iodate ions. This property makes it a reliable reference material in analytical chemistry. This document provides detailed protocols for the preparation and standardization of calcium iodate monohydrate solutions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its accurate use as a primary standard.

PropertyValue
Molecular Formula Ca(IO₃)₂·H₂O
Molecular Weight 407.9 g/mol [3]
Appearance White to off-white crystalline powder or colorless monoclinic-prismatic crystals.[8][9]
Solubility in Water 0.09 g/100 mL (0 °C) 0.24 g/100 mL (20 °C) 0.67 g/100 mL (90 °C)[8][10]
Density 4.519 g/cm³ at 15 °C[8]
Melting Point Decomposes at 540 °C[8]
CAS Number 10031-32-0[3]

Experimental Protocols

Protocol 1: Preparation of a Saturated Calcium Iodate Solution

This protocol describes the preparation of a saturated aqueous solution of calcium iodate. Due to its limited solubility, a saturated solution provides a stable and reproducible concentration of iodate ions at a constant temperature.

Materials:

  • This compound (Ca(IO₃)₂·H₂O), analytical grade

  • Deionized water

  • Stir plate and magnetic stir bar

  • Filtration apparatus (e.g., Buchner funnel and filter paper or a syringe filter)

  • Volumetric flasks

  • Erlenmeyer flasks

Procedure:

  • To prepare a saturated solution, add an excess amount of this compound (approximately 1 g) to 100 mL of deionized water in an Erlenmeyer flask.

  • Place the flask on a magnetic stir plate and stir the solution vigorously for at least 30 minutes to ensure saturation is reached.[4] For optimal equilibrium, allowing the solution to stand for a longer period (e.g., 24 hours) with intermittent stirring is recommended.

  • Carefully filter the saturated solution to remove the undissolved solid. The clear filtrate is the saturated calcium iodate solution.

  • The concentration of the saturated solution is dependent on the temperature. Therefore, it is crucial to record the temperature at which the saturation was achieved.

Protocol 2: Standardization of the Prepared Calcium Iodate Solution via Iodometric Titration

This protocol outlines the determination of the exact concentration of the prepared calcium iodate solution through a redox titration with a standardized sodium thiosulfate (Na₂S₂O₃) solution.

Principle: The iodate ions (IO₃⁻) in the calcium iodate solution react with an excess of iodide ions (I⁻) in an acidic medium to liberate iodine (I₂). The liberated iodine is then titrated with a standard solution of sodium thiosulfate using a starch indicator.

The key reactions are:

  • IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)[5]

  • I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)[4]

Materials:

  • Saturated calcium iodate solution (prepared in Protocol 1)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.05 M)

  • Potassium iodide (KI), solid

  • Hydrochloric acid (HCl), 1 M or 2 M[4][5]

  • Starch indicator solution (0.1% or 1%)[4][5]

  • Buret, 50 mL

  • Pipette, 10 mL or 25 mL

  • Erlenmeyer flasks, 250 mL

  • Graduated cylinders

Procedure:

  • Accurately pipette a known volume (e.g., 25.00 mL) of the clear, saturated calcium iodate solution into a 250 mL Erlenmeyer flask.

  • Add approximately 0.5 g of solid potassium iodide (KI) to the flask.[4]

  • Add about 1-2 mL of 1 M or 2 M hydrochloric acid (HCl) to acidify the solution.[4][5] The solution should turn a yellowish-brown color due to the formation of iodine.

  • Swirl the flask to dissolve the KI and allow the reaction to proceed for about 3-5 minutes.[4]

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution from a buret until the yellowish-brown color of the iodine has nearly disappeared.[4]

  • Add a few drops of starch indicator solution. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.[5]

  • Continue the titration dropwise with constant swirling until the blue color completely disappears, leaving a colorless solution.[4][5]

  • Record the final volume of the sodium thiosulfate solution used.

  • Repeat the titration at least two more times to ensure reproducibility.

Calculations: The molarity of the iodate solution can be calculated using the stoichiometry of the reactions. From the balanced equations, 1 mole of IO₃⁻ reacts to produce 3 moles of I₂, which in turn react with 6 moles of S₂O₃²⁻. Therefore, the mole ratio of IO₃⁻ to S₂O₃²⁻ is 1:6.[5]

Molarity of IO₃⁻ = (Molarity of Na₂S₂O₃ × Volume of Na₂S₂O₃) / (6 × Volume of Ca(IO₃)₂ solution)

Experimental Workflow

Caption: Workflow for the preparation and standardization of a this compound solution.

Safety Precautions

  • Calcium iodate is an oxidizing agent; avoid contact with combustible materials.

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling all chemicals.

  • Hydrochloric acid is corrosive and should be handled in a well-ventilated area or a fume hood.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols: Calcium Iodate Monohydrate as a Precursor for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of calcium iodate (B108269) monohydrate as a precursor in the synthesis of calcium iodate (Ca(IO₃)₂) nanoparticles. While the primary application of calcium iodate monohydrate in nanoparticle synthesis is for the formation of Ca(IO₃)₂ nanoparticles themselves, these particles have demonstrated significant potential as a recyclable, heterogeneous catalyst in various organic reactions.[1][2][3] This document outlines the synthesis of these nanoparticles, their characterization, and their catalytic applications.

Introduction

Calcium iodate (Ca(IO₃)₂) is a stable and safe source of iodine.[1] In nanoparticle form, it offers a high surface area and enhanced catalytic activity. The synthesis of calcium iodate nanoparticles from this compound is a straightforward process that can be achieved through methods like chemical precipitation with the assistance of ultrasonication.[1][2] These resulting nanoparticles have been effectively used as catalysts in the green synthesis of various heterocyclic compounds.[1][3]

Synthesis of Calcium Iodate Nanoparticles

This section details the protocol for the synthesis of calcium iodate nanoparticles using calcium nitrate (B79036) tetrahydrate and potassium iodate, which readily form calcium iodate in solution. The subsequent ultrasonication aids in the formation of nanosized particles.

Experimental Protocol: Chemical Precipitation with Ultrasonic Irradiation

This protocol is adapted from the method described by Kalhor et al. (2023).[1][2]

Materials:

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Potassium iodate (KIO₃)

  • Distilled water

  • 50 ml beaker

  • Ultrasonic bath

  • Magnetic stirrer

  • Filtration apparatus

  • Oven

Procedure:

  • Dissolve 2.36 g (1 mmol) of calcium nitrate tetrahydrate in 10 ml of distilled water in a 50 ml beaker.

  • In a separate beaker, prepare a solution of 4.28 g (2 mmol) of potassium iodate in distilled water.

  • Add the potassium iodate solution to the calcium nitrate solution under stirring.

  • Place the resulting mixture in an ultrasonic bath for 10 minutes.

  • Continue stirring the reaction mixture at room temperature for 2 hours. A white precipitate of calcium iodate will form.

  • Filter the white precipitate and wash it thoroughly with distilled water.

  • Dry the precipitate in an oven at 110 °C. The yield of calcium iodate is approximately 98%.

  • To obtain nanosized particles, subject 1 g of the dried calcium iodate to ultrasonic irradiation for 1 hour.[1]

Characterization of Calcium Iodate Nanoparticles

The synthesized nanoparticles can be characterized using various analytical techniques to determine their morphology, size, and crystalline structure.

Characterization TechniqueTypical Results
Field Emission Scanning Electron Microscopy (FESEM) Reveals the surface morphology and size of the nanoparticles.
Energy-Dispersive X-ray Spectroscopy (EDX) Confirms the elemental composition of the synthesized material, showing the presence of Calcium, Iodine, and Oxygen.
X-ray Diffraction (XRD) Determines the crystalline structure and average crystallite size of the nanoparticles. The Scherrer equation can be used to estimate the particle size, which is typically around 50 nm.[1] The diffraction peaks correspond to the orthorhombic crystal structure of calcium iodate.[1]
Fourier-Transform Infrared Spectroscopy (FT-IR) Identifies the functional groups present in the sample, confirming the formation of calcium iodate.
Brunauer-Emmett-Teller (BET) Analysis Measures the specific surface area of the nanoparticles.

Application of Calcium Iodate Nanoparticles as a Catalyst

Calcium iodate nanoparticles have been successfully employed as a heterogeneous catalyst in the synthesis of quinoxalines, pyridopyrazines, and 2,3-dicyano pyrazines.[1][3] The catalytic activity is attributed to the Lewis acidic nature of the calcium ions and the oxidizing properties of the iodate ions.[3]

Experimental Protocol: Catalytic Synthesis of Quinoxalines

This protocol provides a general procedure for the synthesis of quinoxaline (B1680401) derivatives using Ca(IO₃)₂ nanoparticles as a catalyst.[1]

Materials:

  • Aryl-1,2-diamine

  • 1,2-diketone

  • Ethanol or Acetic Acid (solvent)

  • Calcium iodate nanoparticles (catalyst)

  • Round bottom flask

  • Magnetic stirrer

Procedure:

  • In a round bottom flask, dissolve the aryl-1,2-diamine and 1,2-diketone in the chosen solvent (ethanol or acetic acid).

  • Add a catalytic amount of the synthesized calcium iodate nanoparticles to the mixture.

  • Stir the reaction mixture at ambient temperature.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, the product can be isolated in pure form through simple filtration to remove the catalyst, followed by solvent evaporation and recrystallization if necessary.

Visualizing the Workflow

Synthesis of Calcium Iodate Nanoparticles

G cluster_0 A Ca(NO₃)₂·4H₂O Solution C Mixing & Stirring A->C B KIO₃ Solution B->C D Ultrasonication (10 min) C->D E Stirring (2h, RT) D->E F Filtration & Washing E->F G Drying (110°C) F->G H Ultrasonic Irradiation (1h) G->H I Ca(IO₃)₂ Nanoparticles H->I

Caption: Workflow for the synthesis of calcium iodate nanoparticles.

Catalytic Application of Calcium Iodate Nanoparticles

G cluster_1 J Aryl-1,2-diamine + 1,2-diketone in Solvent K Add Ca(IO₃)₂ Nanocatalyst J->K L Stirring (Ambient Temp.) K->L M Reaction Monitoring (TLC) L->M N Catalyst Removal (Filtration) M->N O Product Isolation N->O

Caption: General workflow for the catalytic application of Ca(IO₃)₂ nanoparticles.

Broader Context: Other Calcium-Based Nanoparticles

While this compound is a specific precursor for calcium iodate nanoparticles, other calcium salts are commonly used to synthesize different types of calcium-containing nanoparticles. For instance, calcium nitrate and calcium chloride are frequent precursors for the synthesis of calcium oxide (CaO) nanoparticles through precipitation and calcination methods. Furthermore, calcium acetate (B1210297) is utilized in the Pechini method to produce perovskite-structured nanoparticles like calcium titanate (CaTiO₃).[4] These alternative routes highlight the versatility of calcium compounds in the broader field of nanoparticle synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Calcium Iodate Monohydrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calcium Iodate (B108269) Monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of calcium iodate monohydrate in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from the anhydrous form?

A1: this compound is an inorganic compound with the chemical formula Ca(IO₃)₂·H₂O.[1][2] It is a white to off-white crystalline powder. The key difference from the anhydrous form, Ca(IO₃)₂, is the presence of one molecule of water within its crystal structure.[3] This water molecule makes the monohydrate form slightly more reactive and more soluble in water compared to the anhydrous form.[3]

Q2: What are the general stability characteristics of this compound in aqueous solutions?

A2: this compound is a stable oxidizing agent under standard conditions.[4] However, its stability in aqueous solutions can be affected by several factors:

  • Heat: The presence of water in the crystal structure of the monohydrate form can affect its stability, particularly when exposed to heat.[3][5]

  • Reducing Agents: As an oxidizing agent, it is incompatible with reducing agents.[4] Reactions with reducing agents will lead to the reduction of the iodate ion.

  • Combustible Materials: Contact with combustible or organic materials can create a fire risk.[6]

  • pH: The stability of iodate solutions can be influenced by pH. In acidic conditions, the iodate-iodide reaction to form iodine is favored.

  • Light: Iodine-containing solutions can be sensitive to light and may undergo photodegradation.[7] It is advisable to protect solutions from light.

Q3: What are the typical degradation products of calcium iodate?

A3: Upon heating to decomposition (around 540 °C for the monohydrate), calcium iodate can decompose to form hydrogen iodide and calcium oxides.[4] In aqueous solutions, particularly in the presence of reducing agents or under certain pH conditions, the iodate ion (IO₃⁻) can be reduced to iodide (I⁻) or elemental iodine (I₂). The formation of elemental iodine can lead to a yellowish or brownish discoloration of the solution.[7]

Troubleshooting Guides

Issue 1: My aqueous solution of this compound has turned a yellow or brownish color.

  • Question: I prepared a clear, colorless solution of this compound, but it has developed a yellow/brown tint over time. What is the cause and how can I prevent it?

  • Answer: A yellow or brownish discoloration in an iodate solution is often indicative of the formation of elemental iodine (I₂).[7] This can be caused by a few factors:

    • Presence of Reducing Agents: If your formulation contains reducing agents, they can react with the iodate, reducing it to iodide, which can then be oxidized to iodine, or directly to iodine.

    • Low pH: In acidic conditions, if any iodide is present (even as an impurity), it can react with iodate to form iodine.

    • Photodegradation: Exposure to light, especially UV light, can promote the degradation of iodate, potentially leading to the formation of species that result in discoloration.[7]

    Troubleshooting Steps:

    • Review Formulation Components: Check for the presence of any known reducing agents in your formulation.

    • Control pH: Ensure the pH of your solution is not acidic, as this can accelerate the formation of iodine. Buffering the solution to a neutral or slightly alkaline pH may improve stability.

    • Protect from Light: Store your solution in amber glass vials or protect it from light by other means to prevent photodegradation.[8]

Issue 2: I am observing a precipitate in my this compound solution.

  • Question: A precipitate has formed in my aqueous solution of this compound. What could be the cause and how can I resolve this?

  • Answer: Precipitation in your solution can occur due to several reasons:

    • Exceeding Solubility Limit: Calcium iodate has limited solubility in water. If the concentration exceeds the solubility limit at a given temperature, it will precipitate.

    • Temperature Fluctuations: The solubility of calcium iodate is temperature-dependent. A decrease in temperature can cause the compound to precipitate out of a saturated or near-saturated solution.

    • Common Ion Effect: The presence of other calcium salts in your formulation will decrease the solubility of calcium iodate due to the common ion effect, potentially leading to precipitation.[9]

    • Incompatibility with Other Components: Calcium ions may react with other components in your formulation (e.g., phosphate (B84403) buffers) to form other insoluble salts.[3]

    Troubleshooting Steps:

    • Verify Concentration: Ensure the concentration of calcium iodate in your solution is below its solubility limit at the intended storage and use temperature.

    • Control Temperature: Maintain a constant and controlled temperature for your solution.

    • Check for Common Ions: Review your formulation for other sources of calcium ions.

    • Assess Buffer Compatibility: If using a buffer, ensure it does not form an insoluble salt with calcium. Consider switching to a different buffer system if incompatibility is suspected.

Issue 3: I am concerned about the compatibility of this compound with other excipients in my formulation.

  • Question: How can I assess the compatibility of this compound with other pharmaceutical excipients?

  • Answer: Assessing drug-excipient compatibility is a critical step in formulation development.[10][11] Since calcium iodate is an oxidizing agent, it is particularly important to evaluate its compatibility with reducing excipients.

    • Reducing Sugars: Excipients such as lactose (B1674315) and glucose are reducing sugars and may react with calcium iodate over time.

    • Antioxidants: Antioxidants are reducing agents by nature and will likely be incompatible with calcium iodate.

    • Moisture Content of Excipients: Excipients with high water content, such as starch and povidone, can increase the potential for degradation in solid or semi-solid formulations.[10]

    Recommended Approach:

    • Literature Review: Search for any known incompatibilities between iodates and your chosen excipients.

    • Forced Degradation Studies: Conduct forced degradation studies on binary mixtures of this compound and each excipient.[4][12] Expose the mixtures to stress conditions (e.g., elevated temperature, humidity, light) and analyze for the appearance of degradation products or a decrease in the assay of calcium iodate.

    • Analytical Testing: Use a stability-indicating analytical method, such as HPLC or iodometric titration, to quantify any degradation.

Data Presentation

Table 1: Solubility of Calcium Iodate in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 mL)Reference
00.09[2]
200.24[2]
900.67[2]

Table 2: Comparison of Calcium Iodate Anhydrous and Monohydrate Forms

PropertyCalcium Iodate Anhydrous (Ca(IO₃)₂)This compound (Ca(IO₃)₂·H₂O)Reference
Molecular Weight~389.88 g/mol ~407.90 g/mol [3]
Water Solubility (at 20°C)~0.4 g/100 mL~0.5-0.6 g/100 mL[3]
StabilityMore stable, especially at high temperatures and humidity.Less stable, more reactive, especially with prolonged storage or heat exposure.[3][5]

Experimental Protocols

Protocol 1: Iodometric Titration for the Quantification of Calcium Iodate in an Aqueous Solution

This method is based on the oxidation of iodide to iodine by iodate in an acidic medium, followed by the titration of the liberated iodine with a standardized sodium thiosulfate (B1220275) solution.

Reagents:

  • Potassium iodide (KI), solid

  • Hydrochloric acid (HCl), 2 M

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution, 0.1 M

  • Starch indicator solution, 0.5%

  • Deionized water

Procedure:

  • Sample Preparation: Pipette a known volume (e.g., 10.00 mL) of the calcium iodate aqueous solution into a 250 mL Erlenmeyer flask.[12]

  • Reaction Initiation: To the flask, add approximately 0.5 g of solid potassium iodide and 1 mL of 2 M hydrochloric acid.[12] The solution will turn a yellowish-brown color due to the formation of iodine.

  • Titration (Part 1): Immediately begin titrating with the standardized 0.1 M sodium thiosulfate solution. Continue the titration until the yellowish-brown color of the iodine has nearly disappeared, leaving a pale yellow solution.[12]

  • Indicator Addition: Add a few drops of the starch indicator solution. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.[12]

  • Titration (Part 2): Continue the titration with sodium thiosulfate, adding it dropwise, until one drop causes the blue color to disappear completely, leaving a colorless solution. This is the endpoint.[12]

  • Record Volume: Record the total volume of sodium thiosulfate solution used.

  • Calculation: The concentration of iodate in the original solution can be calculated based on the stoichiometry of the reactions.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Solution Discoloration Start Clear Solution of this compound Problem Solution turns yellow/brown Start->Problem Cause1 Presence of Reducing Agents Problem->Cause1 Possible Cause Cause2 Low pH (Acidic Conditions) Problem->Cause2 Possible Cause Cause3 Photodegradation Problem->Cause3 Possible Cause Solution1 Review formulation for incompatible excipients Cause1->Solution1 Remedy Solution2 Buffer solution to neutral or slightly alkaline pH Cause2->Solution2 Remedy Solution3 Store in amber vials or protect from light Cause3->Solution3 Remedy

Caption: Troubleshooting workflow for discoloration of calcium iodate solutions.

G cluster_protocol Experimental Workflow: Iodometric Titration of Calcium Iodate Start Pipette known volume of Calcium Iodate Solution Add_KI_HCl Add solid KI and 2 M HCl Start->Add_KI_HCl Titrate1 Titrate with Na₂S₂O₃ until pale yellow Add_KI_HCl->Titrate1 Add_Starch Add Starch Indicator Titrate1->Add_Starch Titrate2 Continue titration until colorless endpoint Add_Starch->Titrate2 End Record volume and calculate concentration Titrate2->End

Caption: Workflow for the iodometric titration of calcium iodate.

References

"troubleshooting calcium iodate monohydrate precipitation in experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium iodate (B108269) monohydrate precipitation in their experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the precipitation of calcium iodate monohydrate.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of unexpected this compound precipitation?

A1: Unexpected precipitation can be triggered by several factors:

  • Supersaturation: The concentration of calcium and iodate ions may have exceeded the solubility product (Ksp) of this compound.

  • Temperature Changes: The solubility of calcium iodate is temperature-dependent. A decrease in temperature can lead to precipitation from a saturated solution.[1]

  • pH Shifts: Changes in the pH of the solution can affect the equilibrium and induce precipitation. A neutral to slightly alkaline pH (6-7) is often used for its synthesis.[2]

  • Common Ion Effect: The presence of other soluble salts containing calcium (Ca²⁺) or iodate (IO₃⁻) ions will decrease the solubility of calcium iodate, leading to precipitation.[3][4][5][6]

  • Solvent Polarity: A decrease in the polarity of the solvent, for instance, by adding a miscible organic solvent, can reduce the solubility of the salt and cause it to precipitate.

Q2: My this compound precipitate is not forming. What could be the issue?

A2: Several factors could inhibit precipitation:

  • Insufficient Ion Concentration: The product of the calcium and iodate ion concentrations may be below the solubility product constant (Ksp).

  • High Temperature: Calcium iodate's solubility increases with temperature.[1] If the solution is too warm, precipitation may not occur.

  • Incorrect pH: The pH of the solution may not be optimal for precipitation. For synthesis, a pH range of 6-7 is often effective.[2]

  • Presence of Complexing Agents: Certain molecules in the solution might be forming soluble complexes with calcium ions, preventing them from reacting with iodate ions.

Q3: How can I control the particle size of the this compound precipitate?

A3: Controlling particle size is crucial for many applications. Here are some strategies:

  • Rate of Addition of Reactants: Slower addition of the precipitating agent generally leads to the formation of larger, more well-defined crystals. Rapid addition often results in a fine, sometimes amorphous, precipitate.

  • Stirring: The rate and type of agitation influence crystal growth. Gentle, consistent stirring can promote uniform crystal growth.

  • Temperature Control: Performing the precipitation at a constant, controlled temperature can help in obtaining more uniform crystals.

  • Use of Additives: Certain surfactants or polymers can act as capping agents, influencing the size and morphology of the crystals.

Q4: What is the "common ion effect" and how does it relate to calcium iodate precipitation?

A4: The common-ion effect describes the decrease in solubility of an ionic compound when a solution already containing one of the ions from the compound is added.[5][6] For calcium iodate (Ca(IO₃)₂), adding a soluble salt containing either Ca²⁺ ions (e.g., calcium chloride, CaCl₂) or IO₃⁻ ions (e.g., potassium iodate, KIO₃) will shift the dissolution equilibrium to the left, favoring the formation of solid Ca(IO₃)₂, thus reducing its solubility and causing further precipitation.[3][4]

Troubleshooting Workflow

If you are encountering issues with this compound precipitation, follow this logical troubleshooting workflow.

G cluster_unexpected Troubleshooting Unexpected Precipitation cluster_no Troubleshooting No Precipitation start Start: Precipitation Issue check_precip Unexpected Precipitation or No Precipitation? start->check_precip unexpected_precip Unexpected Precipitation check_precip->unexpected_precip Unexpected no_precip No Precipitation check_precip->no_precip None check_temp_unexpected Check Temperature: Is it lower than intended? unexpected_precip->check_temp_unexpected check_ions_unexpected Check for Common Ions: Any additional Ca²⁺ or IO₃⁻ sources? check_temp_unexpected->check_ions_unexpected No solution_temp_unexpected Solution: Increase and stabilize temperature. check_temp_unexpected->solution_temp_unexpected Yes check_conc_unexpected Verify Initial Concentrations: Are they too high? check_ions_unexpected->check_conc_unexpected No solution_ions_unexpected Solution: Remove source of common ions or adjust calculations. check_ions_unexpected->solution_ions_unexpected Yes solution_conc_unexpected Solution: Dilute the reactant solutions. check_conc_unexpected->solution_conc_unexpected Yes end End check_conc_unexpected->end No, consult literature check_temp_no Check Temperature: Is it too high? no_precip->check_temp_no check_conc_no Verify Ion Concentrations: Is [Ca²⁺][IO₃⁻]² < Ksp? check_temp_no->check_conc_no No solution_temp_no Solution: Lower the temperature. check_temp_no->solution_temp_no Yes check_ph_no Check pH: Is it outside the optimal range (e.g., 6-7)? check_conc_no->check_ph_no No solution_conc_no Solution: Increase reactant concentrations. check_conc_no->solution_conc_no Yes solution_ph_no Solution: Adjust pH to the optimal range. check_ph_no->solution_ph_no Yes check_ph_no->end No, consult literature

Caption: Troubleshooting workflow for calcium iodate precipitation.

Data Presentation

Solubility of Calcium Iodate

The solubility of calcium iodate is influenced by temperature and the presence of common ions.

Temperature (°C)Solubility in Water ( g/100 mL)Solubility Product Constant (Ksp)
00.09-
200.246.47 x 10⁻⁶
25-7.1 x 10⁻⁷ (hexahydrate)
900.67-

Data sourced from multiple references.[7][8][9] The solubility of this compound is slightly higher than the anhydrous form.[10]

Chemical Equilibrium of Calcium Iodate

The dissolution and precipitation of calcium iodate in an aqueous solution is a dynamic equilibrium.

G CaIO3_solid Ca(IO₃)₂(s) (Solid Calcium Iodate) Ions Ca²⁺(aq) + 2IO₃⁻(aq) (Aqueous Ions) CaIO3_solid->Ions Dissolution Ions->CaIO3_solid Precipitation

Caption: Dissolution and precipitation equilibrium of calcium iodate.

Experimental Protocols

Protocol 1: Preparation of this compound by Precipitation

This protocol details a standard method for synthesizing this compound.[2][11][12]

Materials:

  • Calcium chloride (CaCl₂) or Calcium nitrate (B79036) (Ca(NO₃)₂) solution (e.g., 1 M)

  • Potassium iodate (KIO₃) solution (e.g., 0.2 M)

  • Deionized water

  • pH meter or pH indicator strips

  • Stirring apparatus (e.g., magnetic stirrer and stir bar)

  • Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)

  • Drying oven

Procedure:

  • Prepare Reactant Solutions: Accurately prepare aqueous solutions of a soluble calcium salt (e.g., CaCl₂ or Ca(NO₃)₂) and potassium iodate.

  • Reaction Setup: In a beaker, place the calcium salt solution and begin stirring.

  • Initiate Precipitation: Slowly add the potassium iodate solution to the calcium salt solution while stirring continuously. A white precipitate of calcium iodate should form.

  • Control pH: Monitor the pH of the reaction mixture. If necessary, adjust the pH to be within the 6-7 range using a dilute acid or base.

  • Stirring and Digestion: Continue to stir the mixture for approximately 30 minutes to allow for complete precipitation and crystal growth.[2]

  • Filtration: Separate the precipitate from the solution by vacuum filtration.

  • Washing: Wash the filter cake with deionized water to remove any soluble impurities.

  • Drying: Carefully transfer the solid precipitate to a watch glass and dry in an oven at a low temperature (e.g., 40-50°C) to obtain this compound. Higher temperatures may lead to the formation of the anhydrous form.[13]

Experimental Workflow for Precipitation

G start Start prep_solutions Prepare Calcium Salt and Potassium Iodate Solutions start->prep_solutions mix_reactants Slowly Add KIO₃ Solution to Calcium Salt Solution with Stirring prep_solutions->mix_reactants adjust_ph Monitor and Adjust pH to 6-7 mix_reactants->adjust_ph stir_digest Stir for 30 Minutes adjust_ph->stir_digest filter Filter the Precipitate stir_digest->filter wash Wash with Deionized Water filter->wash dry Dry the Precipitate at 40-50°C wash->dry end End: Obtain Ca(IO₃)₂·H₂O dry->end

References

Technical Support Center: Optimizing Calcium Iodate Monohydrate in Animal Nutrition Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium iodate (B108269) monohydrate in animal nutrition experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference between calcium iodate monohydrate and anhydrous calcium iodate?

Calcium iodate is available in two primary forms: monohydrate (Ca(IO₃)₂·H₂O) and anhydrous (Ca(IO₃)₂). The key difference lies in the presence of a water molecule in the monohydrate form.[1] This structural difference influences their physical and chemical properties, impacting their application in animal feed.[1]

Q2: Which form of calcium iodate is more suitable for my research?

The choice between the monohydrate and anhydrous forms depends on your specific experimental conditions, particularly the feed processing method.

  • This compound: This form is slightly more soluble than the anhydrous version and may be more bioavailable for certain monogastric species.[1] It is a cost-effective option for feeds that are not subjected to high temperatures, such as mash feeds.[1]

  • Calcium Iodate Anhydrous: Due to its superior thermal stability, the anhydrous form is recommended for feeds processed at high temperatures, like pelleted or extruded feeds.[1] It is also less prone to caking in humid conditions.[1]

Q3: What are the visible signs of iodine deficiency in livestock?

Iodine is essential for the synthesis of thyroid hormones which regulate metabolism.[2][3][4] Deficiency can lead to a range of clinical signs, including:

  • Goiter: A swelling of the thyroid gland in the neck is a classic sign.[4][5]

  • Reproductive Issues: Reduced fertility, irregular estrous cycles, abortions, and stillbirths can occur.[4][6]

  • Poor Growth and Development: Young animals may exhibit stunted growth and reduced weight gain.[4]

  • Weak Offspring: Calves may be born weak, hairless, or stillborn.[6][7]

  • Reduced Production: Decreased milk yield in dairy animals and lower egg production in poultry are common.[4][8]

  • Poor Coat/Feather Condition: Animals may have dry, flaky skin and a rough coat.[4]

Q4: Can I overdose my research animals with this compound? What are the signs of toxicity?

Yes, iodine toxicity is a concern. While calcium iodate is considered a safe source of iodine, exceeding the recommended levels can lead to adverse effects.[5] Signs of iodine toxicity (iodism) can include:

  • Persistent coughing[3][9]

  • Nasal and ocular discharge[3][9]

  • Depression and loss of appetite[3][9]

  • Dermatitis and hair loss[3][9]

  • In poultry, excess iodine can lead to a reduction in egg production and hatchability.[2][8][10]

Troubleshooting Guides

Issue 1: Inconsistent or Low Iodine Levels in Feed Analysis

Symptoms:

  • Laboratory analysis of your prepared feed shows lower than calculated iodine concentrations.

  • You observe signs of iodine deficiency in your animals despite supplementation.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inadequate Mixing Ensure uniform distribution of the this compound premix throughout the feed. Use a high-quality mixer and follow a validated mixing protocol.
Loss During Processing If using high temperatures (e.g., pelleting, extrusion), the monohydrate form may lose some iodine.[1] Consider switching to the more heat-stable anhydrous form.[1]
Analytical Method Issues Verify the suitability of your iodine analysis method. Inductively coupled plasma-mass spectrometry (ICP-MS) after alkaline extraction is a reliable method.[11] Ensure proper sample preparation and handling.
Interactions with Other Ingredients Certain feed ingredients, known as goitrogens (e.g., brassicas, soybeans), can interfere with iodine uptake.[7][12] If your feed contains these, you may need to adjust the iodine supplementation level.[7]
Issue 2: Physical Instability of this compound Premix

Symptoms:

  • The this compound powder is clumping or caking.

  • Poor flowability of the premix, leading to inaccurate dosing.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Moisture Absorption This compound can absorb moisture, leading to caking.[1] Store it in a cool, dry place in a tightly sealed container.
High Humidity Environment In humid conditions, consider using calcium iodate anhydrous, which is less hygroscopic.[1]
Particle Size Inconsistent particle size can contribute to poor flow. Ensure you are using a product with a uniform particle size for better mixing.[1]
Interactions in Premix While calcium iodate is more stable than potassium iodide, interactions with other reactive minerals in a premix can still occur over long storage periods.[13] Prepare premixes fresh when possible.
Issue 3: Unexpected Biological Responses in Research Animals

Symptoms:

  • Animals show signs of iodine toxicity even at calculated "safe" supplementation levels.

  • Animals show signs of iodine deficiency despite seemingly adequate supplementation.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect Dosage Calculation Double-check all calculations for the inclusion rate of this compound. Account for the iodine contribution from other feed ingredients.
Bioavailability Issues The bioavailability of iodine can be influenced by the animal species, age, and overall diet composition.[1] The presence of goitrogens can reduce iodine uptake.[7][12]
Water Source Iodine In some regions, drinking water may contain significant levels of iodine, contributing to the total daily intake. Analyze the iodine content of the water source.
Underlying Health Conditions Certain health conditions can affect thyroid function and iodine metabolism. Consult with a veterinarian to rule out other medical issues.

Data Presentation

Table 1: Properties of this compound vs. Anhydrous

PropertyThis compound (Ca(IO₃)₂·H₂O)Calcium Iodate Anhydrous (Ca(IO₃)₂)
Molecular Weight ~407.9 g/mol [1]~389.88 g/mol [1]
Iodine Content ~61-63% by weight[1]~65% by weight[1]
Solubility in Water (20°C) ~0.5-0.6 g / 100 mL[1]~0.4 g / 100 mL[1]
Thermal Stability Less stable at high temperatures[1]More stable at high temperatures[1]
Hygroscopicity More prone to moisture absorption[1]Less prone to moisture absorption[1]

Table 2: Recommended Maximum Iodine Levels in Complete Feed for Various Species

Animal SpeciesRecommended Maximum Iodine (mg/kg of complete feed)
Dairy Cows2[14][15]
Laying Hens3[14][15]
Horses3[15]
Dogs4[15]
Cats5 (provisional)[15]
Other Species (general)10[16]

Note: These are general recommendations. Always consult relevant regulatory guidelines for your region and specific research protocol.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol provides a basic method to determine the solubility of this compound in water at a specific temperature.

Materials:

  • This compound powder

  • Distilled water

  • Stir plate and magnetic stir bar

  • Constant temperature water bath

  • Filtration apparatus (e.g., vacuum filter with fine filter paper)

  • Analytical balance

  • Drying oven

Procedure:

  • Create a saturated solution by adding an excess of this compound to a known volume of distilled water in a flask.

  • Place the flask in a constant temperature water bath and stir vigorously for several hours to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully filter a known volume of the supernatant to remove any undissolved particles.

  • Weigh a clean, dry evaporating dish.

  • Transfer the filtered solution to the evaporating dish.

  • Dry the solution to a constant weight in a drying oven at a moderate temperature (e.g., 105°C).

  • Weigh the evaporating dish with the dried calcium iodate residue.

  • Calculate the mass of the dissolved calcium iodate and determine the solubility in g/100 mL.

Protocol 2: Iodometric Titration for Iodine Content in a Premix

This is a simplified iodometric titration method to estimate the iodine content from calcium iodate in a premix. For precise quantification, ICP-MS is recommended.[11]

Materials:

  • Premix sample containing this compound

  • Distilled water

  • Potassium iodide (KI) solution (10%)

  • Sulfuric acid (H₂SO₄) or Orthophosphoric acid (H₃PO₄) solution (e.g., 2N)

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.005 N)

  • Starch indicator solution (1%)

  • Burette, flasks, and pipettes

Procedure:

  • Accurately weigh a known amount of the premix and dissolve it in distilled water.

  • Acidify the solution with the acid. This will react with the iodate.

  • Add an excess of potassium iodide solution. The iodate will oxidize the iodide to iodine, turning the solution a yellow-brown color.

    • IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.

    • I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

  • Add a few drops of starch indicator. The solution will turn a deep blue-black.

  • Continue the titration dropwise with sodium thiosulfate until the blue color disappears. This is the endpoint.

  • Record the volume of sodium thiosulfate used and calculate the amount of iodine in the original sample.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation & Dosing cluster_exp Phase 2: Experiment & Observation cluster_analysis Phase 3: Analysis & Troubleshooting start Select Calcium Iodate Form (Monohydrate vs. Anhydrous) calc Calculate Inclusion Rate (mg/kg feed) start->calc Based on Feed Processing Temp premix Prepare Premix calc->premix mix Mix into Final Feed premix->mix feed Administer Feed to Animals mix->feed observe Monitor Animal Health (Deficiency/Toxicity Signs) feed->observe collect Collect Samples (Feed, Blood, Tissues) observe->collect analyze Analyze Iodine Content (ICP-MS or Titration) collect->analyze results Evaluate Results analyze->results troubleshoot Troubleshoot Issues (Refer to Guides) results->troubleshoot If Inconsistent conclusion Draw Conclusions results->conclusion If Consistent troubleshoot->start Re-evaluate

Caption: Experimental workflow for animal nutrition studies using this compound.

Troubleshooting_Logic cluster_causes Potential Cause Identification cluster_solutions Solution Pathways start Problem Observed (e.g., Low Iodine in Feed) cause1 Physical Instability (Caking, Poor Flow) start->cause1 cause2 Chemical Degradation (Heat, Interactions) start->cause2 cause3 Analytical Error (Method, Sample Prep) start->cause3 cause4 Bioavailability Issue (Goitrogens) start->cause4 sol1 Improve Storage Conditions & Handling cause1->sol1 sol2 Switch to Anhydrous Form & Check Premix Compatibility cause2->sol2 sol3 Validate Analytical Method & Review Protocol cause3->sol3 sol4 Analyze Feed for Goitrogens & Adjust Dosage cause4->sol4 end Problem Resolved sol1->end sol2->end sol3->end sol4->end

Caption: Logical relationship diagram for troubleshooting common experimental issues.

References

Technical Support Center: Interference of Calcium Iodate Monohydrate in Specific Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from calcium iodate (B108269) monohydrate in their analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is calcium iodate monohydrate and where might I encounter it?

A1: this compound (Ca(IO₃)₂·H₂O) is a salt used in various applications, including as a dough conditioner, an antiseptic in lotions and ointments, and as an iodine supplement in animal feed.[1] In a laboratory setting, it might be present as a component in a complex sample matrix, particularly in studies related to food science, animal nutrition, or pharmacology. It is a white to off-white crystalline powder.[1][2]

Q2: How can this compound interfere with my analytical assay?

A2: Interference from this compound can occur through several mechanisms:

  • Oxidative Interference: The iodate ion (IO₃⁻) is a strong oxidizing agent.[3] This can interfere with assays that rely on redox reactions, such as those using horseradish peroxidase (HRP) or certain colorimetric reagents.

  • Chemical Reactions: Iodate can react with components of your assay, such as acidic solutions in the presence of iodide, to liberate iodine (I₂), which can absorb light and interfere with spectrophotometric measurements.[4][5]

  • Matrix Effects: As a salt, it can contribute to the overall ionic strength of a sample, potentially causing matrix effects in techniques like HPLC and mass spectrometry.[1][6][7][8]

  • Calcium Ion Interference: The presence of calcium ions (Ca²⁺) can interfere with assays that are sensitive to divalent cations, such as certain enzymatic assays or methods for quantifying other ions.

Q3: Which analytical assays are most susceptible to interference from this compound?

A3: Based on its chemical properties, the following assays are most likely to be affected:

  • Spectrophotometric Assays: Particularly those where the chromogen can be oxidized by iodate or where liberated iodine can absorb at the analytical wavelength.

  • Enzymatic Assays: Especially those utilizing oxidoreductases like horseradish peroxidase (HRP), where iodate can act as a competing substrate or inhibitor.

  • Immunoassays (ELISA, RIA): Assays employing HRP-conjugated antibodies are highly susceptible. Other components of the immunoassay could also be affected by the oxidizing nature of iodate.

  • High-Performance Liquid Chromatography (HPLC): High salt concentrations can affect column performance, leading to changes in retention time and peak shape.[6][7][8]

  • Mass Spectrometry (MS): High concentrations of inorganic salts can cause ion suppression or enhancement, affecting the accuracy of quantification.[1][4][9][10][11]

Troubleshooting Guides

Spectrophotometric Assays

Problem: Inaccurate or unstable absorbance readings in the presence of this compound.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Oxidation of Reagents 1. Run a "reagent blank" containing this compound and all assay reagents except the analyte. 2. Add a reducing agent like sodium thiosulfate (B1220275) or ascorbic acid to the sample to neutralize the iodate. Note: Ensure the reducing agent does not interfere with the primary assay chemistry.1. A significant absorbance in the blank indicates a reaction between iodate and the reagents. 2. Reduction or elimination of the interfering absorbance.
Liberation of Iodine 1. Adjust the pH of the sample to be neutral or slightly basic, as the reaction of iodate with any residual iodide to form iodine is favored in acidic conditions.[4] 2. Perform a spectral scan of the interfering sample to identify the characteristic absorbance peaks of iodine (around 288 nm and 352 nm)[5]1. Minimized formation of iodine, leading to more stable readings. 2. Confirmation of iodine as the source of interference.

Quantitative Data on Potential Interference:

Interfering Ion Assay Method Observed Effect Tolerance Limit (µg/mL)
Fe(III), Ce(IV), V(V), Cr(VI)Spectrophotometric determination of iodateSevere interference≤ 1

This table is based on data for the determination of iodate itself, but highlights ions that are strong oxidizing agents and likely to interfere in similar redox-based assays. The presence of calcium iodate may exacerbate these interferences.

Experimental Protocol: Neutralization of Iodate with Sodium Thiosulfate

  • Prepare a fresh 0.1 M solution of sodium thiosulfate (Na₂S₂O₃).

  • To your sample containing this compound, add the sodium thiosulfate solution dropwise while monitoring the absorbance at the analytical wavelength.

  • Continue adding until the absorbance stabilizes, indicating that the iodate has been consumed.

  • Run a control with a known concentration of your analyte and the same amount of sodium thiosulfate to ensure it does not interfere with the assay.

Logical Workflow for Troubleshooting Spectrophotometric Interference

G start Unexpected Absorbance Reading check_blank Run Reagent Blank with Ca(IO3)2 start->check_blank blank_high Blank Absorbance High? check_blank->blank_high spectral_scan Perform Spectral Scan blank_high->spectral_scan Yes no_interference Interference Not from Reagent Oxidation blank_high->no_interference No iodine_present Iodine Peaks Present? spectral_scan->iodine_present adjust_ph Adjust Sample pH to Neutral/Basic iodine_present->adjust_ph Yes add_reducing Add Reducing Agent (e.g., Thiosulfate) iodine_present->add_reducing No reassay Re-run Assay adjust_ph->reassay add_reducing->reassay other_source Investigate Other Sources of Interference no_interference->other_source

Caption: Troubleshooting workflow for spectrophotometric interference.

Enzymatic Assays (HRP-based)

Problem: Reduced or no signal, or high background in horseradish peroxidase (HRP)-based assays.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Inhibition of HRP 1. Increase the concentration of the HRP substrate (e.g., TMB, OPD). 2. Pre-treat the sample to remove iodate (see protocol below).1. Competitive inhibition may be overcome by higher substrate concentration, restoring the signal. 2. Removal of the inhibitor should restore normal enzyme activity.
Oxidation of Substrate 1. Run a control well with the substrate and this compound but without the HRP enzyme.1. Color development in the absence of HRP indicates direct oxidation of the substrate by iodate, leading to high background.

Quantitative Data on Iodate/Iodide Interaction with HRP:

Compound Interaction with HRP Effect Note
IodideCompetes with EDTA for the same binding site.[10]Competitively inhibits iodide oxidation.[10]Iodide can modulate the activity of HRP.[4]
EDTABinds to HRP and can inhibit iodide oxidation.[10][12]Can also catalyze the reduction of iodine to iodide in the presence of H₂O₂.[13]The interaction is complex and pH-dependent.[10]

While this data is for iodide and EDTA, it demonstrates the sensitivity of the HRP active site to interfering molecules. Iodate, as a strong oxidant, is also likely to interact with the enzyme's catalytic cycle.

Signaling Pathway: HRP Catalysis and Iodate Interference

G cluster_normal Normal HRP Cycle cluster_interference Iodate Interference HRP HRP (Fe³⁺) Compound_I Compound I (Fe⁴⁺=O Por⁺˙) HRP->Compound_I + H₂O₂ H2O2 H₂O₂ Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II + Substrate Substrate Substrate (e.g., TMB) Substrate_rad Substrate Radical Product Colored Product Compound_II->HRP + Substrate Iodate Iodate (IO₃⁻) Inhibition Inhibition/Alternative Substrate Iodate->Inhibition Oxidized_Substrate Oxidized Substrate (False Signal) Iodate->Oxidized_Substrate Direct Oxidation Inhibition->Compound_I Competes with Substrate

Caption: HRP catalytic cycle and points of iodate interference.

Immunoassays (ELISA)

Problem: False positive or false negative results in an ELISA.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Cross-reactivity/Non-specific Binding 1. Run a sample blank containing the sample matrix with this compound but without the capture or detection antibody. 2. Use a different blocking buffer or increase the blocking time.1. A signal in the blank suggests non-specific binding or interference with the substrate. 2. Reduced background signal.
Inactivation of HRP Conjugate 1. Perform a direct activity check of the HRP conjugate in the presence and absence of this compound.1. Reduced activity in the presence of iodate confirms enzyme inhibition.
Interference with Antigen-Antibody Binding 1. Perform a spike and recovery experiment. Spike a known amount of analyte into a sample with and without this compound.1. Poor recovery in the presence of iodate suggests interference with the binding event.

Experimental Protocol: Sample Cleanup for Serum/Plasma

  • Protein Precipitation:

    • To 100 µL of serum or plasma, add 300 µL of ice-cold acetone (B3395972) or acetonitrile.

    • Vortex for 30 seconds and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • The supernatant will contain small molecules, including the iodate and calcium ions, while the pellet contains the proteins. This method is suitable if your analyte of interest is a small molecule. If your analyte is a protein, this method will not be suitable.

  • Dialysis/Buffer Exchange:

    • For protein analytes, dialyze the sample against an appropriate assay buffer using a dialysis membrane with a suitable molecular weight cut-off (MWCO) to remove small molecules like calcium and iodate ions.

Experimental Workflow for Investigating ELISA Interference

G start Inconsistent ELISA Results check_controls Check Standard Curve and Controls start->check_controls controls_ok Controls OK? check_controls->controls_ok troubleshoot_basic Basic ELISA Troubleshooting (Reagents, Incubation, etc.) controls_ok->troubleshoot_basic No spike_recovery Perform Spike and Recovery controls_ok->spike_recovery Yes recovery_poor Recovery Poor? spike_recovery->recovery_poor sample_cleanup Implement Sample Cleanup Protocol recovery_poor->sample_cleanup Yes no_matrix_effect No Obvious Matrix Effect recovery_poor->no_matrix_effect No retest Re-test Cleaned Sample sample_cleanup->retest matrix_effect Matrix Effect Confirmed retest->matrix_effect investigate_other Investigate Other Interference no_matrix_effect->investigate_other

Caption: Workflow for troubleshooting suspected ELISA interference.

HPLC and Mass Spectrometry

Problem: Poor peak shape, shifting retention times, or signal suppression/enhancement.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
High Ionic Strength (HPLC) 1. Dilute the sample with the mobile phase.[1] 2. Use a guard column to protect the analytical column. 3. Perform a desalting step using Solid Phase Extraction (SPE) if the analyte can be retained.1. Improved peak shape and more consistent retention times. 2. Extended lifetime of the analytical column. 3. Removal of interfering salts.
Ion Suppression/Enhancement (MS) 1. Use a stable isotope-labeled internal standard that co-elutes with the analyte.[10] 2. Perform a post-column infusion experiment to identify regions of ion suppression.[1] 3. Optimize chromatographic separation to move the analyte away from the elution time of the salt.1. Accurate quantification despite matrix effects. 2. Identification of the retention time window where suppression occurs. 3. Improved signal-to-noise and more accurate results.

Experimental Protocol: Solid Phase Extraction (SPE) for Desalting

  • Select an SPE cartridge where your analyte of interest will be retained, but the salts will not (e.g., a reversed-phase C18 cartridge for a non-polar analyte).

  • Condition the cartridge according to the manufacturer's instructions (typically with methanol (B129727) followed by water).

  • Load the sample onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., water) to elute the calcium iodate and other salts.

  • Elute your analyte with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporate the elution solvent and reconstitute the analyte in the mobile phase for analysis.

Logical Diagram of Matrix Effects in LC-MS

G cluster_sample Sample Components cluster_lcms LC-MS System cluster_effects At ESI Source Analyte Analyte LC_Column LC Column Analyte->LC_Column CaIO3 Calcium Iodate (Matrix) CaIO3->LC_Column ESI_Source ESI Source LC_Column->ESI_Source Mass_Analyzer Mass Analyzer ESI_Source->Mass_Analyzer Coelution Co-elution of Analyte and Matrix Detector Detector Mass_Analyzer->Detector Ion_Suppression Ion Suppression Coelution->Ion_Suppression Ion_Enhancement Ion Enhancement Coelution->Ion_Enhancement Inaccurate_Signal Inaccurate Signal at Detector Ion_Suppression->Inaccurate_Signal Ion_Enhancement->Inaccurate_Signal

References

"preventing degradation of calcium iodate monohydrate during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of calcium iodate (B108269) monohydrate during storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for calcium iodate monohydrate?

A1: this compound should be stored at ambient room temperature in a dry, well-ventilated area.[1] It is crucial to keep the container tightly closed to protect it from moisture.[1] The storage area should be away from heat sources, open flames, and direct sunlight.[2][3]

Q2: Is this compound sensitive to humidity?

A2: Yes, this compound is susceptible to moisture. The presence of water in its crystal structure makes it more reactive and prone to caking, especially during long-term storage or in humid environments.[4][5] Proper storage in a tightly sealed container in a dry place is essential to prevent moisture absorption.[1]

Q3: What are the signs of degradation in this compound?

A3: Physical signs of degradation can include caking or clumping of the powder, which indicates moisture absorption.[4][5] Chemical degradation may not be visible but can be determined by a decrease in the assay of calcium iodate and its iodine content.

Q4: What substances are incompatible with this compound?

A4: this compound is a strong oxidizer and should not be stored with combustible materials, strong reducing agents, organic materials, powdered metals (like aluminum and copper), strong acids, and sulfur compounds.[1][6][7][8] Contact with these substances can create a fire or explosion hazard.

Q5: How does temperature affect the stability of this compound?

A5: While stable at room temperature, this compound can decompose upon heating.[9] The presence of water in its structure can affect its stability, particularly when exposed to heat.[4][5] High temperatures can lead to the loss of water of hydration and eventual decomposition into hydrogen iodide and calcium oxides.[7]

Q6: What is the shelf life of this compound?

A6: When stored properly in a closed container in a cool, dry place and protected from light and heat, this compound can have a shelf life of two to three years from the date of manufacture.[2][3][10]

Q7: How does this compound differ from the anhydrous form in terms of stability?

A7: this compound contains a water molecule in its crystal structure, which makes it slightly more reactive and less stable than the anhydrous form, particularly when exposed to heat or for long storage periods.[4][5] The anhydrous form is less hygroscopic (attracts less moisture) and therefore less prone to caking.[4][5] Due to its superior thermal stability, the anhydrous form is often preferred for applications involving high-temperature processing.[4][5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Caking or Clumping of Powder Exposure to humidity or moisture.- Ensure the container is tightly sealed and stored in a dry environment.- If caking is minor, gently break up the clumps before use, ensuring homogeneity.- For severe caking, the product's integrity may be compromised; consider re-assaying before use.
Discoloration of the Product Contamination with incompatible materials (e.g., dust, organic matter).- Review storage practices to ensure no cross-contamination.- Do not use if significant or unusual discoloration is observed.
Reduced Assay or Iodine Content - Prolonged storage, especially under suboptimal conditions (high temperature or humidity).- Exposure to light.- Verify the expiration date.- Store in a cool, dark, and dry place.- Re-assay the material using the provided analytical protocol to confirm its current purity.
Unexpected Reaction in an Experiment - Contamination of the this compound.- Incompatibility with other reagents in the experimental setup (e.g., reducing agents).- Review the material safety data sheet (MSDS) for incompatibilities.[6][7][8]- Ensure all glassware is clean and dry.- Use a fresh, properly stored batch of this compound.

Data on Stability Factors

Factor Effect on Stability Recommendations for Prevention
Temperature Elevated temperatures can lead to loss of water of hydration and eventual decomposition.[4][5]Store at ambient room temperature, away from heat sources.
Humidity/Moisture Promotes caking and can increase reactivity.[4][5]Store in tightly sealed containers in a dry environment.
Light Can potentially contribute to degradation over long-term storage.Store in opaque containers or in a dark location.[2][3]
Incompatible Materials As a strong oxidizer, contact with reducing agents, combustibles, and powdered metals can cause vigorous or explosive reactions.[1][6][7][8]Store separately from incompatible substances.

Experimental Protocols

Protocol: Determination of this compound Purity by Iodometric Titration

This protocol outlines the procedure to determine the purity of a this compound sample by measuring its iodate content.

Principle: Iodate ions (IO₃⁻) in an acidic solution react with an excess of iodide ions (I⁻) to liberate free iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.

Reagents:

  • Potassium iodide (KI)

  • Dilute Sulfuric Acid (e.g., 2N)

  • Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution (1%)

  • Deionized water

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh approximately 100-150 mg of the this compound sample and record the weight.

  • Transfer the sample to a 250 mL conical flask.

  • Add approximately 50 mL of deionized water and swirl to dissolve the sample.

  • Liberation of Iodine: Carefully add about 2 g of potassium iodide (KI) to the flask and swirl until it dissolves.

  • Slowly add 5 mL of 2N sulfuric acid to the solution. The solution will turn a yellow-brown color due to the liberation of iodine. Reaction: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

  • Stopper the flask and allow the reaction to proceed in the dark for 5-10 minutes.

  • Titration: Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the yellow-brown color of the iodine fades to a pale yellow. Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

  • Endpoint Determination: Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration with the sodium thiosulfate solution, adding it dropwise, until the blue color disappears and the solution becomes colorless. This is the endpoint.

  • Record the volume of sodium thiosulfate solution used.

  • Perform the titration in triplicate for accuracy.

Calculation of Purity: Purity (%) = (V × N × E) / W × 100

Where:

  • V = Volume of sodium thiosulfate solution used in liters (L)

  • N = Normality of the sodium thiosulfate solution (eq/L)

  • E = Equivalent weight of this compound (Ca(IO₃)₂·H₂O), which is the molecular weight (407.90 g/mol ) divided by the number of electrons transferred in the redox reaction (6), so E = 67.98 g/eq.

  • W = Weight of the this compound sample in grams (g)

Visualizations

Degradation_Factors Factors Leading to this compound Degradation A This compound (Stable under ideal conditions) B Degradation A->B can lead to C High Temperature F Loss of Water of Hydration C->F causes D Moisture/Humidity G Caking / Clumping D->G causes E Incompatible Materials (Reducing Agents, Combustibles) H Chemical Reaction (e.g., Reduction of Iodate) E->H causes F->B G->B H->B

Caption: Key factors contributing to the degradation of this compound.

Analytical_Workflow Workflow for Purity Analysis by Iodometric Titration cluster_prep Sample Preparation & Reaction cluster_titration Titration cluster_analysis Data Analysis A 1. Weigh Sample B 2. Dissolve in Water A->B C 3. Add KI and Acid B->C D 4. Iodine Liberation (IO₃⁻ → I₂) C->D E 5. Titrate with Na₂S₂O₃ (until pale yellow) D->E F 6. Add Starch Indicator (solution turns blue-black) E->F G 7. Continue Titration (until colorless endpoint) F->G H 8. Record Volume of Titrant G->H I 9. Calculate Purity H->I

Caption: Step-by-step workflow for the purity analysis of this compound.

References

"improving the solubility of calcium iodate monohydrate for experimental use"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and frequently asked questions regarding the experimental use of calcium iodate (B108269) monohydrate, focusing on methods to improve its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of calcium iodate in water?

A1: Calcium iodate is sparingly soluble in water. Its solubility is highly dependent on temperature. The monohydrate form is slightly more soluble than the anhydrous form.[1] Below is a summary of the solubility of the more common anhydrous form, which indicates a similar temperature-dependent trend for the monohydrate form.

Data Presentation: Solubility of Calcium Iodate in Water at Various Temperatures

Temperature (°C) Solubility (g / 100 mL)
0 0.09[2][3][4]
15 0.20[5]
20 0.24[2][3]
30 0.38[6][7]
40 0.52[2][6][7]
60 0.65[2][6][7]
80 0.66[2][6][7]

| 90 | 0.67[2][3][5][7] |

Q2: Besides water, what other solvents can be used?

A2: Calcium iodate is soluble in nitric acid but is insoluble in ethanol.[4][6][8] The use of nitric acid or other acids can enhance solubility by reacting with the iodate ion.

Q3: How does the solubility of calcium iodate monohydrate compare to the anhydrous form?

A3: this compound (Ca(IO₃)₂·H₂O) is slightly more soluble in water than the anhydrous form (Ca(IO₃)₂).[1] For example, at 20°C, the monohydrate's solubility is approximately 0.5-0.6 g/100 mL, while the anhydrous form is about 0.4 g/100 mL.[1] This can be advantageous where faster iodine availability is needed.[1]

Q4: How does pH affect the solubility of calcium iodate?

A4: Lowering the pH (i.e., adding an acid) increases the solubility of calcium iodate. The iodate ion (IO₃⁻) is the conjugate base of the relatively strong iodic acid (HIO₃). In an acidic solution, the added H⁺ ions react with the iodate ions, shifting the dissolution equilibrium to favor the formation of more ions, thus increasing the amount of calcium iodate that can dissolve.[9]

Troubleshooting Guide

Issue: Difficulty achieving the desired concentration of this compound in an aqueous solution.

This common issue arises from the salt's inherently low solubility. The following solutions provide systematic approaches to enhance dissolution.

G cluster_0 Troubleshooting Workflow start Start: Undissolved Ca(IO₃)₂·H₂O step1 Method 1: Increase Temperature (See Protocol 2) start->step1 check1 Is solubility sufficient? step1->check1 check2 Is acid compatible with experiment? check1->check2 No end_ok Solution Ready for Use check1->end_ok Yes step2 Method 2: Decrease pH (Acidify with dilute acid) (See Protocol 3) step2->end_ok check2->step2 Yes step3 Method 3: Consider Additives (e.g., Amino Acids) check2->step3 No end_fail Re-evaluate experimental requirements step3->end_fail

Caption: Workflow for improving calcium iodate solubility.

Solution 1: Increase the Temperature of the Solvent

  • Principle: The dissolution of calcium iodate in water is an endothermic process, meaning its solubility significantly increases with temperature.[10]

  • Application: This is the simplest method if the experimental conditions can tolerate elevated temperatures.

  • Caveat: The solution may become supersaturated upon cooling, leading to precipitation. Ensure the solution is maintained at the required temperature during use.

Solution 2: Decrease the pH of the Solution

  • Principle: Based on Le Chatelier's principle, adding an acid (like dilute nitric or hydrochloric acid) introduces H⁺ ions. These ions react with the iodate ions (IO₃⁻), removing them from the solution and driving the equilibrium Ca(IO₃)₂(s) <=> Ca²⁺(aq) + 2IO₃⁻(aq) to the right, thus increasing solubility.[9]

  • Application: Useful when the final application is not sensitive to a lower pH.

  • Caveat: The choice of acid is critical. Nitric acid is known to be effective.[6][8] Always use a dilute acid and add it dropwise to avoid over-acidification.

G cluster_1 Effect of Acid on Dissolution Equilibrium solid Ca(IO₃)₂(s) ions Ca²⁺(aq) + 2IO₃⁻(aq) solid->ions Dissolution ions->solid Precipitation product 2HIO₃(aq) ions->product Protonation (Removes IO₃⁻) acid Add H⁺ (Acid) acid->ions

Caption: Acidification shifts equilibrium to favor dissolution.

Solution 3: Use of Solubility-Enhancing Additives

  • Principle: Certain compounds can increase the solubility of sparingly soluble salts.

  • Application: Reports suggest that calcium iodate has greater solubility in water containing iodides or amino acids.[6] This method is suitable for biological or pharmaceutical applications where drastic pH or temperature changes are not viable.

  • Caveat: The additive must be compatible with the downstream application and not interfere with the experimental results.

Experimental Protocols

Protocol 1: Preparation of a Saturated Aqueous Solution

  • Objective: To prepare a standard saturated solution of this compound at room temperature.

  • Materials:

    • This compound (Ca(IO₃)₂·H₂O) powder

    • Deionized water

    • Magnetic stirrer and stir bar

    • 250 mL Erlenmeyer flask

    • Filtration apparatus (e.g., funnel with filter paper or a syringe filter)

  • Procedure:

    • Add approximately 1.0 g of this compound to 100 mL of deionized water in the Erlenmeyer flask.

    • Place the flask on a magnetic stirrer and stir the suspension continuously at a moderate speed.

    • Allow the solution to stir for at least 30 minutes to ensure equilibrium is reached and the solution is saturated.[11]

    • Turn off the stirrer and allow the undissolved solid to settle.

    • Carefully decant or filter the supernatant to separate the saturated solution from the excess solid. The resulting clear solution is ready for use.

Protocol 2: Enhancing Solubility with Heat

  • Objective: To prepare a solution with a higher concentration of calcium iodate than is achievable at room temperature.

  • Materials:

    • Same as Protocol 1, plus a hotplate with temperature control.

  • Procedure:

    • Add the desired amount of this compound to deionized water in an Erlenmeyer flask.

    • Place the flask on a hotplate stirrer and begin heating while stirring.

    • Gradually increase the temperature. As the temperature rises, more solid will dissolve.[10] Refer to the solubility table for target temperatures. For example, heating to 60°C can increase solubility more than twofold compared to 20°C.[2][6][7]

    • Once the solid is dissolved or the target temperature is reached, maintain the temperature if the solution is to be used hot.

    • If the solution is cooled, be aware that precipitation may occur.

Protocol 3: Enhancing Solubility with Acidification

  • Objective: To increase the solubility of calcium iodate by lowering the pH.

  • Materials:

    • Saturated calcium iodate solution (from Protocol 1) or a suspension of calcium iodate.

    • Dilute (e.g., 0.1 M) nitric acid or hydrochloric acid.

    • pH meter or pH indicator strips.

    • Magnetic stirrer.

  • Procedure:

    • Begin with a suspension of calcium iodate in water under constant stirring.

    • Monitor the pH of the suspension.

    • Add the dilute acid dropwise to the suspension.

    • Observe the dissolution of the solid as the acid is added.

    • Continue adding acid slowly until the solid has completely dissolved or the desired pH for the experiment is reached.

    • Record the final pH of the solution. This method is effective as calcium iodate is known to be soluble in nitric acid.[8]

References

"factors affecting the reactivity of calcium iodate monohydrate as an oxidant"

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for researchers, scientists, and drug development professionals working with calcium iodate (B108269) monohydrate.

Technical Support Center: Calcium Iodate Monohydrate as an Oxidant

This guide provides troubleshooting advice and frequently asked questions regarding the use of this compound (Ca(IO₃)₂·H₂O) as an oxidant in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary forms of calcium iodate, and how do they differ in reactivity?

Calcium iodate exists in two main forms: anhydrous (Ca(IO₃)₂) and monohydrate (Ca(IO₃)₂·H₂O)[1][2]. The monohydrate form incorporates a water molecule into its crystal structure, which makes it slightly more reactive and more soluble in water under certain conditions compared to the anhydrous form[3]. The anhydrous form is generally more stable, especially under heat, and less hygroscopic (attracts less moisture)[3].

Q2: How does solubility impact the reactivity of this compound?

Increased solubility can enhance reaction rates by making more iodate ions available in solution. This compound is slightly more soluble than the anhydrous form[3]. This property may be advantageous in reactions where a faster release of the oxidant is desired[3].

Q3: What is the effect of temperature on the stability and oxidizing capacity of this compound?

Calcium iodate is stable up to 540 °C, at which point it decomposes[4][5]. The presence of the water molecule in the monohydrate form can affect its stability when exposed to heat[3]. Dehydrating the monohydrate can enhance the reactivity of the resulting pyrolants[6]. For optimal performance and to avoid premature decomposition, it is crucial to control the reaction temperature according to your specific protocol. Hazardous decomposition under fire conditions can produce hydrogen iodide and calcium oxides[7][8].

Q4: Can the pH of the reaction medium affect the outcome of an oxidation reaction with calcium iodate?

Yes, pH is a critical factor. The oxidizing power of iodate is significantly influenced by the hydrogen ion concentration. In acidic solutions, the reduction of iodate is more favorable. For instance, the oxidation of iodide to the more volatile iodine (I₂) by radiolytic processes is markedly dependent on pH, with the rate of formation decreasing significantly as the pH increases from 4.6 to 8[9]. The oxidation of iodide by other oxides also shows a strong pH dependence, with the probability of forming certain intermediate compounds being highest in the pH range of 5-7.5[10].

Q5: How does the physical form, such as particle size, influence reactivity?

Particle size significantly affects the reactivity of solid reagents. A smaller particle size increases the surface area available for reaction, which can lead to faster reaction kinetics[11]. Studies on calcium iodate-based pyrolants have shown that replacing micron-sized oxidizer particles with submicron particles can enhance reactivity[6][12].

Troubleshooting Guide

Issue 1: Oxidation reaction is slow or incomplete.

  • Possible Cause 1: Insufficient Acidity.

    • Solution: The oxidizing potential of iodate is often greater in acidic conditions. Verify the pH of your reaction medium. A controlled addition of a non-reactive acid might be necessary, but be aware that thiosulfate (B1220275), often used in analysis, decomposes in acidic solutions[13].

  • Possible Cause 2: Large Particle Size.

    • Solution: The reactant may have a large particle size, reducing the available surface area for the reaction[11]. Consider using a finer powder or employing methods to reduce the particle size of your this compound.

  • Possible Cause 3: Low Temperature.

    • Solution: Many reaction rates are temperature-dependent. Gently heating the reaction mixture may increase the rate, but be careful not to exceed the decomposition temperature of your reactants or products. Calcium iodate itself is stable up to 540 °C[4].

  • Possible Cause 4: Poor Solubility.

    • Solution: While calcium iodate has limited water solubility, ensure the medium facilitates as much dissolution as possible for the reaction to proceed. The monohydrate form is slightly more soluble than the anhydrous version[3].

Issue 2: Inconsistent or non-reproducible reaction results.

  • Possible Cause 1: Variable Water Content.

    • Solution: You may be using different forms (anhydrous vs. monohydrate) or a batch that has absorbed moisture. The monohydrate form is slightly more reactive[3]. Ensure you are using a consistent form and store it in a cool, dry place to prevent moisture absorption[3].

  • Possible Cause 2: Presence of Impurities or Reducing Agents.

    • Solution: Calcium iodate is a strong oxidizer and is sensitive to reducing agents[4]. It is incompatible with materials like alcohols, phosphorus, sulfur compounds, copper, and aluminum[8]. Ensure all glassware is clean and that reactants are free from contaminants. Use high-purity calcium iodate (typically >98%) for consistent results[3][5].

  • Possible Cause 3: Inconsistent Handling and Storage.

    • Solution: this compound may require careful handling to prevent moisture absorption and potential caking[3]. It should be kept away from combustible materials as it may intensify fire[8][14]. Store in a well-ventilated, locked-up location[7][14].

Data & Physical Properties

Table 1: Comparison of Calcium Iodate Forms

PropertyThis compound (Ca(IO₃)₂·H₂O)Calcium Iodate Anhydrous (Ca(IO₃)₂)
Molecular Weight ~407.90 g/mol [3][15]~389.88 g/mol [3][4]
Iodine Content ~61-63% by weight[3]~65% by weight[3]
Solubility in Water (20°C) ~0.5-0.6 g / 100 mL[3]~0.4 g / 100 mL[3]
Solubility in Water (90°C) 0.67 g / 100 mL[2][4]Not specified
Melting Point Dehydrates at 110°C[16]540 °C (decomposes)[4][5]
Key Characteristics Slightly more reactive and soluble[3].More stable, less hygroscopic[3].

Experimental Protocols

Protocol: Iodometric Titration to Determine Iodate Concentration

This method can be used to determine the concentration of iodate in a saturated solution of this compound. The principle involves reacting iodate with an excess of iodide in an acidic solution to produce iodine (I₂). The resulting iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution.

Materials:

  • Saturated solution of this compound

  • Solid Potassium Iodide (KI)

  • 2 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution

Procedure:

  • Sample Preparation: Carefully pipette a known volume (e.g., 10.00 mL) of the clear saturated calcium iodate solution into an Erlenmeyer flask[13].

  • Iodine Liberation: Add approximately 0.5 g of solid potassium iodide and 1 mL of 2 M HCl to the flask[13]. The solution will turn a yellowish-brown color due to the formation of iodine via the reaction: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

  • Titration (Part 1): Titrate the liberated iodine with your standardized sodium thiosulfate solution. The thiosulfate reduces the iodine back to iodide[13]: 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻

  • Indicator Addition: Continue the titration until the yellowish-brown color of the iodine has nearly faded to a pale yellow[13]. Then, add a few drops of the starch indicator solution. The solution will turn a deep blue-black due to the formation of the starch-iodine complex[13].

  • Titration (Endpoint): Continue titrating carefully, adding the thiosulfate solution drop by drop, until the blue color of the starch-iodine complex disappears completely. The final solution should be colorless[13]. This is the endpoint.

  • Calculation: Record the volume of sodium thiosulfate solution used. Use the stoichiometry of the reactions to calculate the initial concentration of the iodate in your sample.

Visual Guides

TroubleshootingWorkflow start_node start_node process_node process_node check_node check_node solution_node solution_node A Inconsistent or Slow Reaction B Check Reaction Conditions A->B C Verify Reagent Properties A->C D Review Storage & Handling A->D B1 Is pH optimal (likely acidic)? B->B1 B2 Is temperature adequate? B->B2 C1 Confirm Particle Size (is it fine enough)? C->C1 C2 Check for Impurities (>98% purity)? C->C2 C3 Anhydrous or Monohydrate form? C->C3 D1 Stored in cool, dry place? D->D1 D2 Kept from reducing agents / combustibles? D->D2 S_B1 Adjust pH B1->S_B1 No S_B2 Adjust Temperature B2->S_B2 No S_C1 Use finer powder C1->S_C1 No S_C2 Use higher purity reagent C2->S_C2 No S_C3 Use consistent form C3->S_C3 Inconsistent S_D Improve storage protocol D1->S_D No D2->S_D No

Caption: Troubleshooting workflow for experiments using this compound.

ReactivityFactors center Ca(IO₃)₂·H₂O Reactivity temp Temperature center->temp ph pH (Acidity) center->ph solubility Solubility center->solubility particle_size Particle Size center->particle_size purity Purity / Impurities center->purity h2o Water of Hydration (Monohydrate vs. Anhydrous) center->h2o

Caption: Key factors influencing the reactivity of this compound as an oxidant.

TitrationWorkflow start Start: Pipette known volume of Ca(IO₃)₂ solution step1 Add excess solid KI and 2 M HCl start->step1 step2 Solution turns yellow-brown (I₂ is liberated) step1->step2 step3 Titrate with standard Na₂S₂O₃ until color is pale yellow step2->step3 step4 Add starch indicator (solution turns deep blue) step3->step4 step5 Continue titration dropwise until blue color disappears step4->step5 end Endpoint Reached: Record volume & calculate concentration step5->end

Caption: Experimental workflow for the iodometric titration of an iodate solution.

References

"reducing impurities in synthesized calcium iodate monohydrate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of calcium iodate (B108269) monohydrate (Ca(IO₃)₂·H₂O).

Troubleshooting Guides

Issue 1: The final product has a yellowish tint.

  • Question: My synthesized calcium iodate monohydrate is not a pure white powder; it has a faint yellow color. What is the likely cause and how can I fix it?

  • Answer: A faint yellow color in the final product often indicates the presence of free iodine (I₂). This can occur if the iodide ions were oxidized during the synthesis process or due to the decomposition of the product.

    Troubleshooting Steps:

    • Optimize pH Control: During precipitation, maintain a pH between 6 and 7.[1] Deviations from this range can lead to side reactions.

    • Washing Procedure: Ensure the precipitate is thoroughly washed with deionized water to remove any soluble impurities and unreacted starting materials.[1][2]

    • Recrystallization: If washing is insufficient, recrystallization can be an effective purification method. (See Experimental Protocols for a detailed procedure).

    • Storage: Store the final product in a sealed container, protected from light and moisture, to prevent decomposition.

Issue 2: The product purity is low, and the yield is less than expected.

  • Question: My yield of this compound is significantly lower than theoretical, and analytical tests show low purity. What are the potential reasons?

  • Answer: Low yield and purity can result from incomplete precipitation, the formation of soluble complexes, or losses during washing.

    Troubleshooting Steps:

    • Reaction Time: Allow sufficient time for the precipitation to complete. Stirring the reaction mixture for at least 30 minutes is recommended.[1]

    • Reagent Stoichiometry: Ensure the molar ratio of iodate ions to calcium ions is 2:1 for the reaction.[1]

    • Temperature Control: The solubility of this compound increases with temperature.[3] Conducting the precipitation at room temperature or slightly below can improve yield.

    • Washing Solvent: While water is the standard washing solvent, using ice-cold deionized water can minimize product loss due to dissolution.

Issue 3: Presence of heavy metal or arsenic impurities.

  • Question: How can I minimize contamination from heavy metals and arsenic in my synthesized this compound?

  • Answer: Heavy metal and arsenic impurities often originate from the starting materials or the reaction vessel.

    Troubleshooting Steps:

    • High-Purity Reagents: Use high-purity starting materials.

    • Dedicated Glassware: Use glassware that is exclusively dedicated to this synthesis to avoid cross-contamination.

    • Purification Agents: In some industrial processes, specific agents are added to remove arsenic and heavy metals prior to the final precipitation step.[2][4]

    • Analytical Verification: Use techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the levels of heavy metal and arsenic impurities.

Frequently Asked Questions (FAQs)

  • Question: What is the optimal pH for the precipitation of this compound?

  • Answer: The optimal pH for the synthesis of this compound is between 6 and 7.[1]

  • Question: What are common analytical techniques to assess the purity of this compound?

  • Answer: Common analytical techniques include X-ray Diffraction (XRD) to confirm the crystal structure, Fourier-Transform Infrared Spectroscopy (FTIR) for structural analysis, and Thermal Analysis (TGA/DTA) to study thermal decomposition.[5] High-Performance Liquid Chromatography/Inductively Coupled Plasma-Mass Spectrometry (HPLC/ICP-MS) can be used to determine iodine species.[6]

  • Question: How does temperature affect the solubility of this compound?

  • Answer: The solubility of this compound in water increases with temperature. For instance, the solubility is 0.24 g/100 mL at 20°C and increases to 0.67 g/100 mL at 90°C.[3]

  • Question: Can this compound be synthesized without the use of solvents?

  • Answer: Yes, a one-step, solvent-free mechanochemical synthesis method has been developed. This method involves milling the corresponding metal nitrates and potassium iodate and has been shown to produce high yields of this compound.[7]

Data Presentation

Table 1: Key Synthesis Parameters for this compound

ParameterRecommended Value/RangeSource(s)
Molar Ratio (Iodate:Calcium)2:1[1]
Reaction pH6 - 7[1]
Reaction Time30 minutes[1]
Purity (Feed-grade)> 99.3%[1]
Yield> 90%[1]

Table 2: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 mL)Source(s)
00.09[3]
200.24[3]
900.67[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In a clean beaker, add the impure this compound powder to deionized water. Heat the solution to 90-100°C while stirring continuously to dissolve the powder. The solubility at this temperature is approximately 0.67 g/100 mL.[3] Do not exceed this concentration to ensure complete dissolution.

  • Hot Filtration: If any insoluble impurities are visible, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Cooling and Crystallization: Allow the clear filtrate to cool slowly to room temperature. To further decrease solubility and improve yield, the solution can be placed in an ice bath.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in an oven at a temperature below 40°C to prevent the loss of water of hydration.[2][4]

Visualizations

experimental_workflow start Start: Impure Ca(IO3)2·H2O dissolution 1. Dissolve in hot deionized water (90-100°C) start->dissolution hot_filtration 2. Hot filtration (if needed) dissolution->hot_filtration cooling 3. Slow cooling to room temperature hot_filtration->cooling crystal_collection 4. Vacuum filtration to collect crystals cooling->crystal_collection washing 5. Wash with ice-cold deionized water crystal_collection->washing drying 6. Dry at < 40°C washing->drying end End: Purified Ca(IO3)2·H2O drying->end

Caption: Recrystallization workflow for purifying this compound.

troubleshooting_workflow start Synthesized Ca(IO3)2·H2O visual_inspection Visual Inspection start->visual_inspection yellow_product Yellowish Tint? visual_inspection->yellow_product Color purity_check Purity Analysis (e.g., XRD, ICP-MS) low_purity Low Purity? purity_check->low_purity yellow_product->purity_check No (White) check_ph Check & Adjust pH (6-7) yellow_product->check_ph Yes check_stoichiometry Verify Reagent Stoichiometry low_purity->check_stoichiometry Yes pass Product Meets Specifications low_purity->pass No rewash Thoroughly Wash Precipitate check_ph->rewash recrystallize Recrystallize Product rewash->recrystallize recrystallize->purity_check optimize_temp Optimize Precipitation Temperature check_stoichiometry->optimize_temp optimize_temp->purity_check

Caption: Troubleshooting workflow for synthesized this compound.

References

Technical Support Center: Method Refinement for Titration with Calcium Iodate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iodometric titration of calcium iodate (B108269) monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for method refinement and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of titrating calcium iodate monohydrate?

A1: The method is a type of indirect redox titration known as iodometry. It involves two main stages. First, a solution containing a known amount of calcium iodate is treated with an excess of potassium iodide (KI) in an acidic medium. The iodate ions (IO₃⁻) oxidize the iodide ions (I⁻) to form a stoichiometric amount of iodine (I₂), which then forms the triiodide ion (I₃⁻) with the excess iodide. In the second stage, the liberated triiodide is titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until all the iodine is consumed. A starch indicator is used to precisely determine the endpoint, identified by the disappearance of the deep blue starch-iodine complex.[1][2]

Q2: Why is it necessary to add acid to the calcium iodate solution before titration?

A2: An acidic medium is crucial for the quantitative reaction between iodate (IO₃⁻) and iodide (I⁻) to produce iodine (I₂). The reaction is driven by the presence of hydrogen ions (H⁺). Without sufficient acid, the reaction will be incomplete, leading to an underestimation of the iodate concentration.[3][4]

Q3: When should the starch indicator be added, and why?

A3: The starch indicator should be added only when the color of the solution has faded from a dark reddish-brown to a pale, straw-yellow color.[3] If starch is added when the iodine concentration is high, it can form a stable complex that is slow to decolorize, leading to an indistinct and inaccurate endpoint.[5] Adding it near the endpoint ensures a sharp transition from blue to colorless.

Q4: My sodium thiosulfate solution seems unstable. How can I improve its stability?

A4: Sodium thiosulfate solutions are susceptible to bacterial degradation and can react with dissolved carbon dioxide. To enhance stability, prepare the solution using freshly boiled and cooled deionized water (to expel CO₂ and sterilize), and add a small amount of a stabilizer like sodium carbonate (approx. 0.2 g per liter).[6][7] Store the solution in a dark, well-stoppered bottle and standardize it regularly, especially if not used frequently.[8]

Q5: What is the difference between this compound and anhydrous calcium iodate, and how does it affect my experiment?

A5: The key difference is the presence of one water molecule per formula unit in the monohydrate form (Ca(IO₃)₂·H₂O). This results in different molecular weights (approx. 407.90 g/mol for monohydrate vs. 389.88 g/mol for anhydrous).[9] Using the wrong molecular weight in your calculations is a significant source of systematic error. Always verify the hydration state of your reagent and use the correct molecular weight.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Calculated iodate concentration is consistently low. 1. Incomplete reaction of IO₃⁻ with I⁻: Insufficient acidification. 2. Loss of Iodine: Volatilization of I₂ from the solution. This is more likely in highly acidic solutions or if the solution is left standing for too long before titration.[10] 3. Titrant concentration too high: Error in sodium thiosulfate standardization.1. Ensure the solution is adequately acidified (e.g., with 1-2 mL of 2 M HCl or H₂SO₄) before titration.[3][4] 2. Perform the titration immediately after adding KI and acid. Keep the flask cool and covered if delays are unavoidable. Ensure a sufficient excess of KI is present to form the less volatile triiodide (I₃⁻) complex.[11] 3. Re-standardize your sodium thiosulfate solution against a primary standard like potassium iodate or potassium dichromate.[7][12]
Calculated iodate concentration is consistently high. 1. Air Oxidation: Iodide (I⁻) can be oxidized to iodine (I₂) by atmospheric oxygen, especially in acidic solutions exposed to light.[13] 2. Overshooting the endpoint: Adding titrant past the true equivalence point. 3. Impure primary standard: The primary standard used to standardize the titrant may be impure, leading to an incorrectly calculated titrant concentration.1. Do not let the acidified KI solution stand for an extended period before titration. Keeping the solution out of direct, strong light can also help minimize this effect.[10] 2. Add the titrant dropwise, with constant swirling, especially as the endpoint approaches. Use a magnetic stirrer for uniform mixing. 3. Ensure your primary standard (e.g., KIO₃) is of analytical grade, has been properly dried, and is weighed accurately.
Fading or recurring endpoint. 1. Poorly prepared starch indicator: The starch solution may be old or degraded.[11] 2. Indicator added too early: Starch was added when the iodine concentration was too high. 3. Insufficient mixing: Pockets of unreacted iodine or titrant exist in the solution.1. Prepare fresh starch indicator solution daily. A preservative may be added for slightly longer shelf life.[14] 2. Only add the starch indicator when the solution color is pale yellow.[3] 3. Ensure vigorous and constant stirring throughout the titration, particularly near the endpoint.
No sharp color change at the endpoint. 1. Starch indicator is degraded: The indicator has lost its effectiveness. 2. pH is too low: Extremely acidic conditions can hydrolyze the starch. 3. Insufficient KI: Not enough I⁻ is present to form the intensely colored I₃⁻-starch complex.1. Prepare a fresh batch of starch indicator solution. 2. While acidity is required, avoid excessively strong acid concentrations. 3. Ensure an excess of solid KI (e.g., 0.5-1 g) is fully dissolved in the analyte solution before starting the titration.[3]

Data Presentation

Table 1: Impact of Temperature on Ca(IO₃)₂ Solubility

This table illustrates how the solubility of calcium iodate changes with temperature. An increase in solubility will require a larger volume of titrant for a saturated solution.

Temperature (°C)Solubility of Ca(IO₃)₂ (g / 100 mL)Molar Solubility (mol/L)Expected Titrant Volume (mL) for 10 mL Saturated Sample*
00.09[9]0.00232.76
200.24[9]0.00627.44
250.310.00809.60
900.67[9]0.017220.64

*Calculations based on a 10.00 mL aliquot of saturated Ca(IO₃)₂ solution titrated with a standardized 0.01 M Na₂S₂O₃ solution.

Table 2: Systematic Error from Incorrect Reagent Form

This table demonstrates the calculation error introduced by mistakenly using the molecular weight of anhydrous calcium iodate when the actual reagent is the monohydrate form.

ParameterThis compound (Correct)Calcium Iodate Anhydrous (Incorrect)
Formula Ca(IO₃)₂·H₂OCa(IO₃)₂
Molecular Weight ( g/mol ) 407.90389.88
Iodine Content (% by weight) ~62.2%~65.1%
Calculated Molarity (for 1 g in 1 L) 0.00245 M0.00256 M
Resulting % Error -+4.5%

Experimental Protocols

Protocol 1: Preparation and Standardization of 0.1 M Sodium Thiosulfate
  • Preparation:

    • Add approximately 25 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) and 0.2 g of sodium carbonate (Na₂CO₃) to a 1000 mL volumetric flask.[7]

    • Dissolve the solids in about 800 mL of freshly boiled and cooled deionized water.

    • Once fully dissolved, dilute to the 1000 mL mark with the same boiled, cooled water. Mix thoroughly.

    • Store in a tightly stoppered, dark glass bottle and allow it to stand for at least one hour before standardization.[7]

  • Standardization:

    • Accurately weigh approximately 0.21 g of dried primary standard potassium dichromate (K₂Cr₂O₇) and dissolve it in 100 mL of deionized water in a 500 mL conical flask.[7]

    • Carefully add 3 g of potassium iodide (KI), 2 g of sodium bicarbonate (NaHCO₃), and 5 mL of concentrated hydrochloric acid (HCl).[6][7]

    • Stopper the flask, swirl to mix, and let it stand in the dark for 10 minutes to ensure complete reaction.[7]

    • Titrate the liberated iodine with your prepared sodium thiosulfate solution until the solution turns a yellowish-green.

    • Add 3 mL of fresh starch indicator solution. The solution should turn deep blue.

    • Continue titrating dropwise until the blue color disappears completely.[7]

    • Record the volume of titrant used and calculate the molarity.

Protocol 2: Titration of this compound
  • Sample Preparation:

    • Prepare a saturated solution of this compound by dissolving an excess amount of the solid in deionized water, allowing it to equilibrate with continuous stirring.

    • Carefully filter the solution or pipette a clear 10.00 mL aliquot of the supernatant into a 250 mL Erlenmeyer flask, ensuring no solid particles are transferred.[3]

  • Reaction:

    • To the flask, add approximately 20 mL of deionized water, 1 g of solid potassium iodide (KI), and 20 drops of 2 M HCl.[1]

    • Swirl the flask until the KI is fully dissolved. The solution will turn a dark orange-red or brown color due to the formation of iodine.[1]

  • Titration:

    • Immediately begin titrating with your standardized sodium thiosulfate solution while stirring continuously.

    • Continue adding titrant until the reddish-brown color fades to a pale yellow.

    • Add 30-40 drops (~2 mL) of 0.2% starch indicator solution. The solution will turn a deep blue-black.[1]

    • Continue the titration carefully, adding the thiosulfate solution drop by drop, until one drop causes the blue color to vanish completely, leaving a colorless solution.[1][3]

    • Record the final burette reading. Repeat the titration for a total of three trials.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Iodide Reaction cluster_titration Phase 3: Titration cluster_analysis Phase 4: Analysis A Prepare & Standardize 0.1 M Na₂S₂O₃ Solution F Titrate with Na₂S₂O₃ until pale yellow A->F B Prepare Saturated Ca(IO₃)₂·H₂O Solution C Pipette 10.00 mL Ca(IO₃)₂ solution B->C D Add excess KI and 2 M HCl C->D E Liberation of Iodine (I₂) IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O D->E E->F G Add Starch Indicator F->G H Continue titration to colorless endpoint G->H I Record Volume & Calculate Concentration H->I Logical_Relationships CaIO3 Ca(IO₃)₂ Solution (Analyte) I2 Liberated Iodine (I₂) (Intermediate) CaIO3->I2 Oxidizes I⁻ to I₂ KI_HCl Excess KI + Acid (HCl) (Reagents) KI_HCl->I2 Provides I⁻ & H⁺ Endpoint Colorless Solution (Endpoint) I2->Endpoint Reduced by S₂O₃²⁻ Na2S2O3 Na₂S₂O₃ Solution (Titrant) Na2S2O3->Endpoint Consumed Starch Starch Indicator Starch->I2 Forms Blue Complex Starch->Endpoint Becomes Colorless

References

"addressing caking of calcium iodate monohydrate powder in laboratory settings"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the caking of calcium iodate (B108269) monohydrate powder in laboratory settings.

Troubleshooting Guides

Issue: Calcium iodate monohydrate powder has formed lumps or cakes.

This guide provides a step-by-step approach to identify the cause and find a solution to caked this compound powder.

Step 1: Assess the Caking Severity and Environmental Conditions

  • Question: How severe is the caking? Are they soft lumps that break apart easily, or hard, solid masses?

  • Question: What are the current and recent temperature and humidity levels in the laboratory and storage area? Have there been significant fluctuations?[1]

Step 2: Isolate the Cause

The following diagram illustrates the potential causes of caking and the logical flow for troubleshooting.

A Caked Calcium Iodate Monohydrate Powder B Assess Caking Severity & Environmental Conditions A->B C High Humidity (Above Critical Relative Humidity) B->C High ambient humidity? D Temperature Fluctuations B->D Temp swings observed? E Improper Storage & Handling B->E Container open? Improper sealing? F Particle Size & Morphology B->F Fine or irregular particles? G Implement Environmental Controls C->G D->G H Optimize Storage Protocols E->H J Characterize Powder Flowability F->J I Evaluate Anti-Caking Agents G->I H->I

Caption: Troubleshooting workflow for caked this compound.

Step 3: Implement Corrective Actions

Based on the probable cause identified in the troubleshooting workflow, implement the following solutions:

  • For High Humidity:

    • Store the powder in a desiccator with a suitable desiccant (e.g., silica (B1680970) gel).

    • If possible, work with the powder in a glove box with controlled humidity.

    • Ensure the laboratory's HVAC system maintains a low relative humidity.

  • For Temperature Fluctuations:

    • Store the powder in a temperature-controlled environment, away from direct sunlight, drafts, or heat sources.[2]

    • Avoid transferring the container between environments with large temperature differences to prevent condensation.

  • For Improper Storage & Handling:

    • Always keep the container tightly sealed when not in use.[3]

    • Use appropriate containers that provide a good moisture barrier.

    • Minimize the exposure time of the powder to the ambient environment during weighing and transfer.

  • For Persistent Caking:

    • Consider using an anti-caking agent. See the "Experimental Protocols" section for guidance on selecting and testing an appropriate agent.

    • If the powder is consistently caking, it is advisable to characterize its flowability to quantify the issue and track the effectiveness of implemented solutions.

Frequently Asked Questions (FAQs)

Q1: What is caking and why does it happen to this compound?

A1: Caking is the formation of lumps or solid masses in a powder, preventing it from flowing freely.[1] this compound is a hygroscopic substance, meaning it readily absorbs moisture from the air.[4][5] This absorbed moisture can form liquid bridges between particles, which, upon drying or temperature changes, can solidify and create crystalline bridges, leading to caking.[6]

Q2: What is Critical Relative Humidity (CRH) and why is it important?

A2: The Critical Relative Humidity (CRH) is the specific relative humidity of the atmosphere at a given temperature, above which a salt will start to absorb moisture and below which it will not.[7] For a hygroscopic material like this compound, knowing its CRH is crucial for determining the maximum allowable humidity for storage and handling to prevent caking.

Q3: How can I determine the Critical Relative Humidity (CRH) of my this compound sample?

A3: You can experimentally determine the CRH in your laboratory. A common method involves placing small, accurately weighed samples of the powder in environments with different, controlled relative humidities (using saturated salt solutions in sealed chambers) and observing the humidity level at which the powder begins to gain weight due to moisture absorption.[8][9]

Q4: Can particle size affect the caking of this compound?

A4: Yes, finer particles have a larger surface area-to-volume ratio, which can increase the tendency for caking due to stronger inter-particle forces and a greater potential for moisture absorption.[1][10]

Q5: Are there any recommended anti-caking agents for this compound?

A5: While specific data for this compound is limited, common anti-caking agents used for chemical powders include silicon dioxide, calcium silicate, and tricalcium phosphate.[11][12] The choice of an anti-caking agent should be carefully considered based on the downstream application of the this compound to ensure it does not interfere with the experiment. It is essential to test the effectiveness and compatibility of any anti-caking agent before widespread use.

Q6: How can I break up caked this compound?

A6: For softly caked powder, gentle mechanical agitation, such as shaking the container or carefully using a spatula, may be sufficient. For harder cakes, you may need to use a mortar and pestle to gently grind the lumps back into a powder. This should be done in a low-humidity environment to prevent re-caking. If the powder is severely caked, it may be an indication of significant moisture absorption, and its purity should be re-evaluated for sensitive applications.

Data Presentation

Table 1: Interpretation of Powder Flowability Based on Angle of Repose, Carr's Index, and Hausner Ratio

Flow CharacterAngle of Repose (°)Carr's Index (%)Hausner Ratio
Excellent25 - 30≤ 101.00 - 1.11
Good31 - 3511 - 151.12 - 1.18
Fair36 - 4016 - 201.19 - 1.25
Passable41 - 4521 - 251.26 - 1.34
Poor46 - 5526 - 311.35 - 1.45
Very Poor56 - 6532 - 371.46 - 1.59
Extremely Poor> 66> 38> 1.60

Experimental Protocols

Protocol 1: Determination of Powder Flowability

This protocol describes three common methods to assess the flowability of this compound powder.

1.1. Angle of Repose

  • Objective: To determine the angle of the conical pile formed when the powder is poured onto a horizontal surface. A lower angle indicates better flowability.

  • Methodology:

    • Place a fixed-diameter circular base on a flat, level surface.

    • Position a funnel with a fixed orifice vertically above the center of the base. The tip of the funnel should be at a predetermined height above the base.

    • Carefully pour the this compound powder through the funnel until the apex of the powder cone reaches the funnel tip.

    • Measure the height (h) of the powder cone and the radius (r) of the base.

    • Calculate the angle of repose (θ) using the formula: θ = arctan(h/r).

1.2. Carr's Index and Hausner Ratio

  • Objective: To assess powder flowability based on its compressibility.

  • Methodology:

    • Gently pour a known mass (m) of this compound powder into a graduated cylinder and record the unsettled apparent volume (V₀). This is the bulk volume.

    • Secure the graduated cylinder on a tapping device.

    • Tap the cylinder a specified number of times (e.g., 100, 500, 1250 taps) until there is no further significant change in volume.

    • Record the final tapped volume (Vf).

    • Calculate the bulk density (ρ_bulk) = m / V₀ and tapped density (ρ_tapped) = m / Vf.

    • Calculate Carr's Index (%) = [(ρ_tapped - ρ_bulk) / ρ_tapped] * 100.

    • Calculate Hausner Ratio = ρ_tapped / ρ_bulk.

Protocol 2: Evaluation of Anti-Caking Agent Efficacy

  • Objective: To determine the effectiveness of an anti-caking agent in preventing the caking of this compound under controlled high-humidity conditions.

  • Methodology:

    • Prepare several identical samples of this compound.

    • Add varying concentrations of the selected anti-caking agent (e.g., 0.1%, 0.5%, 1.0% w/w) to different samples. Include a control sample with no anti-caking agent.

    • Thoroughly but gently mix each sample to ensure uniform distribution of the anti-caking agent.

    • Place each sample in a separate, open container within a sealed chamber maintained at a high relative humidity (e.g., 75% RH, achievable with a saturated sodium chloride solution).

    • Store the samples under these conditions for a predetermined period (e.g., 24, 48, 72 hours).

    • After the storage period, remove the samples and visually inspect for caking.

    • Quantify the "caked strength" by measuring the force required to crush the caked powder using a texture analyzer or by a simple penetration test.

    • Alternatively, assess the flowability of each sample using the methods described in Protocol 1.

    • The most effective anti-caking agent and its optimal concentration will be the one that results in the least caking and best flowability compared to the control.[13]

Protocol 3: Determination of Moisture Content

  • Objective: To quantify the amount of moisture present in a sample of this compound.

  • Methodology (Loss on Drying):

    • Accurately weigh a clean, dry weighing dish (W1).

    • Add a known amount of the this compound powder to the weighing dish and record the initial weight (W2).

    • Place the dish and sample in a drying oven at a specified temperature (e.g., 105°C) for a set period (e.g., 2 hours). Note: The drying temperature should be below the decomposition temperature of the monohydrate to avoid loss of water of crystallization if only surface moisture is of interest.

    • After drying, transfer the dish to a desiccator to cool to room temperature.

    • Reweigh the dish and the dried sample (W3).

    • Calculate the moisture content (%) = [(W2 - W3) / (W2 - W1)] * 100.

Visualizations

cluster_prevention Proactive Prevention Workflow A Start: New Batch of This compound B Store in a Cool, Dry Place (Low Humidity & Stable Temp) A->B C Use Airtight Containers & Minimize Air Exposure B->C D Monitor Lab Environment (Temp & Humidity) C->D E Regularly Inspect Powder for Early Signs of Caking D->E F End: Free-Flowing Powder E->F

Caption: Proactive workflow to prevent caking of this compound.

A High Moisture E Caking of Calcium Iodate Monohydrate A->E Forms Liquid Bridges B High Temperature B->E Increases Particle Mobility & Sintering C Temperature Cycling C->E Promotes Moisture Migration D High Compressive Stress (Storage) D->E Increases Particle Contact Points

Caption: Key environmental factors contributing to the caking of this compound.

References

Validation & Comparative

A Comparative Guide: Calcium Iodate Monohydrate vs. Potassium Iodate for Thyroid Uptake Blocking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of calcium iodate (B108269) monohydrate and potassium iodate for the purpose of blocking thyroidal uptake of radioiodine. The information presented is based on available experimental data and is intended to inform research and development in the field of radiation protection.

Executive Summary

Both potassium iodate (KIO₃) and calcium iodate [Ca(IO₃)₂] have demonstrated efficacy in blocking the uptake of radioiodine by the thyroid gland. Animal studies suggest that calcium iodate is as effective as potassium and potassium iodate in this regard. The primary mechanism of action for both compounds is the saturation of the thyroid gland with stable iodine, which competitively inhibits the uptake of radioactive iodine isotopes. This process is primarily mediated by the Wolff-Chaikoff effect, which involves the transient inhibition of thyroid hormone synthesis.

While potassium iodide (KI) is more commonly stockpiled and studied for thyroid blocking, potassium iodate and calcium iodate offer advantages in terms of chemical stability, particularly in hot and humid climates. The choice between these agents may therefore depend on factors such as shelf-life requirements and formulation considerations. A notable gap in the current literature is the lack of direct comparative clinical trials in humans for calcium iodate monohydrate versus potassium iodate.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters of this compound and potassium iodate based on available data. It is important to note that direct comparative data in humans is limited, and some of the efficacy data for calcium iodate is derived from animal studies.

FeatureThis compoundPotassium IodateSupporting Experimental Data
Efficacy in Thyroid Uptake Blocking Equipotent to potassium iodate in rats.[1][2]Effective in reducing radioiodine uptake in humans and rats.[3][4][5] Can substantially reduce 24-hour thyroid uptake of ¹³¹I if given within 2-4 hours of exposure.[1]A study in rats showed that calcium iodate, when given orally 2 hours after ¹³¹I administration, was as effective as potassium iodate in blocking radioiodine uptake.[1][2] Human studies with potassium iodide have shown significant suppression of radioiodine uptake.[6]
Dosage for Thyroid Blocking Not definitively established in humans. Animal studies used dosages equivalent to those recommended for potassium iodate.[1][2]Recommended adult dose is typically 130 mg of potassium iodide (equivalent to 100 mg of iodide).[7]FDA guidelines provide detailed dosage recommendations for potassium iodide based on age.[7] Animal studies with calcium iodate have used equivalent iodide doses to those of potassium iodate.[1][2]
Chemical Stability More stable than potassium iodide, especially in hot and humid conditions.[1][2][8] Non-hygroscopic and shows excellent chemical stability.More stable than potassium iodide, with a much longer shelf life.[9]Potassium iodate is noted for its stability in crude sea salt under adverse environmental conditions, making it a reliable method for salt iodization.[9] Calcium iodate is described as a stable source of iodine for animal feed.[8]
Solubility Slightly soluble in water.Soluble in water.The solubility of this compound is approximately 0.5-0.6 g in 100 ml of water at 20°C.[10]
Bioavailability Bioavailability of iodine from calcium iodate is considered roughly equivalent to that from potassium iodide in animals.[8] A study in humans employing ¹³¹I-labeled salt suggested good availability of iodine from calcium iodate.[11]Excellent bioavailability in humans (96.4%).[12]Studies in rats indicate that orally administered potassium iodate is rapidly reduced to iodide and becomes available to the body.[13][14]

Mechanism of Thyroid Uptake Blocking

The primary mechanism by which both calcium iodate and potassium iodate block thyroidal uptake of radioiodine is through the Wolff-Chaikoff effect .[15][16][17][18][19] This autoregulatory phenomenon involves the following key steps:

  • Iodide Influx: Following oral administration, both compounds release a high concentration of stable iodide into the bloodstream. This stable iodide is actively transported into the thyroid follicular cells via the Sodium-Iodide Symporter (NIS) located on the basolateral membrane of the cells.[20][21][22][23]

  • Inhibition of Organification: The elevated intracellular concentration of iodide transiently inhibits the organification of iodine, a critical step in thyroid hormone synthesis. This inhibition is mediated by the downregulation of thyroid peroxidase (TPO) , the enzyme responsible for oxidizing iodide and incorporating it into thyroglobulin.[16][20]

  • Saturation of Uptake: The high concentration of stable iodide effectively saturates the NIS transporter, competitively inhibiting the uptake of radioactive iodine isotopes from the circulation.

  • Escape Phenomenon: The inhibitory effect is transient. After a period of continued high iodide exposure, the thyroid gland "escapes" from the Wolff-Chaikoff effect. This is believed to be due to the downregulation of NIS expression, which reduces the intracellular iodide concentration and allows thyroid hormone synthesis to resume.[16][19]

Thyroid_Uptake_Blocking cluster_bloodstream Bloodstream cluster_thyroid_cell Thyroid Follicular Cell Stable_Iodide High Concentration of Stable Iodide (from Ca(IO₃)₂ or KIO₃) NIS Sodium-Iodide Symporter (NIS) Stable_Iodide->NIS Active Transport Radioiodine Radioactive Iodide (e.g., ¹³¹I) Radioiodine->NIS Competitive Inhibition Intracellular_Iodide Increased Intracellular Stable Iodide NIS->Intracellular_Iodide TPO Thyroid Peroxidase (TPO) Intracellular_Iodide->TPO Inhibits Organification Inhibition of Iodine Organification Intracellular_Iodide->Organification Inhibits via TPO TPO->Organification Catalyzes Hormone_Synthesis Decreased Thyroid Hormone Synthesis Organification->Hormone_Synthesis Leads to

Experimental Protocols

While specific protocols vary between studies, the following represents a synthesized, detailed methodology for a key experiment to compare the efficacy of thyroid blocking agents in a preclinical (rat) model, based on published research.[1][2]

Objective: To determine the relative efficacy of this compound and potassium iodate in blocking the thyroidal uptake of radioiodine in rats.

Materials:

  • Wistar rats (male, age- and weight-matched)

  • This compound (pharmaceutical grade)

  • Potassium iodate (pharmaceutical grade)

  • ¹³¹I as sodium iodide solution (carrier-free)

  • Distilled water

  • Oral gavage needles

  • Whole-body gamma counter or a gamma scintillation counter with a thyroid uptake probe

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week prior to the experiment.

  • Preparation of Blocking Agents: Prepare fresh solutions of this compound and potassium iodate in distilled water at a concentration that allows for the administration of the desired dose in a volume of 1 ml per rat. The dose should be calculated to provide an equivalent amount of stable iodine per kilogram of body weight, based on recommended human doses (e.g., equivalent to 100 mg of iodine for a 70 kg human).

  • Experimental Groups:

    • Control Group: Receives a placebo (distilled water) orally.

    • Calcium Iodate Group: Receives a single oral dose of the this compound solution.

    • Potassium Iodate Group: Receives a single oral dose of the potassium iodate solution.

  • Radioiodine Administration: Two hours after the administration of the blocking agent or placebo, administer a tracer dose of ¹³¹I (e.g., 37 kBq) orally to each rat using a gavage needle.

  • Thyroid Uptake Measurement:

    • At 24 hours post-¹³¹I administration, anesthetize the rats.

    • Measure the radioactivity in the thyroid region using a gamma counter with a collimated probe positioned over the neck.

    • To determine the percentage of thyroid uptake, also measure the radioactivity of a standard solution containing the same administered dose of ¹³¹I.

    • The percentage uptake is calculated as: (% Uptake) = [(Thyroid Counts - Background Counts) / (Standard Counts - Background Counts)] x 100.

  • Whole-Body Retention (Optional): Monitor the whole-body retention of ¹³¹I at 24 hours and for a subsequent period (e.g., 14 days) using a whole-body gamma counter to assess the overall clearance of the radioiodine.

  • Data Analysis: Compare the mean percentage of thyroid uptake between the control and treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A p-value of < 0.05 is typically considered statistically significant.

Experimental_Workflow Start Start of Experiment Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Divide Rats into Control, Ca(IO₃)₂, and KIO₃ Groups Acclimatization->Grouping Blocking_Agent Oral Administration of Blocking Agent or Placebo Grouping->Blocking_Agent Radioiodine Oral Administration of ¹³¹I (2 hours post-blocking agent) Blocking_Agent->Radioiodine Uptake_Measurement Measure Thyroid ¹³¹I Uptake (24 hours post-¹³¹I) Radioiodine->Uptake_Measurement Data_Analysis Statistical Analysis of Thyroid Uptake Data Uptake_Measurement->Data_Analysis Conclusion Determine Efficacy of Blocking Agents Data_Analysis->Conclusion

Conclusion

Both this compound and potassium iodate are effective agents for blocking the thyroidal uptake of radioiodine. The primary advantage of the iodate salts over potassium iodide is their enhanced chemical stability, which is a critical factor for long-term stockpiling, especially in challenging environmental conditions. While animal data suggests that calcium iodate is as potent as potassium iodate, the absence of direct comparative human clinical trials is a significant knowledge gap. Future research should focus on conducting such trials to provide definitive evidence for the interchangeability of these compounds in public health preparedness for radiological emergencies. Researchers and drug development professionals should consider the trade-offs between the extensive human data available for potassium iodide and the superior stability of the iodate salts when developing new formulations and strategies for thyroid protection.

References

A Comparative Analysis of Calcium Iodate Monohydrate and Anhydrous Forms in Animal Feed Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Iodine Sources in Animal Nutrition

In the realm of animal nutrition, iodine is a critical micronutrient essential for the synthesis of thyroid hormones, which regulate metabolic rate, growth, and development. Deficiencies can lead to significant health issues, including goiter, reduced growth rates, and poor reproductive performance.[1][2][3] To ensure adequate iodine levels in livestock, poultry, and aquaculture, feed is often supplemented with iodine compounds, most commonly calcium iodate (B108269). This inorganic compound is available in two primary forms: calcium iodate monohydrate (Ca(IO₃)₂·H₂O) and calcium iodate anhydrous (Ca(IO₃)₂). While both serve as effective sources of iodine, their distinct chemical and physical properties influence their stability, bioavailability, and ultimately, their performance in different feed formulations and animal species.[4][5]

This guide provides a comprehensive comparative analysis of this compound and its anhydrous counterpart, drawing upon available experimental data to inform researchers, scientists, and professionals in drug and feed development.

Chemical and Physical Properties: A Head-to-Head Comparison

The fundamental difference between the two forms of calcium iodate lies in the presence of a water molecule in the monohydrate form. This seemingly minor difference has significant implications for their practical application in animal feed.

PropertyCalcium Iodate AnhydrousThis compoundCitation(s)
Chemical Formula Ca(IO₃)₂Ca(IO₃)₂·H₂O[4]
Molecular Weight ~389.88 g/mol ~407.9 g/mol [4]
Iodine Content (by weight) ~65%~61-63%[4]
Water Solubility (at 20°C) ~0.4 g / 100 ml~0.5-0.6 g / 100 ml[4]
Hygroscopicity Less hygroscopicMore hygroscopic[4]
Thermal Stability Superior thermal stabilityLess stable at high temperatures[4]

The anhydrous form boasts a higher iodine content by weight due to the absence of water, making it a more concentrated source.[4] Its lower hygroscopicity and superior thermal stability make it particularly suitable for pelleted feeds and feed formulations that undergo high-temperature processing.[4] Conversely, the monohydrate form is slightly more soluble in water, which may enhance its bioavailability in some monogastric species.[4]

Performance in Feed Studies: An Indirect Comparison

Direct comparative studies evaluating the performance of this compound versus the anhydrous form in the same feed trial are scarce in publicly available literature. However, individual studies on each form provide valuable insights into their efficacy.

Poultry Studies

A study on laying hens investigated the effects of different levels of supplemental calcium iodate on productive performance and egg quality. While the specific form of calcium iodate was not mentioned, the results indicated that iodine supplementation did not significantly affect egg production, egg mass, feed intake, or feed conversion ratio. However, it did lead to increased iodine accumulation in the eggs.[6][7][8]

Table 2: Performance of Laying Hens Fed Diets with Varying Levels of Calcium Iodate

Dietary Iodine (mg/kg)Egg Production (%)Egg Mass ( g/day )Feed Intake ( g/day )Feed Conversion Ratio
0.74 (Control)93.858.5112.31.92
3.1394.259.1113.11.91
5.5793.558.7112.81.92
8.1193.958.9113.51.93
10.6593.258.4112.51.93
12.9493.658.6113.21.93

Data adapted from a study on laying hens. The specific form of calcium iodate was not specified.[7]

An older study directly compared this compound to potassium iodide (KI) in chicks fed a goitrogenic ration. The results showed no significant differences in chick growth or feed efficiency between the two iodine sources, indicating that this compound is an effective source of iodine for preventing goiter.[9]

Table 3: Comparative Efficacy of this compound and Potassium Iodide in Chicks (6 weeks)

Treatment GroupAverage Body Weight (g)Feed Efficiency (g gain/g feed)
Control (Goitrogenic Ration)4500.40
Potassium Iodide (0.27 mg I/lb)5500.45
This compound (0.27 mg I/lb)5450.44

Data adapted from a study comparing potassium iodide and this compound in chicks.[9]

For anhydrous calcium iodate, the European Food Safety Authority (EFSA) has issued opinions stating it is a safe and efficacious source of iodine for all animal species.[1][10][11] These opinions, however, do not provide comparative performance data against the monohydrate form.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols relevant to the evaluation of iodine sources in animal feed.

Laying Hen Performance Trial
  • Objective: To determine the effect of varying levels of dietary calcium iodate on the productive performance, egg quality, and iodine accumulation in eggs of laying hens.[7]

  • Animals: A total of 240 White Leghorn laying hens (e.g., Hy-line W36), 32 weeks of age, are randomly assigned to different treatment groups.[7]

  • Experimental Design: A completely randomized design with multiple treatments (e.g., six), each with several replicates (e.g., five) and a specific number of hens per replicate (e.g., eight).[7]

  • Diets: A basal mash diet is formulated to meet the nutritional requirements of laying hens. The treatment diets are created by supplementing the basal diet with graded levels of calcium iodate to achieve different iodine concentrations (e.g., 0.74, 3.13, 5.57, 8.11, 10.65, and 12.94 mg I/kg of feed).[7][8]

  • Duration: The experiment is conducted for a specified period, for instance, 12 weeks.[7]

  • Data Collection:

    • Productive Performance: Egg production, egg weight, egg mass, feed intake, and feed conversion ratio are recorded daily or weekly. Body weight changes are measured at the beginning and end of the trial.[7]

    • Egg Quality: Eggshell strength, shell thickness, and the percentages of calcium and phosphorus in the eggshell are determined at specific intervals.[7]

    • Blood Parameters: Blood samples are collected to analyze serum levels of thyroid hormones (T3 and T4) and other relevant biochemical markers.[7]

    • Iodine Accumulation: The iodine content of the eggs is measured to determine the rate of transfer from the feed.[7]

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as analysis of variance (ANOVA), to determine the significance of the dietary treatments.[7]

General Protocol for Iodine Bioavailability Study
  • Objective: To assess the bioavailability of iodine from different sources in a target animal species.

  • Animals: A sufficient number of animals (e.g., pigs, poultry, or ruminants) are selected and acclimated to a basal diet low in iodine.

  • Experimental Design: Animals are randomly allocated to treatment groups, including a control group (basal diet) and groups receiving the basal diet supplemented with different iodine sources (e.g., this compound, anhydrous calcium iodate, potassium iodide) at specified concentrations.

  • Diet Preparation: The iodine content of the basal diet and the supplemented diets is precisely controlled and verified by analysis.

  • Data Collection:

    • Feed Intake and Growth: Daily feed intake and periodic body weight measurements are recorded to calculate growth rate and feed efficiency.

    • Excreta Collection: Urine and feces are collected over a specified period to determine iodine excretion.

    • Tissue and Fluid Sampling: Blood samples are collected to measure serum iodine levels and thyroid hormone concentrations. At the end of the study, tissue samples (e.g., thyroid gland, liver, muscle) may be collected to determine iodine deposition.[12] Milk or egg samples are collected from lactating or laying animals, respectively.[13][14]

  • Analysis: The iodine content in feed, excreta, and biological samples is determined using methods such as inductively coupled plasma-mass spectrometry (ICP-MS).[15]

  • Bioavailability Calculation: Iodine bioavailability is calculated based on iodine intake, excretion, and retention in the body.

Visualizing Experimental Workflows

To better illustrate the experimental processes, the following diagrams are provided in DOT language.

ExperimentalWorkflow_PoultryTrial cluster_preparation Preparation Phase cluster_experiment Experimental Phase (12 Weeks) cluster_analysis Analysis Phase animal_selection Select 240 Laying Hens randomization Randomly Assign Hens to Treatment Groups animal_selection->randomization diet_formulation Formulate Basal and Treatment Diets diet_formulation->randomization feeding Feed Designated Diets randomization->feeding data_collection Collect Data: - Performance - Egg Quality - Blood Samples feeding->data_collection lab_analysis Analyze Samples: - Iodine in Eggs - Serum Hormones data_collection->lab_analysis stat_analysis Statistical Analysis of Data lab_analysis->stat_analysis conclusion Draw Conclusions stat_analysis->conclusion

Caption: Workflow for a typical laying hen performance trial.

IodineBioavailabilityWorkflow cluster_setup Setup cluster_trial Trial Period cluster_evaluation Evaluation acclimation Acclimate Animals to Low-Iodine Basal Diet group_allocation Allocate Animals to Treatment Groups acclimation->group_allocation supplementation Supplement Diets with Iodine Sources group_allocation->supplementation sample_collection Collect Samples: - Feed - Excreta - Blood - Tissues supplementation->sample_collection iodine_analysis Analyze Iodine Content (ICP-MS) sample_collection->iodine_analysis calculation Calculate Bioavailability: (Intake - Excretion) / Intake iodine_analysis->calculation reporting Report Findings calculation->reporting

Caption: General workflow for an iodine bioavailability study.

Conclusion: Selecting the Appropriate Form

Both this compound and anhydrous calcium iodate are effective and safe sources of iodine for animal nutrition.[1][4] The choice between the two largely depends on the specific requirements of the feed manufacturing process and the target animal species.

Calcium iodate anhydrous is the preferred choice for feeds that undergo high-temperature processing, such as pelleting, due to its superior thermal stability. Its higher iodine concentration and lower hygroscopicity also offer advantages in terms of formulation space and handling in humid climates. It is often favored for ruminant nutrition due to its stability in the rumen.[4]

This compound , being slightly more soluble, may offer a theoretical advantage in terms of bioavailability for monogastric animals, although further research is needed to quantify this effect. It can be a cost-effective option for mash feeds and other formulations that do not involve high temperatures.[4]

Ultimately, the decision should be based on a comprehensive evaluation of feed processing conditions, storage, handling, target animal, and cost-effectiveness. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of the performance differences between these two important iodine sources.

References

Validating Calcium Iodate Monohydrate as a Primary Standard in Titrimetry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, the accuracy of titrimetric analysis hinges on the purity and stability of the primary standard used to standardize the titrant. While potassium dichromate and potassium iodate (B108269) have long been the standards of choice for iodometric titrations, the exploration of alternative standards is driven by the pursuit of improved safety, cost-effectiveness, and comparable analytical performance. This guide provides a comprehensive comparison of calcium iodate monohydrate with the established primary standards, potassium dichromate and potassium iodate, for the standardization of sodium thiosulfate (B1220275) solutions.

Executive Summary

This guide details the properties, established experimental protocols, and comparative performance of potassium dichromate and potassium iodate as primary standards. It further explores the potential of this compound as a viable alternative. While direct, comprehensive comparative studies validating this compound as a primary standard are not extensively available in current literature, this guide provides a theoretical framework and a detailed experimental protocol to facilitate its validation. The data presented for potassium dichromate and potassium iodate is based on established analytical methods, while the discussion around this compound is based on its chemical properties and the principles of iodometric titration.

Comparison of Primary Standards

The ideal primary standard should be a high-purity, stable compound that is non-hygroscopic and has a high equivalent weight to minimize weighing errors.[1] The following table summarizes the key properties of this compound, potassium iodate, and potassium dichromate.

PropertyThis compound (Ca(IO₃)₂·H₂O)Potassium Iodate (KIO₃)Potassium Dichromate (K₂Cr₂O₇)
Molecular Weight ( g/mol ) 407.90[2]214.00294.18
Purity (%) Typically >98%≥99.4%[3]High purity available
Form White crystalline powderWhite crystalline powderOrange-red crystals
Solubility in Water 0.24 g/100 mL at 20°C[2]9.2 g/100 mL at 20°C13 g/100 mL at 20°C
Hygroscopicity Less hygroscopic than many other iodine sources[4]Non-hygroscopicNon-hygroscopic
Safety Concerns Oxidizer, skin and eye irritantOxidizer, irritantToxic, carcinogenic, environmental hazard
Stoichiometric Relationship with Thiosulfate 1 mole Ca(IO₃)₂ ↔ 12 moles Na₂S₂O₃1 mole KIO₃ ↔ 6 moles Na₂S₂O₃[5]1 mole K₂Cr₂O₇ ↔ 6 moles Na₂S₂O₃

Experimental Protocols

The validation of this compound as a primary standard involves the standardization of a sodium thiosulfate solution and comparing the results with those obtained using potassium iodate and potassium dichromate.

Preparation of a 0.1 M Sodium Thiosulfate Solution
  • Boil 1 L of distilled water for 15-20 minutes to sterilize it and expel dissolved gases. Allow it to cool to room temperature.

  • Weigh approximately 25 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O).[6]

  • Dissolve the weighed solid in about 800 mL of the boiled, cooled water.

  • Add approximately 0.1 g of sodium carbonate to the solution as a stabilizer.

  • Transfer the solution to a 1 L volumetric flask and dilute to the mark with the boiled water.

  • Stopper the flask and mix the solution thoroughly. Store in a dark, cool place.

Standardization of Sodium Thiosulfate using Potassium Iodate (Established Method)
  • Accurately weigh about 0.12-0.14 g of dried, primary standard grade potassium iodate into a 250 mL Erlenmeyer flask.

  • Dissolve the potassium iodate in approximately 75 mL of distilled water.

  • Add about 2 g of potassium iodide (KI) to the solution and swirl to dissolve.

  • Carefully add 5 mL of 1 M hydrochloric acid or sulfuric acid. The solution should turn a deep yellow-brown due to the liberation of iodine.[5]

  • Titrate immediately with the prepared sodium thiosulfate solution until the color of the solution fades to a pale yellow.

  • Add 2-3 drops of starch indicator solution. The solution will turn a deep blue-black.

  • Continue the titration dropwise until the blue color disappears completely, leaving a colorless solution.

  • Record the volume of sodium thiosulfate solution used.

  • Repeat the titration at least two more times for precision.

Standardization of Sodium Thiosulfate using Potassium Dichromate (Established Method)
  • Accurately weigh about 0.2 g of dried, primary standard grade potassium dichromate into a 250 mL Erlenmeyer flask.

  • Dissolve the potassium dichromate in approximately 100 mL of distilled water.

  • Add about 3 g of potassium iodide (KI) and 5 mL of concentrated hydrochloric acid.

  • Stopper the flask and allow the reaction to proceed in the dark for 5-10 minutes.

  • Titrate the liberated iodine with the sodium thiosulfate solution until the solution is a yellowish-green.

  • Add 2-3 drops of starch indicator solution, which will produce a blue color.

  • Continue the titration until the blue color changes to a clear, light green.

  • Record the volume of sodium thiosulfate solution used.

  • Repeat the titration at least two more times.

Proposed Experimental Protocol for Validation of this compound
  • Accurately weigh an appropriate amount of high-purity this compound (e.g., 0.08-0.1 g) into a 250 mL Erlenmeyer flask.

  • Add approximately 100 mL of distilled water and swirl to dissolve. Gentle heating may be required due to its lower solubility compared to potassium iodate. Ensure the solid is completely dissolved before proceeding.

  • Add about 2 g of potassium iodide (KI) to the solution and swirl to dissolve.

  • Carefully add 5 mL of 1 M hydrochloric acid or sulfuric acid.

  • Titrate immediately with the sodium thiosulfate solution until the solution becomes pale yellow.

  • Add 2-3 drops of starch indicator solution to produce a deep blue-black color.

  • Continue the titration dropwise until the blue color disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Repeat the titration multiple times to gather data for statistical analysis of precision and accuracy.

Data Presentation for Comparative Analysis

To objectively compare the performance of this compound, the experimental data should be summarized in a clear, tabular format. The following table is a template for presenting the validation data.

ParameterThis compoundPotassium IodatePotassium Dichromate
Number of Titrations (n)
Mean Molarity of Na₂S₂O₃ (M)
Standard Deviation (SD)
Relative Standard Deviation (RSD, %)
Accuracy (as % recovery of a certified reference material)

Note: The data for this compound would be generated by following the proposed experimental protocol. A statistical comparison of student results using potassium dichromate and potassium iodate has shown that potassium iodate is a viable alternative, with ANOVA analysis showing no significant difference in precision or accuracy.[7]

Visualizing the Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key experimental workflows.

Standardization_Workflow cluster_Preparation Preparation of Standard Solution cluster_Titration Titration Process cluster_Analysis Data Analysis P1 Weigh Primary Standard (Ca(IO₃)₂·H₂O, KIO₃, or K₂Cr₂O₇) P2 Dissolve in Water P1->P2 P3 Add Reagents (KI, Acid) P2->P3 T1 Titrate with Na₂S₂O₃ (until pale yellow) P3->T1 T2 Add Starch Indicator T1->T2 T3 Titrate to Endpoint (colorless/green) T2->T3 A1 Record Volume of Na₂S₂O₃ T3->A1 A2 Calculate Molarity A1->A2 A3 Statistical Analysis (Mean, SD, RSD) A2->A3

Caption: Workflow for the standardization of sodium thiosulfate.

Signaling_Pathway Iodate Iodate (IO₃⁻) from Primary Standard Iodine Liberated Iodine (I₂) Iodate->Iodine Iodide Excess Iodide (I⁻) Iodide->Iodine Acid Acidic Medium (H⁺) Acid->Iodine Tetrathionate Tetrathionate (S₄O₆²⁻) Iodine->Tetrathionate Reaction with Thiosulfate StarchIodine Blue-Black Complex Iodine->StarchIodine Thiosulfate Thiosulfate (S₂O₃²⁻) (Titrant) Thiosulfate->Iodide reduces I₂ to I⁻ Thiosulfate->Tetrathionate Starch Starch Indicator Starch->StarchIodine StarchIodine->Iodide Endpoint (color disappears)

Caption: Key reactions in the iodometric titration process.

Conclusion

Potassium iodate is a well-validated primary standard for iodometric titrations and offers a safer alternative to the carcinogenic potassium dichromate without compromising accuracy or precision.[7] this compound presents itself as a potentially viable alternative due to its high purity, stability, and high equivalent weight. Its lower solubility in water compared to potassium iodate is a factor to consider in the preparation of the standard solution.

While this guide provides a framework for the validation of this compound, further experimental studies are required to generate the robust comparative data necessary to fully endorse it as a primary standard in titrimetry for a wide range of applications. Researchers are encouraged to use the proposed protocol to conduct in-house validation studies and contribute to the body of knowledge on this promising analytical reagent.

References

A Comparative Guide to Oxidizing Agents in Organic Synthesis: Calcium Iodate Monohydrate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate oxidizing agent is a critical decision that can significantly impact the yield, selectivity, and sustainability of a synthetic route. While classical stoichiometric oxidants have long been staples in the organic chemist's toolbox, the development of milder, more selective, and catalytic systems is a continuing pursuit. This guide provides an objective comparison of calcium iodate (B108269) monohydrate with other commonly employed oxidizing agents, supported by available experimental data and detailed methodologies.

Calcium iodate monohydrate, Ca(IO₃)₂·H₂O, is a commercially available, stable, and relatively non-toxic solid. While not conventionally employed as a stoichiometric oxidant in mainstream organic synthesis, recent studies have highlighted its potential as a catalyst in certain oxidative transformations. This comparison will therefore focus on its catalytic utility versus the stoichiometric application of well-established oxidizing agents like potassium permanganate (B83412), manganese dioxide, and sodium periodate (B1199274) in key organic reactions such as the oxidation of alcohols and sulfides.

Performance Comparison in Key Organic Oxidations

The efficacy of an oxidizing agent is judged by several key parameters, including yield, selectivity, reaction conditions (temperature, time), and ease of workup. The following tables summarize the performance of this compound in its catalytic role and compare it with the stoichiometric performance of other common oxidants.

Oxidation of Alcohols

The oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a fundamental transformation in organic synthesis.

Table 1: Comparison of Oxidizing Agents for the Oxidation of Alcohols

Oxidizing AgentSubstrateProductConditionsYield (%)Reference
Potassium Permanganate (KMnO₄) Benzyl (B1604629) AlcoholBenzoic AcidNaOH, H₂O, Reflux55[1]
1-PropanolPropanoic AcidDilute H₂SO₄, HeatNot specified[2]
Manganese Dioxide (MnO₂) Cinnamyl AlcoholCinnamaldehydeDichloromethane, RT, 24h>86[3]
Benzyl AlcoholBenzaldehydeMicrowave, Solvent-free, 15-45s84 (reflux)[4]
Sodium Periodate (NaIO₄) Primarily used for diol cleavageAldehydes/KetonesH₂O, RTHigh[5]
This compound (Ca(IO₃)₂·H₂O) Not widely reported as a primary oxidant for simple alcohol oxidation.----

Note: "RT" denotes room temperature.

Oxidation of Sulfides

The selective oxidation of sulfides to sulfoxides or sulfones is another crucial reaction, particularly in the synthesis of pharmaceuticals.

Table 2: Comparison of Oxidizing Agents for the Oxidation of Sulfides

Oxidizing AgentSubstrateProductConditionsYield (%)Reference
Sodium Periodate (NaIO₄) Thioanisole (B89551)Methyl phenyl sulfoxide (B87167)H₂O, 0°C, 15h91[6]
Potassium Permanganate (KMnO₄) Diphenyl sulfide (B99878)Diphenyl sulfonen-Hexane, Reflux, 22h44[7]
ThioanisoleMethyl phenyl sulfoxideH₂SO₄ (aq), 80°C, 40-120 min>90[8]
This compound (Ca(IO₃)₂·H₂O) Not widely reported as a primary oxidant for sulfide oxidation.----

The Catalytic Role of this compound

While direct stoichiometric oxidation of common functional groups by this compound is not well-documented in the literature, its utility as a heterogeneous catalyst for the synthesis of heterocyclic compounds has been demonstrated. This catalytic role leverages both the Lewis acidity of the calcium ion and the oxidizing nature of the iodate ion.

A notable example is the synthesis of quinoxalines, pyridopyrazines, and 2,3-dicyano pyrazines from the condensation of 1,2-diamines and 1,2-dicarbonyl compounds.[9][10] In this context, calcium iodate nanoparticles have been shown to be an efficient, inexpensive, stable, and recyclable catalyst that can lead to high product yields in short reaction times under mild conditions.[9]

Proposed Catalytic Cycle

The proposed mechanism for the calcium iodate-catalyzed synthesis of quinoxalines involves the initial activation of the dicarbonyl compound by the Lewis acidic calcium ion, followed by nucleophilic attack of the diamine. Subsequent intramolecular cyclization and dehydration, facilitated by the catalyst, lead to the final heterocyclic product.

Catalytic_Cycle 1,2-Diketone 1,2-Diketone Activated Complex (A) Activated Complex (A) 1,2-Diketone->Activated Complex (A) + Ca(IO3)2 Ca(IO3)2 Ca(IO3)2 Schiff Base (B) Schiff Base (B) Activated Complex (A)->Schiff Base (B) + 1,2-Diamine 1,2-Diamine 1,2-Diamine Cyclized Intermediate Cyclized Intermediate Schiff Base (B)->Cyclized Intermediate Quinoxaline (B1680401) Quinoxaline Cyclized Intermediate->Quinoxaline - H2O Quinoxaline->Ca(IO3)2 Regenerates H2O H2O

Caption: Proposed catalytic cycle for the synthesis of quinoxalines using calcium iodate.

Experimental Protocols

Catalytic Synthesis of Quinoxalines using this compound

This protocol is adapted from the work of Kalhor et al.[9]

Materials:

  • Aryl-1,2-diamine or 2,3-diaminomaleonitrile (1 mmol)

  • 1,2-diketone (1 mmol)

  • Calcium iodate (Ca(IO₃)₂) nanoparticles (3 mol%, 0.005 g)

  • Ethanol or Acetic Acid

Procedure:

  • To a solution of the 1,2-diamine (1 mmol) and the 1,2-diketone (1 mmol) in ethanol, add a catalytic amount of Ca(IO₃)₂ (3 mol%).

  • Stir the reaction mixture at room temperature for 3–20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to recover the catalyst.

  • Add cold water to the filtrate to precipitate the product.

  • Filter the solid product and wash with a cold ethanol/water mixture to yield the pure quinoxaline derivative.

Stoichiometric Oxidation of a Primary Alcohol with Potassium Permanganate

This protocol is a general representation of a classical oxidation of a primary alcohol to a carboxylic acid.

Materials:

  • Benzyl alcohol (3 mL)

  • Sodium hydroxide (B78521) (2 g)

  • Potassium permanganate (5 g)

  • Concentrated hydrochloric acid

  • Sodium sulfite (B76179) (10% solution)

  • Distilled water

Procedure:

  • Dissolve sodium hydroxide in 25 mL of distilled water in a round-bottom flask.

  • Add the benzyl alcohol and potassium permanganate to the flask.

  • Add a few anti-bumping granules and reflux the mixture until the purple color of the permanganate disappears.

  • Filter the hot mixture through a Buchner funnel and collect the filtrate.

  • To the filtrate, add a few drops of 10% sodium sulfite solution to destroy any excess permanganate.

  • Acidify the filtrate with concentrated hydrochloric acid until the formation of a white precipitate (benzoic acid) is complete.

  • Cool the mixture in an ice bath and collect the benzoic acid crystals by vacuum filtration.

  • Wash the crystals with cold water and dry.

Stoichiometric Oxidation of a Sulfide with Sodium Periodate

This protocol for the oxidation of thioanisole to methyl phenyl sulfoxide is adapted from a procedure in Organic Syntheses.[6]

Materials:

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, place powdered sodium metaperiodate and water.

  • Cool the mixture in an ice bath and add thioanisole.

  • Stir the reaction mixture at ice-bath temperature for 15 hours.

  • Filter the reaction mixture through a Büchner funnel to remove the sodium iodate precipitate.

  • Wash the filter cake with methylene chloride.

  • Separate the methylene chloride layer from the filtrate and extract the aqueous layer with additional methylene chloride.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude sulfoxide.

  • The crude product can be further purified by vacuum distillation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a stoichiometric oxidation reaction followed by workup and purification.

Workflow A Reaction Setup (Substrate, Oxidant, Solvent) B Reaction Monitoring (TLC, GC, etc.) A->B C Workup (Quenching, Extraction) B->C D Purification (Chromatography, Recrystallization) C->D E Product Characterization (NMR, IR, MS) D->E

Caption: A generalized experimental workflow for an organic oxidation reaction.

Concluding Remarks

This compound emerges not as a direct competitor to classical stoichiometric oxidizing agents like potassium permanganate or sodium periodate for broad applications in organic synthesis, but rather as a specialized catalyst for specific transformations. Its strength lies in its catalytic activity for reactions such as the synthesis of quinoxalines, where it offers the advantages of being heterogeneous, recyclable, and effective under mild conditions.

For general-purpose oxidations of alcohols and sulfides, established stoichiometric reagents like potassium permanganate, manganese dioxide, and sodium periodate continue to be the workhorses of the organic chemistry lab, offering reliability and high yields, albeit with potential drawbacks related to stoichiometry, waste generation, and sometimes harsh reaction conditions.

The choice of an oxidizing agent will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, desired selectivity, scalability, and green chemistry considerations. While this compound may not be a universal oxidizing agent, its demonstrated catalytic potential warrants further exploration in the development of new and sustainable synthetic methodologies.

References

A Comparative Guide to the Efficacy of Calcium Iodate Monohydrate and Potassium Iodide in Nutritional Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two primary iodine supplements used in nutritional studies: calcium iodate (B108269) monohydrate and potassium iodide. The information presented is based on available experimental data to assist researchers in selecting the appropriate iodine source for their specific study requirements.

Overview and Chemical Properties

Iodine is an essential trace element crucial for the synthesis of thyroid hormones, which regulate metabolism, growth, and development. In nutritional studies and feed formulations, iodine is typically supplemented in the form of inorganic salts. The two most common forms are potassium iodide (KI) and calcium iodate (Ca(IO₃)₂). Calcium iodate is available in both anhydrous and monohydrate forms. While much of the comparative research has been conducted on the anhydrous form, the European Food Safety Authority (EFSA) has concluded that no meaningful differences in the bioavailability of iodine from calcium iodate and potassium iodide are expected.[1][2] This guide will consider data for calcium iodate anhydrous as a proxy for the monohydrate form where specific data for the latter is unavailable.

PropertyCalcium Iodate Monohydrate (Ca(IO₃)₂·H₂O)Potassium Iodide (KI)
Molecular Weight ~407.9 g/mol [3]166.00 g/mol
Iodine Content ~61-63%[3]~76.45%
Form White to off-white crystalline powder[3]White crystalline powder or granules
Solubility in Water Slightly soluble (~0.5-0.6 g/100 ml at 20°C)[3]Very soluble (144 g/100 mL at 20°C)
Stability Highly stable, especially in the presence of heat, moisture, and oxidizing agents.[4]Less stable; susceptible to oxidation, especially in the presence of moisture, heat, and light, which can lead to iodine loss.[5]

Bioavailability and Efficacy

Both calcium iodate and potassium iodide are considered safe and effective sources of iodine for animal nutrition.[1][2][6][7] The general scientific consensus is that the bioavailability of iodine from both sources is comparable.

A study on the prevention of goiter in chicks found calcium iodate and potassium iodide to be equivalent in their efficacy based on their iodine content.[8] In another study involving pigs, different supplementation levels of potassium iodide and potassium iodate were compared, with both showing efficacy in influencing iodine content in tissues.[9]

For monogastric animals like pigs and poultry, the slightly higher solubility of this compound may enhance iodine absorption and utilization, particularly in young animals with developing digestive systems.[3] Conversely, the lower solubility and higher stability of calcium iodate anhydrous are often preferred for ruminants as it provides a more gradual release of iodine in the rumen.[3]

Quantitative Data from Nutritional Studies

The following tables summarize quantitative data from various nutritional studies.

Table 1: Effect of Calcium Iodate Supplementation on Laying Hen Performance and Egg Iodine Content

Dietary Iodine Level (mg/kg from Ca(IO₃)₂)Eggshell Strength (N/cm²)Egg Iodine Content (µ g/100g )Serum T3:T4 Ratio
0.74 (Control)---
3.13Highest--
12.94-IncreasedIncreased

Source: Adapted from a study on the effects of dietary calcium iodate in laying hens. The study found no significant differences in productive performance among the treatments.[10]

Table 2: Comparative Effect of Iodine Source on Broiler Performance

Iodine SourceSupplementation Level (mg/kg feed)Effect on PerformanceEffect on Thyroid Weight
Potassium Iodide1.0, 2.5, 5.0No adverse effectNo adverse effect
Calcium Iodate1.0, 2.5, 5.0No adverse effectNo adverse effect

Source: Adapted from a study in broiler chickens. The study noted a dose-dependent increase in iodine concentration in muscle, liver, and the thyroid gland for both sources.[9]

Table 3: Effect of Potassium Iodide Supplementation on Dairy Cows

ParameterControl (No KI)Supplemented (10 mg I/kg DM from KI)
Serum IodineBaselineIncreased (P < 0.05)
Urine IodineBaselineIncreased (P < 0.05)
Milk IodineBaselineIncreased (P < 0.05)

Source: Adapted from a study on the effects of dietary potassium iodide in dairy cows.[11]

Stability in Feed

The stability of the iodine source is a critical factor in feed manufacturing and storage. Potassium iodide is less stable and can be lost during feed processing and storage, especially under conditions of high heat and humidity.[5] In contrast, calcium iodate is significantly more stable.[4] Its superior thermal stability makes it the preferred choice for feeds that undergo high-temperature processing such as pelleting and extrusion.[3]

Experimental Protocols

Bioavailability Study in Laying Hens (Adapted from Bakhshalinejad et al., 2018)
  • Objective: To determine the effects of various levels of supplemental calcium iodate on productive performance, egg quality, blood indices, and iodine accumulation in the eggs of commercial laying hens.

  • Animals: 240 White Leghorn layers (Hy-line W36), 32 weeks of age.

  • Experimental Design: Completely randomized design with six treatments and five replicates of eight hens each.

  • Diets: Mash diets with varying concentrations of iodine from calcium iodate (0.0, 2.5, 5.0, 7.5, 10.0, and 12.5 mg/kg of diet).

  • Duration: 12 weeks.

  • Data Collection:

    • Productive performance (egg production, egg mass, feed intake, feed conversion ratio) was recorded.

    • Egg quality parameters, including eggshell strength, were measured.

    • Blood samples were collected to determine serum levels of triiodothyronine (T3) and thyroxine (T4).

    • Iodine content in eggs was analyzed.

  • Statistical Analysis: Data were analyzed using appropriate statistical models to determine the effects of the different dietary iodine levels.

Comparative Study in Broiler Chickens (Adapted from Röttger et al., 2011)
  • Objective: To compare the effects of various levels of iodine supplementation from two sources (potassium iodide and calcium iodate) on the performance and tissue iodine concentrations of broilers.

  • Animals: Day-old broiler chicks.

  • Experimental Design: Birds were divided into groups and fed diets with different levels of iodine supplementation.

  • Diets: Control diet (no added iodine) and diets supplemented with 1.0, 2.5, and 5.0 mg I/kg feed from either potassium iodide or calcium iodate.

  • Data Collection:

    • Performance parameters (body weight gain, feed intake, feed conversion ratio) were monitored.

    • At the end of the study, birds were slaughtered, and samples of muscle, liver, and thyroid gland were collected for iodine analysis.

    • Thyroid weight was recorded.

  • Statistical Analysis: The data were analyzed to compare the effects of iodine source and level on performance and tissue iodine deposition.

Visualizations

Thyroid_Hormone_Synthesis cluster_follicular_cell Thyroid Follicular Cell Iodide_Blood Iodide (I⁻) in Blood NIS Sodium-Iodide Symporter (NIS) Iodide_Blood->NIS Uptake Iodide_Cell Iodide (I⁻) in Cell NIS->Iodide_Cell Pendrin Pendrin Iodide_Cell->Pendrin Transport TPO_Oxidation Thyroid Peroxidase (TPO) Oxidation Pendrin->TPO_Oxidation Iodine_Lumen Iodine (I₂) in Follicle Lumen TPO_Oxidation->Iodine_Lumen Iodination Iodination of Tyrosine Iodine_Lumen->Iodination Thyroglobulin Thyroglobulin (Tg) with Tyrosine Residues Thyroglobulin->Iodination MIT_DIT Monoiodotyrosine (MIT) & Diiodotyrosine (DIT) on Tg Iodination->MIT_DIT Coupling Coupling Reaction (TPO) MIT_DIT->Coupling T3_T4_Tg T3 and T4 on Tg in Colloid Coupling->T3_T4_Tg Endocytosis Endocytosis T3_T4_Tg->Endocytosis Proteolysis Proteolysis in Lysosome Endocytosis->Proteolysis T3_T4_Release Release of T3 and T4 into Blood Proteolysis->T3_T4_Release

Caption: Thyroid Hormone Synthesis Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data Data Collection & Analysis Animal_Selection Animal Selection (e.g., Poultry, Swine) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Control_Diet Control Diet (Basal Iodine) Randomization->Control_Diet CaIO3_Diet Calcium Iodate Monohydrate Diet Randomization->CaIO3_Diet KI_Diet Potassium Iodide Diet Randomization->KI_Diet Performance_Data Performance Metrics (Weight Gain, FCR) Control_Diet->Performance_Data CaIO3_Diet->Performance_Data KI_Diet->Performance_Data Sample_Collection Biological Sample Collection (Blood, Tissue) Performance_Data->Sample_Collection Hormone_Analysis Thyroid Hormone Analysis (T3, T4, TSH) Sample_Collection->Hormone_Analysis Iodine_Analysis Tissue Iodine Concentration Sample_Collection->Iodine_Analysis Statistical_Analysis Statistical Analysis Hormone_Analysis->Statistical_Analysis Iodine_Analysis->Statistical_Analysis

Caption: General Experimental Workflow.

Conclusion

Both this compound and potassium iodide are effective sources of iodine in nutritional studies. The primary advantages of this compound are its superior stability, particularly in mineral premixes and processed feeds, and its potential for enhanced absorption in monogastric animals due to its slight solubility.[3][4] Potassium iodide, while highly bioavailable, is less stable and may be more suitable for applications where it can be protected from degradation.[5]

The choice between these two compounds should be guided by the specific requirements of the nutritional study, including the animal species, the type of diet and processing, and the storage conditions of the feed. For most applications, particularly in commercial feed production, the stability of calcium iodate offers a significant advantage in ensuring consistent iodine delivery.

References

Cross-Validation of Analytical Methods for the Quantification of Calcium Iodate Monohydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium iodate (B108269) monohydrate, Ca(IO₃)₂·H₂O, is a stable, crystalline powder primarily used as a source of iodine in animal feed and in some food fortification programs to prevent iodine deficiency disorders.[1] Accurate and precise quantification of its iodate content is crucial for ensuring product quality, safety, and efficacy. When analytical methods are transferred between laboratories, or when different methods are used within a single study, a cross-validation process is essential to ensure the consistency and reliability of the results.[2]

This guide provides a comparative analysis of two distinct analytical methods for the determination of iodate in calcium iodate monohydrate: a classic Iodometric Redox Titration and a modern Ion Chromatography (IC) method. It outlines detailed experimental protocols, presents a comparative data summary, and illustrates the cross-validation workflow, offering researchers, scientists, and drug development professionals a comprehensive overview of the process.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization for specific laboratory conditions or sample matrices.

Method A: Iodometric Redox Titration

This classic titrimetric method is based on the quantitative reaction of iodate with excess iodide in an acidic medium to liberate free iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator to detect the endpoint.[3][4]

1. Reagents and Solutions:

  • Sample Solution: Accurately weigh approximately 200 mg of this compound and dissolve in 100 mL of deionized water in a volumetric flask.

  • Potassium Iodide (KI) Solution (10% w/v): Dissolve 10 g of KI in 100 mL of deionized water. Prepare fresh daily.

  • Sulfuric Acid (2 M): Slowly add 11 mL of concentrated H₂SO₄ to approximately 80 mL of deionized water, cool, and dilute to 100 mL.

  • Standardized Sodium Thiosulfate (Na₂S₂O₃) Solution (0.1 N): Use a commercially available standardized solution or prepare and standardize against a primary standard (e.g., potassium dichromate).

  • Starch Indicator Solution (1% w/v): Mix 1 g of soluble starch with a small amount of cold water to form a paste. Pour into 100 mL of boiling deionized water with continuous stirring. Cool before use. Prepare fresh weekly.

2. Titration Procedure:

  • Pipette a 25.0 mL aliquot of the Sample Solution into a 250 mL conical flask.

  • Add 10 mL of the 10% Potassium Iodide solution.

  • Add 5 mL of 2 M Sulfuric Acid. The solution will turn a dark yellow-brown due to the liberation of iodine.[3]

  • Titrate immediately with the 0.1 N sodium thiosulfate solution until the yellow-brown color becomes pale yellow.[3]

  • Add 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration dropwise with sodium thiosulfate until the blue color disappears completely, indicating the endpoint.

  • Record the volume of titrant used and calculate the iodate concentration.

Method B: Ion Chromatography with Suppressed Conductivity Detection

Ion chromatography (IC) is a powerful technique for separating and quantifying ionic species.[5] This method separates iodate from other anions on a specialized column, and its concentration is measured by a conductivity detector following chemical suppression of the eluent's conductivity.[6]

1. Reagents and Solutions:

  • Sample Solution: Accurately weigh approximately 100 mg of this compound and dissolve in 1 L of deionized water in a volumetric flask. This creates a stock solution of ~100 mg/L. Further dilute as necessary to fall within the calibration range.

  • Eluent (e.g., 3.5 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate): Dissolve 0.371 g of Na₂CO₃ and 0.084 g of NaHCO₃ in 1 L of deionized water. The exact composition may vary depending on the column used.

  • Iodate Standard Stock Solution (1000 mg/L): Prepare by dissolving a precise amount of potassium iodate (KIO₃) primary standard in deionized water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 2.0, 5.0, 10.0, 20.0 mg/L) by diluting the Iodate Standard Stock Solution.

2. Chromatographic Conditions:

  • Instrument: A high-performance ion chromatograph with a suppressed conductivity detector.

  • Column: Anion-exchange column suitable for separating polarizable anions (e.g., Thermo Scientific™ Dionex™ IonPac™ AS20 or similar).[7]

  • Eluent Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Suppressor: Anion self-regenerating suppressor.

  • Run Time: Approximately 15 minutes.

3. Analysis Procedure:

  • Filter all sample and standard solutions through a 0.45 µm syringe filter before injection.

  • Generate a calibration curve by injecting the calibration standards in triplicate.

  • Inject the prepared sample solutions.

  • Identify and quantify the iodate peak based on its retention time and the calibration curve.

Data Presentation: Cross-Validation Performance Comparison

The following table summarizes hypothetical but representative data from a cross-validation study comparing the two methods. Three batches of this compound were analyzed by two different analysts over two days to assess performance.

Validation Parameter Acceptance Criteria Method A: Iodometric Titration Method B: Ion Chromatography
Linearity (r²) ≥ 0.995Not Applicable (Single-point assay)> 0.999
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.8%99.2% - 101.1%
Precision (Repeatability, %RSD) ≤ 2.0%1.2%0.8%
Precision (Intermediate, %RSD) ≤ 3.0%2.5%1.5%
Limit of Quantitation (LOQ) -~50 mg/L~0.5 mg/L
Specificity No interference at endpoint/peakProne to interference from other oxidizing/reducing agentsHigh; separates iodate from other anions
Sample Throughput Low (manual, sequential)High (automated injections)

Mandatory Visualizations

Cross-Validation Workflow Diagram

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Decision Phase Define_Protocol Define Cross-Validation Protocol & Acceptance Criteria Prep_Samples Prepare Homogeneous Sample Batches (e.g., Low, Med, High Conc.) Define_Protocol->Prep_Samples Analyze_A Analyze Samples using Method A (Titration) Prep_Samples->Analyze_A Analyze_B Analyze Samples using Method B (Ion Chromatography) Prep_Samples->Analyze_B Collect_Data Collect & Tabulate Results from Both Methods Analyze_A->Collect_Data Analyze_B->Collect_Data Stat_Analysis Perform Statistical Comparison (e.g., t-test, F-test, Bland-Altman) Collect_Data->Stat_Analysis Compare_Criteria Compare Results Against Pre-defined Acceptance Criteria Stat_Analysis->Compare_Criteria decision Results Comparable? Compare_Criteria->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies & Re-evaluate decision->fail No

Caption: Workflow for cross-validation of two analytical methods.

Decision Pathway for Method Selection

This diagram illustrates a decision-making process for selecting an analytical method based on laboratory requirements and sample characteristics.

G start Start: Select Method for Iodate Quantification q1 High Sample Throughput & Automation Required? start->q1 q2 Trace Level Quantification (LOQ < 1 mg/L) Needed? q1->q2 No method_ic Select Ion Chromatography q1->method_ic Yes q3 Presence of Interfering Oxidizing/Reducing Agents? q2->q3 No q2->method_ic Yes q3->method_ic Yes method_titration Select Iodometric Titration q3->method_titration No

Caption: Decision tree for selecting an iodate analysis method.

Objective Comparison and Conclusion

The cross-validation data highlights the distinct performance characteristics of the two methods.

  • Iodometric Titration (Method A) is a cost-effective and well-established method that does not require sophisticated instrumentation. Its accuracy is acceptable for high-concentration samples like raw materials. However, it is labor-intensive, has lower precision, a significantly higher limit of quantitation, and is susceptible to chemical interferences, which reduces its specificity.[4]

  • Ion Chromatography (Method B) offers superior performance in almost every aspect. It is highly sensitive, precise, and specific due to the chromatographic separation of iodate from other sample components.[7][8] The ability to automate the analysis makes it ideal for high-throughput quality control laboratories. The main drawbacks are the high initial capital investment for the instrument and the need for more highly trained operators.

The cross-validation process confirms that for the assay of bulk this compound, both methods can provide accurate results within acceptable criteria. However, their suitability depends on the specific application.

  • Iodometric Titration is a viable option for laboratories with limited resources or when analyzing high-purity, high-concentration samples where potential interferences are known to be absent.

  • Ion Chromatography is the superior choice for routine quality control, for the analysis of trace levels of iodate, or for samples where the matrix is complex and may contain interfering ions.[5] Its high precision, accuracy, and automation capabilities ensure data of the highest quality and integrity, which is paramount in the pharmaceutical and regulated industries.

References

Performance Showdown: Calcium Iodate Monohydrate versus Leading Lewis Acids in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of calcium iodate (B108269) monohydrate's catalytic efficacy in key organic syntheses reveals its potential as a green and efficient alternative to conventional Lewis acids. This guide provides a detailed comparison with supporting experimental data for researchers, scientists, and drug development professionals.

In the landscape of organic synthesis, Lewis acids are indispensable catalysts for a myriad of reactions. While traditional Lewis acids like scandium triflate (Sc(OTf)₃), ytterbium triflate (Yb(OTf)₃), and iron(III) chloride (FeCl₃) have long been favored, there is a growing demand for more environmentally benign and cost-effective alternatives. Calcium iodate monohydrate (Ca(IO₃)₂·H₂O), a readily available and non-toxic salt, has emerged as a promising candidate. This guide presents a comparative performance evaluation of this compound against other prominent Lewis acids in two widely utilized reactions: the synthesis of quinoxalines and the Biginelli reaction for the preparation of dihydropyrimidinones.

Quinoxaline Synthesis: A Head-to-Head Comparison

The synthesis of 2,3-diphenylquinoxaline (B159395) from o-phenylenediamine (B120857) and benzil (B1666583) serves as a benchmark for comparing the catalytic activity of various Lewis acids. The data presented in Table 1 demonstrates that calcium iodate nanoparticles offer a significant advantage in terms of reaction time and yield under mild conditions.

Table 1: Comparison of Lewis Acid Catalysts in the Synthesis of 2,3-Diphenylquinoxaline

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Ca(IO₃)₂ nanoparticles3Ethanol253 min97[1]
FeCl₃1.5 (equiv)DMSO1108 h80[2]
Yb(OTf)₃Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedData Not Found
Sc(OTf)₃Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedData Not Found

The Biginelli Reaction: A Test of Versatility

The Biginelli reaction, a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), is another crucial transformation often catalyzed by Lewis acids. While direct data for this compound was not found, the performance of calcium nitrate (B79036) tetrahydrate [Ca(NO₃)₂·4H₂O] provides valuable insight into the potential of calcium-based catalysts. Table 2 compares the efficacy of various Lewis acids in the reaction between benzaldehyde, ethyl acetoacetate (B1235776), and urea (B33335).

Table 2: Comparison of Lewis Acid Catalysts in the Biginelli Reaction

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Ca(NO₃)₂·4H₂ONot SpecifiedSolvent-freeNot SpecifiedNot SpecifiedGood to Excellent[1]
Yb(OTf)₃Not SpecifiedSolvent-free10020 min81-99[1]
FeCl₃·6H₂O1 (mmol)Solvent-free (Microwave)Not SpecifiedNot SpecifiedGood[3]
Sc(OTf)₃10Benzene12018 h57.8 (for a related reaction)[4]

Note: The data for Sc(OTf)₃ is for the synthesis of anhydrides from twisted amides and may not be directly comparable.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable reproducibility and further investigation.

Synthesis of 2,3-Diphenylquinoxaline using Ca(IO₃)₂ Nanoparticles

Materials:

  • o-Phenylenediamine

  • Benzil

  • Ca(IO₃)₂ nanoparticles (3 mol%)

  • Ethanol

Procedure:

  • To a solution of o-phenylenediamine (1 mmol) and benzil (1 mmol) in ethanol, add Ca(IO₃)₂ nanoparticles (3 mol%).

  • Stir the reaction mixture at 25 °C for 3 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the catalyst.

  • The filtrate can be further purified by recrystallization from ethanol.[1]

Biginelli Reaction using Yb(OTf)₃ under Solvent-Free Conditions

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • β-dicarbonyl compound (e.g., Ethyl acetoacetate)

  • Urea

  • Yb(OTf)₃

Procedure:

  • In a round-bottom flask, mix the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), urea (1.5 mmol), and Yb(OTf)₃.

  • Heat the mixture at 100 °C for 20 minutes.

  • After cooling, the solid product can be purified by recrystallization.[1]

Biginelli Reaction using FeCl₃·6H₂O under Microwave Conditions

Materials:

  • Acylal (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • FeCl₃·6H₂O (1 mmol)

Procedure:

  • Mix the acylal, ethyl acetoacetate, urea, and FeCl₃·6H₂O in a microwave-safe vessel.

  • Irradiate the mixture in a microwave reactor according to the manufacturer's instructions.

  • After the reaction, the product can be isolated and purified.[3]

Visualizing the Processes

To better understand the experimental workflows and reaction mechanisms, the following diagrams have been generated.

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants (A, B, C) Mixing Mixing & Stirring Reactants->Mixing Catalyst Lewis Acid Catalyst Catalyst->Mixing Heating Heating (if required) Mixing->Heating Filtration Catalyst Filtration Heating->Filtration Purification Purification (e.g., Recrystallization) Filtration->Purification Product Final Product Purification->Product

Caption: General experimental workflow for Lewis acid-catalyzed synthesis.

Biginelli_Mechanism Aldehyde Aldehyde Acyliminium Acyliminium Ion Intermediate Aldehyde->Acyliminium + Urea, -H₂O Urea Urea LewisAcid Lewis Acid (LA) LewisAcid->Aldehyde activates Intermediate Open-Chain Intermediate Acyliminium->Intermediate + β-Ketoester Ketoester β-Ketoester DHPM Dihydropyrimidinone Intermediate->DHPM Cyclization & Dehydration

Caption: Simplified proposed mechanism for the Lewis acid-catalyzed Biginelli reaction.

Conclusion

The comparative data suggests that this compound, particularly in its nanoparticle form, is a highly effective catalyst for the synthesis of quinoxalines, outperforming traditional Lewis acids in terms of reaction speed and yield under ambient conditions. While direct comparative data for the Biginelli reaction is pending, the performance of calcium nitrate indicates the potential of calcium-based catalysts in this domain as well. The use of this compound offers a compelling green chemistry approach, leveraging an abundant, inexpensive, and low-toxicity metal. Further research and direct comparative studies are warranted to fully elucidate the catalytic capabilities of this compound across a broader range of organic transformations.

References

"a comparative study of the thermal stability of different metal iodates"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Thermal Stability of Metal Iodates

An objective review of the thermal decomposition characteristics of various metal iodates, supported by experimental data, for researchers and professionals in science and drug development.

The thermal stability of metal iodates, a class of inorganic compounds, is a critical parameter in their application as oxidizing agents in energetic materials and for their potential in biocidal formulations.[1][2][3] Understanding their decomposition behavior under thermal stress is paramount for predicting their reactivity and ensuring their safe handling and application. This guide provides a comparative overview of the thermal stability of different metal iodates, presenting key decomposition data and the experimental protocols used for their determination.

Comparative Thermal Stability Data

The thermal decomposition of metal iodates typically results in the formation of metal oxides and the release of iodine and oxygen gas.[4] The temperature at which this decomposition initiates and proceeds is a direct measure of the compound's thermal stability. The following table summarizes the decomposition temperatures for a range of metal iodates as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Metal Iodate (B108269)Decomposition Onset/Peak Temperature (°C)Notes
Aluminum Iodate (Al(IO₃)₃)Starts at 518 °C[1]The final endotherm indicates decomposition to Al₂O₃.[1]
Bismuth Iodate (BiO(IO₃))Begins at 400 °C, with a measured decomposition at 533 °C[5]Decomposition occurs at higher temperatures (400–600 °C).[1]
Calcium Iodate (Ca(IO₃)₂)Oxygen/iodine release from ~660 °C[6]Can be lowered to ~400 °C with the addition of nanoparticles like Titanium.[6]
Copper Iodate (Cu(IO₃)₂)Decomposition occurs in the range of 400–600 °C.[1]
Iron Iodate (Fe(IO₃)₃)Decomposition occurs in the range of 400–600 °C.[1]
Lithium Iron Iodate ((LiFe₁/₃)(IO₃)₂)Stable up to 400 °C.[7]
Magnesium Iodate (Mg(IO₃)₂)520 - 580 °C (first step)Decomposes in two steps, with the first forming Mg₅(IO₆)₂.[4]
Potassium Iodate (KIO₃)790–805 K (517–532 °C)[8][9]Decomposes to potassium iodide (KI) and oxygen.[9]
Silver Iodate (AgIO₃)Investigated between 300 and 1273 K (27 - 1000 °C).[10]

Note: Decomposition temperatures can be influenced by factors such as heating rate, atmosphere, and the presence of other materials.[6][10] The data presented should be considered within the context of the specific experimental conditions reported in the cited literature.

Experimental Protocols

The determination of the thermal stability of metal iodates is primarily conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[1][2][11] These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal events, respectively.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

A common experimental setup involves the following steps:

  • Sample Preparation: A small, precisely weighed sample of the metal iodate (typically 1-10 mg) is placed in an inert crucible, often made of alumina (B75360) or silica.[8]

  • Instrumentation: The crucible is placed in a TGA/DSC instrument.

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a specified flow rate (e.g., 60-100 mL/min).[8][11] This prevents oxidation or other reactions with air.

  • Heating Program: The sample is heated at a constant, linear rate, commonly 10 °C/min, over a specified temperature range (e.g., from room temperature to 1000 °C).[8][11]

  • Data Acquisition: The instrument continuously records the sample's mass and the differential heat flow as a function of temperature.

  • Data Analysis: The resulting TGA curve shows the percentage of mass loss versus temperature, from which the onset and completion temperatures of decomposition can be determined. The DSC curve reveals endothermic or exothermic peaks associated with phase transitions or decomposition.

For more detailed kinetic studies, experiments may be performed at multiple heating rates (e.g., 3, 5, 7, and 10 K/min) to apply isoconversional models for calculating the activation energy of the decomposition reaction.[8][9]

Visualization of Experimental Workflow

The logical flow of the experimental process for determining the thermal stability of metal iodates can be visualized as follows:

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample Metal Iodate Sample Weighing Precise Weighing (1-10 mg) Sample->Weighing Crucible Placement in Inert Crucible Weighing->Crucible TGA_DSC TGA/DSC Instrument Crucible->TGA_DSC Insert into Instrument Atmosphere Inert Atmosphere (N2 or Ar) TGA_DSC->Atmosphere Heating Linear Heating Program (e.g., 10 °C/min) TGA_DSC->Heating Acquisition Record Mass Loss & Heat Flow vs. Temperature TGA_DSC->Acquisition Run Experiment TGA_Curve Generate TGA Curve Acquisition->TGA_Curve DSC_Curve Generate DSC Curve Acquisition->DSC_Curve Analysis Determine Decomposition Temperatures TGA_Curve->Analysis DSC_Curve->Analysis Result Result Analysis->Result Thermal Stability Data

Caption: Experimental workflow for thermal stability analysis of metal iodates.

References

Assessing the Purity of Commercial Calcium Iodate Monohydrate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in life sciences and drug development, the purity of reagents is paramount to the validity and reproducibility of experimental results. Calcium iodate (B108269) monohydrate (Ca(IO₃)₂·H₂O), a common source of iodine in nutritional studies and pharmaceutical applications, is no exception. This guide provides a comprehensive comparison of analytical methods to assess the purity of commercial calcium iodate monohydrate, offers a look at commercially available product specifications, and presents alternative iodine-containing compounds. Detailed experimental protocols and workflow diagrams are included to assist researchers in establishing robust quality control procedures.

Comparison of Analytical Methods for Purity Assessment

The purity of this compound can be determined by various analytical techniques, each with its own advantages in terms of accuracy, precision, selectivity, and required instrumentation. The most common and effective methods are iodometric titration and ion chromatography.

Analytical Method Principle Advantages Disadvantages Typical Application
Iodometric Titration In an acidic solution, iodate ions oxidize iodide ions to form iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.[1][2][3][4]Cost-effective, requires standard laboratory equipment, high accuracy and precision when performed correctly.Less selective (can be affected by other oxidizing or reducing agents), requires careful preparation and standardization of titrant.Assay of bulk this compound.
Ion Chromatography (IC) Separation of iodate from other ions on a stationary phase followed by detection. Common detectors include conductivity, UV-Vis (after post-column reaction), and amperometric detectors.[5][6][7]High selectivity and sensitivity, allows for simultaneous determination of iodate and various anionic impurities (e.g., iodide, chloride, sulfate).[6]Requires specialized and more expensive equipment, method development may be necessary.Purity assessment and impurity profiling.
High-Performance Liquid Chromatography (HPLC) Separation of iodate using a reversed-phase or ion-exchange column with UV detection.[8][9]High sensitivity and selectivity, capable of separating various iodine species.[8][9]Requires HPLC instrumentation, may require specific columns for optimal separation.[9]Quantification of iodate in complex matrices.
Spectrophotometry Based on the reaction of liberated iodine with a chromogenic reagent (e.g., malachite green) to produce a colored species that can be quantified by measuring its absorbance.[10]High sensitivity for trace-level determination.Can be susceptible to interference from other substances that react with the chromogenic agent.Determination of trace amounts of iodate.
Purity Specifications of Commercial this compound

The purity of commercially available this compound for research purposes is typically high, often exceeding 98%. However, specifications can vary between suppliers. Researchers should always request a certificate of analysis for each batch.

Supplier (Anonymized) Purity Specification Molecular Formula CAS Number Additional Information
Supplier A≥ 98%[11]Ca(IO₃)₂·H₂O[11]10031-32-0[11][12][13]-
Supplier B≥ 99.0% (Assay)[14]Ca(IO₃)₂·H₂O[14]10031-32-0[14]Lead: NMT 4 mg/kg[14]
Supplier C≥ 97.5% (anhydrous)[15]Ca(IO₃)₂7789-80-2For the anhydrous form.
Supplier DMinimum Purity of 98%[16]Ca(IO₃)₂7789-80-2For the anhydrous form.
Comparison with Alternative Iodine-Containing Compounds

Depending on the research application, other iodine-containing compounds may serve as suitable alternatives to this compound. The choice of compound will depend on factors such as solubility, stability, and iodine content.

Compound Molecular Formula Iodine Content (%) Solubility in Water Key Characteristics
This compound Ca(IO₃)₂·H₂O~62.2%Slightly soluble (0.5-0.6 g/100 mL at 20°C)[17]Good stability, often used in animal feed and as a dough conditioner.[17][18][19][20]
Potassium Iodide KI~76.5%Very soluble (~140 g/100 mL at 20°C)More soluble but can be less stable than iodates, especially in the presence of moisture and light.[21]
Potassium Iodate KIO₃~59.3%Soluble (~9 g/100 mL at 25°C)More stable than potassium iodide, commonly used for salt iodization.[20][21]
Sodium Iodide NaI~84.7%Very soluble (~184 g/100 mL at 25°C)Highly soluble, but also hygroscopic and less stable than iodates.[20]

Experimental Protocols

Protocol 1: Purity Assessment by Iodometric Titration

This protocol details the determination of the purity of this compound via iodometric titration.

Materials:

  • This compound sample

  • Potassium iodide (KI), solid

  • Standardized 0.1 M sodium thiosulfate (Na₂S₂O₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Starch indicator solution (1%)

  • Deionized water

  • Analytical balance

  • Buret (50 mL)

  • Erlenmeyer flasks (250 mL)

  • Volumetric flask (100 mL)

  • Pipette (10 mL)

  • Graduated cylinders

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.15 g of the this compound sample and record the exact weight. Transfer the sample to a 100 mL volumetric flask, dissolve in deionized water, and dilute to the mark.

  • Reaction: Pipette 10.00 mL of the calcium iodate solution into a 250 mL Erlenmeyer flask. Add approximately 20 mL of deionized water. Add about 2 g of solid KI to the flask and swirl to dissolve.[1][2]

  • Acidification: Carefully add 10 mL of 1 M HCl to the flask. The solution will turn a dark brown color due to the liberation of iodine (I₂).[1][3]

    • IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

  • Titration (Part 1): Immediately begin titrating the liberated iodine with the standardized 0.1 M sodium thiosulfate solution. Continue the titration until the brown color of the iodine fades to a pale yellow.[3]

    • I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

  • Indicator Addition: Add 2 mL of the starch indicator solution. The solution should turn a deep blue-black color.[1]

  • Titration (Part 2): Continue the titration with sodium thiosulfate, adding the titrant dropwise, until the blue color disappears and the solution becomes colorless. This is the endpoint.[2]

  • Replicates: Repeat the titration at least two more times with fresh aliquots of the calcium iodate solution for precision.

Calculations:

  • Calculate the moles of sodium thiosulfate used: Moles of Na₂S₂O₃ = Molarity of Na₂S₂O₃ (mol/L) × Volume of Na₂S₂O₃ (L)

  • From the stoichiometry of the reactions (6 moles of Na₂S₂O₃ react with 1 mole of IO₃⁻), calculate the moles of iodate in the aliquot: Moles of IO₃⁻ = Moles of Na₂S₂O₃ / 6

  • Calculate the mass of Ca(IO₃)₂·H₂O in the original sample: Mass = Moles of IO₃⁻ × (Molecular weight of Ca(IO₃)₂·H₂O / 2) × 10

  • Calculate the purity of the this compound: Purity (%) = (Calculated mass of Ca(IO₃)₂·H₂O / Initial mass of sample) × 100

Protocol 2: Impurity Profiling by Ion Chromatography

This protocol provides a general framework for the analysis of anionic impurities in this compound using ion chromatography with suppressed conductivity detection.

Instrumentation:

  • Ion chromatograph equipped with a suppressor and a conductivity detector

  • Anion-exchange column suitable for halide and sulfate (B86663) separation (e.g., Metrosep A Supp 17)[6]

  • Guard column

  • Autosampler

Reagents:

  • This compound sample

  • Deionized water (18.2 MΩ·cm)

  • Eluent concentrate (e.g., sodium carbonate/sodium bicarbonate)

  • Anion standard stock solutions (e.g., iodide, chloride, sulfate)

Procedure:

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of the target impurity anions (e.g., iodide, chloride, sulfate) by diluting the stock solutions in deionized water.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a specific volume of deionized water to create a stock solution. Filter the solution through a 0.45 µm syringe filter before analysis.

  • Chromatographic Conditions (Example):

    • Eluent: Prepare the eluent according to the column manufacturer's recommendations (e.g., 10 mM sodium carbonate).[6]

    • Flow Rate: 1.0 mL/min[6]

    • Injection Volume: 20 µL[6]

    • Column Temperature: 45 °C[6]

    • Detection: Suppressed conductivity

  • Analysis: Inject the prepared standards and sample solutions into the ion chromatograph.

  • Data Processing: Identify the peaks corresponding to the impurity anions in the sample chromatogram by comparing their retention times with those of the standards. Quantify the concentration of each impurity by constructing a calibration curve from the peak areas of the standards.

Visualizations

experimental_workflow_titration cluster_prep Sample Preparation cluster_reaction Reaction cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in DI Water weigh->dissolve aliquot Take Aliquot dissolve->aliquot add_ki Add KI aliquot->add_ki add_hcl Add HCl (Liberate I₂) add_ki->add_hcl titrate1 Titrate with Na₂S₂O₃ (to pale yellow) add_hcl->titrate1 add_starch Add Starch Indicator (blue-black color) titrate1->add_starch titrate2 Titrate to Endpoint (colorless) add_starch->titrate2 calculate Calculate Purity titrate2->calculate

Caption: Workflow for Iodometric Titration.

experimental_workflow_ic cluster_prep Preparation cluster_analysis IC Analysis cluster_data Data Processing prep_standards Prepare Standards inject Inject into IC System prep_standards->inject prep_sample Prepare Sample Solution filter_sample Filter Sample prep_sample->filter_sample filter_sample->inject separate Anion-Exchange Separation inject->separate detect Suppressed Conductivity Detection separate->detect identify Identify Impurity Peaks detect->identify quantify Quantify Impurities identify->quantify

Caption: Workflow for Ion Chromatography Analysis.

signaling_pathway_titration_reaction IO3 IO₃⁻ (from Sample) I2 I₂ (liberated Iodine) IO3->I2 Oxidation-Reduction I_minus I⁻ (excess KI) I_minus->I2 Oxidation-Reduction H_plus H⁺ (acid) H_plus->I2 Oxidation-Reduction S4O6 S₄O₆²⁻ (Tetrathionate) I2->S4O6 Titration Reaction I_minus_prod I⁻ (product) I2->I_minus_prod Titration Reaction S2O3 S₂O₃²⁻ (Titrant) S2O3->S4O6 Titration Reaction S2O3->I_minus_prod Titration Reaction

Caption: Chemical Reactions in Iodometric Titration.

References

Safety Operating Guide

Safe Disposal of Calcium Iodate Monohydrate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. Calcium iodate (B108269) monohydrate, a strong oxidizer, requires specific procedures to mitigate risks and ensure environmental safety. This guide provides essential, step-by-step instructions for the proper disposal of calcium iodate monohydrate, aligning with laboratory safety best practices.

Immediate Safety and Handling Information

This compound is classified as an oxidizing solid that can intensify fires and cause skin and eye irritation.[1][2][3] It is crucial to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][4] Avoid contact with combustible materials, reducing agents, and finely powdered metals to prevent fire or explosion hazards.[1][3]

Quantitative Data Summary

The following table summarizes key quantitative and safety information for this compound.

PropertyValueCitation(s)
Chemical Formula Ca(IO₃)₂·H₂O[1]
UN Number UN1479[5]
Hazard Class 5.1 (Oxidizer)[1]
GHS Hazard Statements H272: May intensify fire; oxidizerH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]

Experimental Protocol for Disposal

The primary method for the safe disposal of this compound involves its chemical reduction to a less hazardous form, calcium iodide. Iodates can be effectively reduced by agents such as sodium bisulfite or sodium thiosulfate (B1220275).[6][7][8] The following protocol outlines the steps for this process.

Materials:

  • This compound waste

  • Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (Na₂S₂O₃)

  • Water

  • Stir plate and stir bar

  • Appropriate glass beaker

  • pH paper or pH meter

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: In a designated fume hood, place the beaker containing the this compound waste on a stir plate.

  • Dilution: Slowly add water to the this compound to create a slurry or solution. Gentle stirring can aid in dissolution.

  • Reduction: While stirring, slowly and incrementally add a reducing agent (e.g., a 10% solution of sodium bisulfite or sodium thiosulfate). The amount of reducing agent should be in slight excess to ensure complete reduction of the iodate. A common laboratory practice is to use a molar ratio of approximately 5:2 of bisulfite to iodate.

  • Monitoring: The reduction of iodate to iodide is typically accompanied by a color change if iodine is transiently formed. Continue to add the reducing agent until the solution is colorless.

  • Neutralization: Check the pH of the resulting solution. If it is acidic, neutralize it with a suitable base, such as a dilute solution of sodium bicarbonate, until the pH is between 6 and 8.

  • Final Disposal: Once the reduction and neutralization are complete, the resulting solution, now containing primarily calcium iodide and other harmless salts, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[7] Always consult your institution's specific guidelines for aqueous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_treatment Chemical Treatment cluster_final Final Disposal A Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Fume Hood B->C D Dilute with Water C->D E Slowly Add Reducing Agent (e.g., Sodium Bisulfite) D->E F Monitor for Complete Reaction E->F G Neutralize pH (6-8) F->G H Consult Local Regulations G->H I Dispose of Aqueous Waste H->I

Caption: Workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, avoid breathing dust and ensure the area is well-ventilated.[4] Do not use combustible materials like paper towels to clean up the spill.[3] Instead, sweep up the solid material and place it in a sealed container for disposal according to the protocol described above.[1] After the material has been collected, the spill area should be washed with water.[1]

By adhering to these procedures, laboratory professionals can safely manage and dispose of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's Environmental Health & Safety (EH&S) department for specific guidance.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Calcium Iodate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Calcium iodate (B108269) monohydrate. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.

Calcium iodate monohydrate is a strong oxidizing agent that can cause skin and eye irritation.[1][2][3][4] It may also cause respiratory irritation if inhaled.[1][2][3][4] Proper handling and disposal are crucial to mitigate these risks.

Hazard Summary

Hazard ClassificationDescriptionPrecautionary Statements
Oxidizing Solid May intensify fire; oxidizer.[2][4][5]P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P220: Keep away from clothing and other combustible materials.[5] P221: Take any precaution to avoid mixing with combustibles.[1][2]
Skin Irritation Causes skin irritation.[1][2][3][4]P264: Wash face, hands, and any exposed skin thoroughly after handling.[1][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][5] P302+P352: IF ON SKIN: Rinse with plenty of water.[1][3] P332+P313: IF SKIN irritation occurs: Get medical advice/attention.[1]
Eye Irritation Causes serious eye irritation.[1][2][3][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] P337+P313: IF EYE irritation persists: Get medical advice/attention.[1]
Respiratory Irritation May cause respiratory tract irritation.[1][2][4]P261: Avoid breathing mist/vapor/dust/fume/gas/spray.[1][3][4] P271: Use only outdoors or in a well-ventilated place.[1][3] P304+P340: IF INHALED: Move victim to fresh air and keep at rest in a position comfortable for breathing.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Handle this compound in a well-ventilated area.[1][3]

  • The use of local exhaust ventilation is the preferred method for controlling airborne dust.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][3][4][6]

  • Skin Protection:

    • Wear impermeable gloves, such as nitrile rubber gloves.[1] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[4]

    • Wear a lab coat or body-covering clothing. For larger quantities, a full suit may be necessary.[1]

  • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a MSHA/NIOSH-approved respirator.[1][6]

3. Handling and Storage:

  • Avoid creating dust when handling the substance.[1]

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1][2][3][8]

  • Store away from combustible materials, strong reducing agents, and incompatible substances such as organic materials.[1][2][8]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][4]

Disposal Plan

  • Waste from residues or unused product is classified as hazardous waste.[5]

  • Disposal must be in accordance with local, regional, national, and international regulations.[1][2]

  • Do not allow the product to enter drains, sewers, or water bodies.[1][2][4]

  • Contaminated packaging should be disposed of at a hazardous or special waste collection point.[5]

  • Consider offering surplus and non-recyclable solutions to a licensed disposal company or burning in a chemical incinerator equipped with an afterburner and scrubber.[4]

Emergency Procedures: Spill Response Workflow

In the event of a spill, follow the steps outlined in the workflow below.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate non-essential personnel Ventilate Ensure adequate ventilation Evacuate->Ventilate Ignition Remove all ignition sources Ventilate->Ignition PPE Don appropriate PPE Ignition->PPE Contain Contain the spill PPE->Contain Cleanup Clean up spill Contain->Cleanup Collect Collect waste in a suitable container Cleanup->Collect Dispose Dispose of waste according to regulations Collect->Dispose

Caption: Workflow for handling a chemical spill.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.